Product packaging for Methyl Rosmarinate(Cat. No.:CAS No. 99353-00-1)

Methyl Rosmarinate

Cat. No.: B1631085
CAS No.: 99353-00-1
M. Wt: 374.3 g/mol
InChI Key: XHALVRQBZGZHFE-BBOMDTFKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl rosmarinate is a hydroxycinnamic acid.
This compound has been reported in Salvia miltiorrhiza, Perilla frutescens, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H18O8 B1631085 Methyl Rosmarinate CAS No. 99353-00-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2R)-3-(3,4-dihydroxyphenyl)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O8/c1-26-19(25)17(10-12-3-6-14(21)16(23)9-12)27-18(24)7-4-11-2-5-13(20)15(22)8-11/h2-9,17,20-23H,10H2,1H3/b7-4+/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHALVRQBZGZHFE-BBOMDTFKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC(=C(C=C1)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CC1=CC(=C(C=C1)O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901316093
Record name Methyl rosmarinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901316093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99353-00-1
Record name Methyl rosmarinate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99353-00-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl rosmarinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901316093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methylrosmarinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035446
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Natural Sources of Methyl Rosmarinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl Rosmarinate, a methyl ester of rosmarinic acid, is a phenolic compound that has garnered significant interest in the scientific community for its diverse pharmacological activities. As a derivative of the more widely studied rosmarinic acid, this compound exhibits modified physicochemical properties that may influence its bioavailability and therapeutic efficacy. This technical guide provides a comprehensive overview of the natural sources of this compound, detailing its quantification in various plant species, protocols for its extraction and analysis, and insights into its biological signaling pathways.

Natural Sources of this compound

This compound is predominantly found in species belonging to the Lamiaceae (mint) family. Several genera within this family have been identified as sources of this compound.

Table 1: Quantitative Data of this compound in Various Plant Sources

Plant SpeciesFamilyPlant PartConcentration of this compoundReference(s)
Hyptis suaveolensLamiaceaeStem> 81 ppm (> 0.081 mg/g) of dried stem[1]
Hyptis atrorubensLamiaceaeStem0.02% yield from the hydromethanolic extract[2]
Rosmarinus officinalis (Rosemary)LamiaceaeHerb/LeavesIdentified as a source[3][4]
Salvia miltiorrhizaLamiaceae-Extracted from the acetate extract
Rabdosia serraLamiaceae-Isolated from the plant[5]
Salvia castanea Diels f. tomentosa Stib.LamiaceaeDry rootsA potential source for preparation from rosmarinic acid[6]
Salvia palaestinaLamiaceaeAerial partsIsolated from the methanol extract
Lepechinia meyeniiLamiaceae-Identified in the ethanolic extract[7]
Lepechinia floribundaLamiaceae-Identified in the ethanolic extract[7]

Note: Quantitative data for this compound is limited in the current literature. Many studies focus on the more abundant precursor, rosmarinic acid. The data presented here is based on available findings.

Experimental Protocols

Extraction and Isolation of this compound from Hyptis atrorubens

This protocol is adapted from the methodology described by Abedini et al. (2013).[2]

a. Extraction:

  • Air-dry the stems of Hyptis atrorubens and grind them into a coarse powder.

  • Perform successive maceration of the powdered plant material (1100 g) with solvents of increasing polarity. Use 5 L of each solvent and repeat the extraction three times for 2 hours each.

    • Petroleum ether

    • Dichloromethane

    • Methanol

    • Water-methanol (1:1, v/v)

  • Filter the extracts and evaporate the solvents under reduced pressure to obtain the dry residues. The water-methanol extract will contain this compound.

b. Isolation:

  • Dissolve the dried water-methanol extract (80.4 g) in water.

  • Subject the aqueous solution to column chromatography on a Sephadex LH-20 column.

  • Elute with a water-methanol gradient (from 100% water to 100% methanol) to yield several fractions.

  • Monitor the fractions for the presence of this compound using an appropriate analytical technique (e.g., TLC or HPLC).

  • Pool the fractions containing this compound and subject them to further purification using Medium Pressure Liquid Chromatography (MPLC) with a C18 column and a water-methanol gradient.

  • Final purification can be achieved by semi-preparative High-Performance Liquid Chromatography (HPLC) using a C18 column and a water-methanol or water-acetonitrile gradient.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

The following HPLC method is based on the protocol for tracking and detecting rosmarinic acid and this compound from Salvia castanea Diels f. tomentosa Stib.[6]

  • Instrumentation: A standard HPLC system equipped with a C18 reverse-phase chromatography column and a Diode Array Detector (DAD) or UV detector.

  • Mobile Phase:

    • Solvent A: 2% Formic acid in water

    • Solvent B: Acetonitrile

  • Gradient Elution Program:

    • 0–15 min: 10% B to 100% B

    • 15–20 min: 100% B (isocratic)

    • 20–25 min: 100% B to 10% B

    • 25–30 min: 10% B (isocratic)

  • Detection Wavelength: 286 nm

  • Flow Rate: Typically 1.0 mL/min

  • Injection Volume: 10-20 µL

  • Quantification: Prepare a calibration curve using a certified standard of this compound at various concentrations. The concentration of this compound in the plant extract can then be determined by comparing its peak area to the calibration curve.

Signaling Pathways Modulated by this compound

This compound has been shown to modulate several key signaling pathways implicated in various cellular processes, including inflammation, proliferation, and fibrosis.

experimental_workflow plant_material Plant Material (e.g., Hyptis suaveolens stems) extraction Extraction (e.g., Maceration with Methanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract purification Purification (Column Chromatography) crude_extract->purification isolated_mr Isolated this compound purification->isolated_mr quantification Quantification (HPLC) isolated_mr->quantification result Quantitative Data (mg/g) quantification->result

General workflow for extraction and quantification.

TGF_beta_pathway TGFB1 TGF-β1 Receptor TGF-β Receptor TGFB1->Receptor Smad23 Smad2/3 Receptor->Smad23 phosphorylates pSmad23 p-Smad2/3 Smad23->pSmad23 Complex Smad2/3/4 Complex pSmad23->Complex Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus Gene Fibrosis-related Gene Expression Nucleus->Gene MR This compound MR->pSmad23 inhibits

Inhibition of the TGF-β1/Smad signaling pathway.

MAPK_pathway TGFB1 TGF-β1 Receptor TGF-β Receptor TGFB1->Receptor p38 p38 Receptor->p38 JNK JNK Receptor->JNK ERK ERK Receptor->ERK pp38 p-p38 p38->pp38 Fibroblast Fibroblast Activation pp38->Fibroblast pJNK p-JNK JNK->pJNK pJNK->Fibroblast pERK p-ERK ERK->pERK pERK->Fibroblast MR This compound MR->pp38 inhibits MR->pJNK inhibits MR->pERK inhibits

Inhibition of the MAPK signaling pathway.

NFkB_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB pNFkB p-NF-κB NFkB->pNFkB Nucleus Nucleus pNFkB->Nucleus Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6) Nucleus->Cytokines MR This compound MR->MyD88 inhibits

Inhibition of the MyD88-NF-κB signaling pathway.

Conclusion

This compound is a promising natural compound with a range of biological activities. While its presence has been confirmed in several species of the Lamiaceae family, further quantitative studies are required to fully assess the most abundant and viable natural sources for its large-scale extraction. The provided protocols for extraction, isolation, and quantification offer a solid foundation for researchers to explore and harness the therapeutic potential of this intriguing molecule. The elucidation of its effects on key signaling pathways opens new avenues for targeted drug development.

References

A Technical Guide to the Biological Activities of Methyl Rosmarinate

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: Methyl rosmarinate, a natural phenylpropanoid and a derivative of rosmarinic acid, has garnered significant scientific interest due to its diverse pharmacological profile. This document provides a comprehensive technical overview of the primary biological activities of this compound, including its anti-inflammatory, anticancer, neuroprotective, and antioxidant effects. It consolidates quantitative data from in vitro studies, details the experimental protocols used to ascertain these activities, and presents visual diagrams of key mechanisms and workflows to support further research and development.

Anti-inflammatory Activities

This compound demonstrates potent anti-inflammatory effects by modulating key signaling pathways and inhibiting enzymes involved in the inflammatory cascade. Its mechanisms of action include the suppression of pro-inflammatory mediators and cytokines.

1.1 Mechanism of Action

The anti-inflammatory properties of this compound are significantly attributed to its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. This inhibition is achieved through the suppression of both MyD88-dependent and -independent signaling pathways, which are crucial for the activation of the transcription factor NF-κB. By downregulating the NF-κB pathway, this compound reduces the expression of inducible nitric oxide synthase (iNOS) and pro-inflammatory cytokines such as IL-1β and IL-6.[1] Furthermore, its anti-inflammatory action is bolstered by the induction of heme oxygenase-1 (HO-1), an enzyme with cytoprotective and anti-inflammatory functions.[1][2] this compound also directly inhibits lipoxygenase (LO), an enzyme that produces leukotrienes, which are key mediators of inflammation.[3]

1.2 Quantitative Data: Anti-inflammatory Activity
Assay TypeTarget/Cell LineIC50 ValueReference
Nitric Oxide (NO) InhibitionLPS-stimulated RAW 264.7 Macrophages14.25 µM[1][2]
Lipoxygenase (LO) InhibitionEnzyme Assay0.02 mM[3]

1.3 Signaling Pathway Diagram: NF-κB Inhibition

NF_kappa_B_Inhibition LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Activation IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB NFkB_p65_p50 NF-κB (p65/p50) Nucleus Nucleus NFkB_p65_p50->Nucleus IkB->NFkB_p65_p50 Genes Pro-inflammatory Genes (iNOS, IL-1β, IL-6) MR Methyl Rosmarinate MR->MyD88 Inhibits NFkB_p65_p50_nuc NF-κB NFkB_p65_p50_nuc->Genes Transcription Cytotoxicity_Workflow A 1. Seed Cancer Cells in 96-well plate B 2. Incubate for 24h (allow adherence) A->B C 3. Treat with serial dilutions of this compound B->C D 4. Incubate for 48-72h C->D E 5. Add MTT Reagent (0.5 mg/mL) D->E F 6. Incubate for 4h (Formazan crystal formation) E->F G 7. Solubilize crystals (e.g., with DMSO) F->G H 8. Measure Absorbance (570 nm) G->H I 9. Calculate % Viability and determine IC50 H->I Antioxidant_Action ROS Reactive Oxygen Species (Free Radicals) CellDamage Oxidative Stress & Cellular Damage ROS->CellDamage Causes MR This compound ROS->MR Neutralized Neutralized Radicals Protection Cellular Protection & Reduced Inflammation CellDamage->Protection Prevents MR->ROS MR->Protection Leads to

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the In Vitro Mechanism of Action of Methyl Rosmarinate

Abstract

This compound (MR), an ester derivative of rosmarinic acid, is a naturally occurring phenolic compound found in various medicinal plants, including those from the Lamiaceae family.[1] Emerging in vitro research has highlighted its potent pharmacological activities, often surpassing those of its parent compound, rosmarinic acid.[1][2] This technical guide provides a comprehensive overview of the in vitro mechanisms of action of this compound, focusing on its anti-inflammatory, anti-cancer, anti-fibrotic, and antioxidant properties. It consolidates key findings on its modulation of critical signaling pathways, presents quantitative data in a structured format, details relevant experimental protocols, and visualizes complex molecular interactions and workflows.

Core In Vitro Mechanisms of Action

This compound exerts its biological effects by modulating a variety of cellular processes and signaling cascades. Its enhanced cellular uptake, attributed to the less polar nature of its esterified carboxyl group compared to rosmarinic acid, contributes to its potent in vitro activity.[1][3]

Anti-Inflammatory Activity

MR demonstrates significant anti-inflammatory effects by targeting key mediators and pathways in the inflammatory response.

  • Inhibition of Pro-Inflammatory Mediators: In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, MR effectively suppresses the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS).[4][5] It also inhibits the expression of pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Interleukin-6 (IL-6).[4][6]

  • Modulation of NF-κB and MAPK Signaling: The anti-inflammatory effects of MR are largely mediated through the suppression of the MyD88-NF-κB signaling pathway.[4][6] LPS, a component of Gram-negative bacteria, typically activates Toll-like receptor 4 (TLR4), leading to a MyD88-dependent cascade that results in the nuclear translocation of NF-κB and subsequent transcription of inflammatory genes. MR has been shown to inhibit this activation of NF-κB.[4] Furthermore, MR modulates the Mitogen-Activated Protein Kinase (MAPK) pathway, which is also crucial in inflammatory signaling.[6][7]

  • Induction of Heme Oxygenase-1 (HO-1): MR induces the expression of the antioxidant enzyme Heme Oxygenase-1 (HO-1) by activating the Nuclear factor-erythroid 2-related factor 2 (Nrf2).[4][5] The induction of HO-1 contributes to the resolution of inflammation, and its inhibition has been shown to reverse the suppressive effect of MR on NO production.[4]

  • Lipoxygenase (LO) Inhibition: MR is a potent inhibitor of the lipoxygenase enzyme, which is involved in the synthesis of leukotrienes, key mediators in inflammatory conditions like asthma and inflammatory bowel disease.[8][9]

Anti-Cancer and Anti-Proliferative Activity

MR exhibits significant anti-neoplastic properties across various cancer cell lines, particularly in glioblastoma and cervical cancer.

  • Cytotoxicity and Proliferation Inhibition: MR reduces cell viability and inhibits proliferation in a dose-dependent manner in human glioblastoma (U87 and T98) and cervical cancer cells.[6][8][10]

  • Induction of Apoptosis and Cell Cycle Arrest: The compound induces cell death by promoting apoptosis and causing cell cycle arrest, as indicated by an increase in the subG0/G1 cell population in flow cytometry analysis.[8] In cervical cancer cells, MR induces autophagy and apoptosis.[6]

  • Inhibition of Cell Migration: A critical aspect of cancer progression is metastasis. MR has been shown to significantly inhibit the migratory capacity of glioblastoma cells in scratch wound healing assays.[8]

  • Modulation of Cancer-Related Signaling Pathways: The anti-cancer effects of MR are linked to its ability to inhibit key signaling pathways that are often dysregulated in cancer. These include the EGFR/PI3K/AKT/mTOR and MAPK/ERK pathways.[8] Specifically, MR has been shown to induce apoptosis in hepatocellular carcinoma cells by inhibiting the Akt/mTOR signaling pathway and to induce autophagy and apoptosis in cervical cancer cells by inhibiting mTOR-S6K1 signaling.[6][8]

Anti-Fibrotic Activity

In vitro studies using mouse fibroblast L929 cells have demonstrated the potential of MR as an anti-fibrotic agent.

  • Inhibition of Fibroblast Activation: MR effectively inhibits the proliferation and migration of fibroblasts induced by Transforming Growth Factor-β1 (TGF-β1), a key mediator of fibrosis.[6][7] It also promotes the apoptosis of these activated fibroblasts.[6]

  • Suppression of Extracellular Matrix (ECM) Accumulation: By inhibiting fibroblast activation, MR leads to a decrease in the accumulation of ECM components, such as collagen, which is a hallmark of fibrosis.[6][7]

  • Modulation of TGF-β/Smad and MAPK Pathways: The anti-fibrotic mechanism of MR involves the downregulation of the canonical TGF-β1/Smad signaling pathway. It achieves this by decreasing the phosphorylation of Smad2 and Smad3.[6] Concurrently, MR also inhibits the non-Smad, TGF-β1-mediated MAPK signaling pathway, further contributing to its anti-fibrotic effects.[6][7]

Other In Vitro Mechanisms
  • Antioxidant Activity: MR exhibits antioxidant properties by scavenging free radicals.[3] Its non-ionizable ester form may allow for better intracellular accumulation compared to the more easily ionized rosmarinic acid, potentially enhancing its antioxidant effect within cellular systems.[3]

  • Enzyme Inhibition: MR acts as an inhibitor for several other enzymes, including α-glucosidase, which is relevant to diabetes, and metalloprotease 1, an enzyme involved in cancer progression.[8]

  • Erythrocyte Metabolism Modulation: MR has been identified as an activator of 2,3-bisphosphoglycerate mutase (BPGM) in erythrocytes. This action increases the levels of 2,3-bisphosphoglycerate (2,3-BPG), which in turn facilitates oxygen release from hemoglobin, suggesting a protective role against hypoxia.[1][11]

Quantitative Data Summary

The following tables summarize the reported quantitative data for the in vitro activities of this compound.

Table 1: Anti-Inflammatory and Enzyme Inhibitory Activity

Target/AssayCell Line / SystemIC₅₀ Value (µM)Reference
Nitric Oxide (NO) ProductionRAW 264.7 Cells14.25[4]
Lipoxygenase (LO) InhibitionEnzyme Assay0.02[9]
α-Glucosidase InhibitionEnzyme Assay-[8]

Table 2: Anti-Cancer Activity

Cell LineAssayIC₅₀ Value (µM)Treatment Time (h)Reference
U87 (Glioblastoma)Cell Viability9.872[10]
T98 (Glioblastoma)Cell Viability13.072-

Note: IC₅₀ values can vary between studies due to differences in experimental conditions.

Experimental Protocols

This section details the methodologies for key experiments used to elucidate the in vitro mechanism of action of this compound.

Cell Viability and Proliferation Assay (CCK-8 / Trypan Blue)
  • Objective: To determine the cytotoxic and anti-proliferative effects of MR on cultured cells.

  • Methodology:

    • Cell Seeding: Cells (e.g., U87, T98, L929) are seeded into 96-well plates at a density of 1x10⁵ cells/mL and incubated overnight to allow for attachment.[6][10]

    • Treatment: The culture medium is replaced with fresh medium containing various concentrations of MR (e.g., 0-160 µM). A vehicle control (e.g., DMSO) is also included. Cells are then incubated for a specified period (e.g., 48 or 72 hours).[6][10]

    • Quantification (CCK-8): 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well, followed by incubation for 1-4 hours. The absorbance is measured at 450 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.[6]

    • Quantification (Trypan Blue): Cells are harvested, and a small aliquot is mixed with Trypan Blue dye. The number of viable (unstained) and non-viable (blue) cells is counted using a hemocytometer under a microscope.[8]

Scratch Wound Healing Assay for Cell Migration
  • Objective: To assess the effect of MR on the migratory ability of cancer or fibroblast cells.

  • Methodology:

    • Monolayer Culture: Cells are grown in 6-well plates until they form a confluent monolayer.[8]

    • Creating the "Scratch": A sterile pipette tip is used to create a linear "wound" or scratch in the cell monolayer.[8]

    • Treatment: The cells are washed to remove debris and then incubated with a culture medium containing MR at various concentrations (e.g., IC₅₀ and 2xIC₅₀).[8]

    • Imaging and Analysis: Images of the scratch are captured at different time points (e.g., 0, 24, and 48 hours) using a microscope. The width of the scratch is measured, and the rate of wound closure is calculated to determine the extent of cell migration.[8]

Western Blot Analysis for Protein Expression
  • Objective: To detect and quantify changes in the expression and phosphorylation levels of specific proteins in key signaling pathways (e.g., p-Smad2, p-ERK, iNOS).

  • Methodology:

    • Cell Lysis: After treatment with MR, cells are harvested and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: The total protein concentration in the lysates is determined using a BCA (bicinchoninic acid) protein assay.

    • SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or bovine serum albumin) and then incubated with primary antibodies specific to the target proteins (e.g., anti-p-Smad2, anti-β-actin).

    • Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.[6]

Nitric Oxide (NO) Production Assay
  • Objective: To measure the amount of NO produced by macrophages in response to LPS and MR treatment.

  • Methodology:

    • Cell Culture and Treatment: RAW 264.7 cells are seeded in a 96-well plate and treated with LPS (to induce NO production) in the presence or absence of various concentrations of MR for a set time (e.g., 24 hours).

    • Nitrite Measurement: NO production is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant.

    • Griess Reaction: An aliquot of the supernatant from each well is mixed with an equal volume of Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Quantification: After a short incubation period, the formation of a purple azo compound is measured by reading the absorbance at approximately 540 nm. The nitrite concentration is determined by comparison with a standard curve of sodium nitrite.[4]

Signaling Pathway and Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.

Anti_Inflammatory_Pathway cluster_nucleus stimulus LPS receptor TLR4 stimulus->receptor Binds adaptor MyD88 receptor->adaptor inhibitor IκB adaptor->inhibitor Leads to Phosphorylation mapk_pathway MAPK (p38, JNK, ERK) adaptor->mapk_pathway transcription_factor NF-κB nucleus Nucleus transcription_factor->nucleus mapk_pathway->nucleus nrf2_pathway Nrf2 ho1 HO-1 nrf2_pathway->ho1 Induces response Pro-inflammatory Genes (iNOS, IL-1β, IL-6) mr Methyl Rosmarinate mr->adaptor Inhibits mr->transcription_factor Inhibits Translocation mr->mapk_pathway Inhibits mr->nrf2_pathway Activates nucleus->response Upregulates

Caption: Anti-inflammatory signaling pathways modulated by this compound.

Anti_Fibrotic_Pathway stimulus TGF-β1 receptor TGF-β Receptor stimulus->receptor smad p-Smad2/3 receptor->smad Smad Pathway mapk MAPK (p38, JNK, ERK) receptor->mapk non-Smad Pathway fibroblast Fibroblast Activation smad->fibroblast mapk->fibroblast response Fibrosis (ECM Deposition, Proliferation, Migration) fibroblast->response mr Methyl Rosmarinate mr->smad Inhibits Phosphorylation mr->mapk Inhibits

Caption: Anti-fibrotic signaling pathways inhibited by this compound.

Anti_Cancer_Pathway stimulus Growth Factors receptor EGFR stimulus->receptor pi3k PI3K receptor->pi3k mapk MAPK/ERK receptor->mapk akt Akt pi3k->akt mtor mTOR akt->mtor response Cell Proliferation, Survival, Migration mtor->response mapk->response apoptosis Apoptosis mr Methyl Rosmarinate mr->mtor Inhibits mr->mapk Inhibits mr->apoptosis Induces

Caption: Key anti-cancer signaling pathways modulated by this compound.

Experimental_Workflow cluster_analysis Functional & Mechanistic Assays start Cell Culture (e.g., RAW 264.7, U87) treatment Treatment with This compound (Dose-Response) start->treatment viability Cell Viability (CCK-8) treatment->viability migration Cell Migration (Wound Healing) treatment->migration apoptosis Apoptosis/Cell Cycle (Flow Cytometry) treatment->apoptosis mediators Mediator Quantification (Griess Assay for NO) treatment->mediators protein Protein Analysis (Western Blot for p-ERK, iNOS) treatment->protein end Data Analysis & Mechanism Elucidation viability->end migration->end apoptosis->end mediators->end protein->end

Caption: General experimental workflow for in vitro analysis of this compound.

Conclusion and Future Directions

The in vitro evidence strongly supports this compound as a multi-target bioactive compound with significant therapeutic potential. Its mechanisms of action are rooted in the modulation of fundamental cellular signaling pathways, including NF-κB, MAPK, PI3K/Akt/mTOR, and TGF-β/Smad. These actions collectively underpin its observed anti-inflammatory, anti-cancer, and anti-fibrotic effects.

While these in vitro findings are compelling, further research is necessary. Future studies should focus on:

  • Target Deconvolution: Identifying the direct molecular binding targets of MR to better understand the initiation of its effects.

  • In Vivo Validation: Corroborating these in vitro findings in relevant animal models of inflammation, cancer, and fibrosis.

  • Pharmacokinetics and Bioavailability: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of MR to assess its potential as a therapeutic agent.

  • Safety and Toxicology: Establishing a comprehensive safety profile through in vitro and in vivo toxicological studies.

This guide provides a foundational understanding for scientists and researchers aiming to explore and harness the therapeutic potential of this compound in drug discovery and development.

References

A Technical Guide to the Discovery and Isolation of Methyl Rosmarinate from Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl rosmarinate, a derivative of rosmarinic acid, is a naturally occurring phenolic compound that has garnered significant interest within the scientific community due to its diverse and potent pharmacological activities.[1][2] This technical guide provides a comprehensive overview of the discovery and isolation of this compound from various plant sources. It details established experimental protocols for extraction, purification, and characterization, and presents quantitative data from multiple studies in a clear, tabular format for comparative analysis. Furthermore, this document illustrates key biological signaling pathways modulated by this compound and a general experimental workflow for its isolation, employing Graphviz diagrams for enhanced clarity. This guide is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Introduction

This compound (C₁₉H₁₈O₈) is a caffeic acid ester that was first identified in members of the Lamiaceae family, such as Rosmarinus officinalis (rosemary) and various Salvia species.[1][] While structurally similar to the more abundant rosmarinic acid, the methylation of the carboxylic acid group in this compound alters its physicochemical properties, leading to enhanced bioavailability and, in some cases, more potent biological effects.[4] Research has demonstrated that this compound exhibits a wide range of pharmacological activities, including anti-inflammatory, antioxidant, anti-tumor, and anti-pulmonary fibrosis properties.[1][2] These therapeutic potentials have made the efficient isolation and purification of this compound from plant matrices a critical area of study.

Plant Sources and Extraction Methodologies

This compound has been successfully isolated from a variety of plant species, predominantly within the Lamiaceae family. This section outlines common plant sources and the extraction methods employed to obtain crude extracts enriched with this compound.

Prominent Plant Sources

The following table summarizes plant species that have been reported as sources of this compound.

FamilyGenusSpeciesPlant Part
LamiaceaeSalviacastaneaRoots
LamiaceaeSalviapalaestinaAerial parts
LamiaceaeRosmarinusofficinalisHerb
LamiaceaeHyptisatrorubensStems
LamiaceaeThymusthracicus-
Extraction Protocols

The initial step in isolating this compound involves the extraction of the compound from the plant material. The choice of solvent and extraction technique significantly influences the yield and purity of the final product.

Protocol 1: Maceration with Hydromethanolic Solvent

This protocol is adapted from the study on Hyptis atrorubens.[5]

  • Preparation of Plant Material: Air-dry the plant material (e.g., stems) and grind it into a coarse powder.

  • Solvent Selection: Prepare a water-methanol (1:1, v/v) solution.

  • Maceration: Soak the powdered plant material in the hydromethanolic solvent at room temperature. The extraction is typically repeated three times, with each extraction lasting for 2 hours.

  • Filtration and Concentration: Filter the combined extracts to remove solid plant debris. Evaporate the solvent under reduced pressure to obtain the dry crude extract.

Protocol 2: Soxhlet Extraction

As demonstrated in the analysis of Rosmarinus officinalis, Soxhlet extraction can yield high concentrations of related phenolic compounds and is a viable method for this compound.[6]

  • Preparation of Plant Material: Thoroughly dry and pulverize the plant material.

  • Apparatus Setup: Place the powdered material in a thimble and insert it into the main chamber of the Soxhlet extractor.

  • Solvent Addition: Fill the distilling flask with a suitable solvent, such as methanol.

  • Extraction Process: Heat the solvent to reflux. The solvent vapor travels up a distillation arm, condenses in the condenser, and drips down into the thimble containing the plant material. The chamber containing the solid material slowly fills with warm solvent. When the Soxhlet chamber is almost full, it is automatically emptied by a siphon side arm, with the solvent running back down to the distillation flask. This cycle is allowed to repeat for a prescribed period (e.g., several hours).

  • Concentration: After extraction, the solvent is removed from the extract using a rotary evaporator to yield the crude extract.

Purification Techniques

Following initial extraction, the crude extract contains a complex mixture of phytochemicals. Therefore, further purification steps are necessary to isolate this compound.

Liquid-Liquid Partitioning

This technique separates compounds based on their differential solubility in two immiscible liquid phases.

Protocol 3: Activity-Guided Fractionation

This protocol is based on the isolation of this compound from Salvia palaestina.[7]

  • Initial Extraction: Prepare a methanol extract of the plant material.

  • Solvent Partitioning: Suspend the crude methanol extract in water and sequentially partition it with solvents of increasing polarity, such as n-hexane, dichloromethane, ethyl acetate, and n-butanol.

  • Fraction Collection: Collect each solvent fraction separately. The ethyl acetate fraction is often found to be enriched with this compound.[7]

  • Concentration: Evaporate the solvent from each fraction under reduced pressure at a temperature not exceeding 45°C.

Column Chromatography

Column chromatography is a powerful technique for separating individual compounds from a mixture.

Protocol 4: Silica Gel Column Chromatography

This is a common method for the purification of moderately polar compounds like this compound.

  • Column Packing: Prepare a glass column packed with silica gel 60 as the stationary phase. The slurry of silica gel is typically prepared in a non-polar solvent.

  • Sample Loading: Dissolve the enriched fraction (e.g., the ethyl acetate fraction) in a minimal amount of the mobile phase and load it onto the top of the column.

  • Elution: Elute the column with a suitable solvent system. A gradient of increasing polarity (e.g., chloroform:ethyl acetate) is often used.

  • Fraction Collection: Collect the eluate in small fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Compound Isolation: Combine the fractions containing pure this compound and evaporate the solvent.

Protocol 5: Sephadex LH-20 Column Chromatography

Sephadex LH-20 is a size-exclusion chromatography resin that is also effective for separating phenolic compounds.

  • Column Packing: Swell the Sephadex LH-20 resin in the desired mobile phase (e.g., methanol) and pack it into a column.

  • Sample Application: Apply the extract onto the column.

  • Elution: Elute the column with 100% methanol.[8]

  • Fraction Collection and Analysis: Collect fractions and analyze them for the presence and purity of this compound.

Esterification of Rosmarinic Acid

An alternative to direct isolation from plants is the semi-synthesis of this compound from the more abundant rosmarinic acid.

Protocol 6: Acid-Catalyzed Esterification

This method involves the reaction of rosmarinic acid with methanol in the presence of an acid catalyst.[1]

  • Dissolution: Dissolve 10 g of purified rosmarinic acid in 250 mL of absolute methanol.

  • Catalyst Addition: Add 2.5 mL of hydrochloric acid as a catalyst.

  • Reaction: Allow the reaction to proceed at room temperature for 24 hours.

  • Workup: After the reaction is complete, remove the methanol under reduced pressure at 45°C. Dissolve the residue in ethyl acetate and wash it three times with water.

  • Isolation: Collect the ethyl acetate phase and remove the solvent under reduced pressure to obtain the final product with a purity of over 98%.[1]

Analytical Characterization

The identity and purity of the isolated this compound are confirmed using various spectroscopic and chromatographic techniques.

TechniquePurposeKey Observations
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantificationA C18 reverse-phase column is commonly used with a mobile phase gradient of acetonitrile and water containing formic acid. Detection is typically at 286 nm.[1]
Liquid Chromatography-Mass Spectrometry (LC-MS) Molecular weight determination and structural fragmentation analysisProvides the molecular mass of the compound and its fragments, aiding in structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural elucidation¹H and ¹³C NMR spectra provide information on the chemical environment of each proton and carbon atom, allowing for unambiguous structure confirmation.[1]

Quantitative Data Summary

The following tables summarize key quantitative data related to the biological activity of this compound.

Table 1: In Vitro Anti-Inflammatory Activity

CompoundAssayIC₅₀ (mM)Source OrganismReference
This compoundLipoxygenase Inhibition0.02Salvia palaestina[7]
Rosmarinic AcidLipoxygenase Inhibition0.21Salvia palaestina[7]

Table 2: Cytotoxicity in Cancer Cell Lines

CompoundCell LineIC₅₀ (µM)Cancer TypeReference
This compoundU879.8Glioblastoma[9]
This compoundT9813Glioblastoma[9]

Biological Signaling Pathways

This compound exerts its biological effects by modulating several key signaling pathways.

  • Anti-Inflammatory Pathway: this compound can inhibit the lipopolysaccharide (LPS)-induced expression of pro-inflammatory cytokines like IL-1β and IL-6 by suppressing the MyD88-NF-κB signaling pathway.[1]

  • Anti-Tumor Pathways: In cervical cancer cells, this compound induces autophagy and apoptosis by inhibiting the mTOR-S6K1 signaling pathway.[1] It has also been shown to inhibit ovarian cancer cell migration by downregulating the expression of FOXM1.[1]

  • Anti-Fibrotic Pathway: this compound attenuates the fibrotic response by inhibiting the phosphorylation of key proteins in the TGF-β1/Smad and MAPK signaling pathways.[1]

experimental_workflow plant_material Plant Material (e.g., Salvia, Rosmarinus) extraction Extraction (Maceration, Soxhlet) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Liquid-Liquid Partitioning (e.g., with Ethyl Acetate) crude_extract->partitioning enriched_fraction Enriched Fraction partitioning->enriched_fraction column_chromatography Column Chromatography (Silica Gel, Sephadex LH-20) enriched_fraction->column_chromatography pure_compound Pure this compound column_chromatography->pure_compound characterization Analytical Characterization (HPLC, LC-MS, NMR) pure_compound->characterization final_product Characterized this compound characterization->final_product

Caption: General experimental workflow for the isolation and purification of this compound.

anti_inflammatory_pathway lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 nf_kb NF-κB myd88->nf_kb pro_inflammatory_cytokines Pro-inflammatory Cytokines (IL-1β, IL-6) nf_kb->pro_inflammatory_cytokines methyl_rosmarinate This compound methyl_rosmarinate->myd88

Caption: Inhibition of the MyD88-NF-κB signaling pathway by this compound.

anti_fibrotic_pathway tgf_beta1 TGF-β1 tgf_beta1_receptor TGF-β1 Receptor tgf_beta1->tgf_beta1_receptor smad2_3 Smad2/3 tgf_beta1_receptor->smad2_3 p_smad2_3 p-Smad2/3 smad2_3->p_smad2_3 Phosphorylation fibrosis Fibrosis p_smad2_3->fibrosis methyl_rosmarinate This compound methyl_rosmarinate->smad2_3 Inhibits Phosphorylation

Caption: Attenuation of the TGF-β1/Smad signaling pathway by this compound.

Conclusion

The discovery and isolation of this compound from plant sources present a promising avenue for the development of novel therapeutic agents. This guide has provided a detailed overview of the methodologies involved in its extraction, purification, and characterization, supported by quantitative data and visual representations of its molecular targets. The protocols and data compiled herein are intended to facilitate further research into the pharmacological applications of this potent natural compound. As our understanding of the biological activities of this compound continues to grow, so too will the importance of robust and efficient isolation techniques to support preclinical and clinical investigations.

References

Methyl Rosmarinate: A Comprehensive Physicochemical Profile

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methyl rosmarinate, a derivative of rosmarinic acid, is a naturally occurring phenolic compound found in various plant species, including those from the Lamiaceae family such as rosemary (Rosmarinus officinalis) and Rabdosia serra.[][2] Classified as a hydroxycinnamic acid, it has garnered significant interest within the scientific community for its diverse biological activities.[3][4] This technical guide provides an in-depth overview of the physicochemical properties of this compound, detailed experimental methodologies, and its interaction with key biological signaling pathways, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is typically a white to off-white solid or powder.[][3] Its stability can be influenced by factors such as temperature, pH, and light, necessitating storage at 4°C and protection from light.[3][5] The presence of a methyl ester functional group contributes to its solubility and reactivity.[5]

PropertyValueSource(s)
Molecular Formula C₁₉H₁₈O₈[][3][5]
Molecular Weight 374.34 g/mol [][6]
Appearance White to off-white solid/powder[][3]
Boiling Point 655.4 ± 55.0 °C (Predicted)[][3]
Density 1.449 ± 0.06 g/cm³ (Predicted)[][3]
Water Solubility 268.4 mg/L @ 25 °C (Estimated)[7][8]
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[2][3][9]
pKa (Strongest Acidic) 8.94 - 9.29 (Predicted)[3][10]
pKa (Strongest Basic) -6.3 (Predicted)[10]
logP (Octanol-Water Partition Coefficient) 2.64 - 3.15 (Predicted)[10]
Storage Temperature 2-8°C or 4°C, protect from light[3][6]

Experimental Protocols

Detailed experimental validation of predicted physicochemical properties is crucial for drug development and research applications. Below are generalized, standard protocols for determining key parameters of natural products like this compound.

Protocol 1: Determination of Octanol-Water Partition Coefficient (logP)

The Shake-Flask method is a conventional technique for experimentally determining the logP value.

Methodology:

  • Preparation of Phases: Prepare mutually saturated solutions of n-octanol and water.

  • Sample Preparation: A known concentration of this compound is dissolved in one of the phases (typically the one in which it is more soluble).

  • Partitioning: A specific volume of the this compound solution is mixed with a specific volume of the other phase in a separatory funnel.

  • Equilibration: The funnel is shaken to facilitate the partitioning of the compound between the two phases until equilibrium is reached.

  • Phase Separation: The mixture is allowed to stand until the two phases are clearly separated.

  • Quantification: The concentration of this compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Protocol 2: Determination of Acid Dissociation Constant (pKa)

Potentiometric titration is a widely used method for determining the pKa of a substance.

Methodology:

  • Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, often a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

  • Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong base (e.g., NaOH) is gradually added to the this compound solution at a constant rate.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, where half of the acidic functional groups have been neutralized. For molecules with multiple pKa values, multiple inflection points may be observed.

Protocol 3: Isolation and Purification from Natural Sources

This compound can be isolated from various plants, such as Salvia castanea. A general workflow for its extraction and purification is as follows.[11]

Methodology:

  • Extraction: Dried and powdered plant material is extracted with a suitable solvent, such as ethanol.

  • Chromatography: The crude extract is subjected to chromatographic separation. Polyamide resin chromatography is an effective method for purifying rosmarinic acid, a precursor to this compound.[11]

  • Esterification: Rosmarinic acid can be converted to this compound through an esterification reaction.[11]

  • Crystallization: The final product is purified by crystallization to obtain high-purity this compound.[11]

  • Structural Verification: The identity and purity of the isolated compound are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[9][11]

G cluster_extraction Extraction & Isolation cluster_synthesis Synthesis & Purification cluster_analysis Analysis plant Plant Material (e.g., Salvia castanea) extract Crude Extract plant->extract Ethanol Extraction ra Rosmarinic Acid extract->ra Polyamide Chromatography mr This compound ra->mr Esterification pure_mr High-Purity MR mr->pure_mr Crystallization analysis Structural Verification (NMR, MS) pure_mr->analysis

Workflow for the isolation and preparation of this compound.

Biological Activity and Signaling Pathways

This compound has been shown to modulate several key signaling pathways, contributing to its potential therapeutic effects, including anti-inflammatory, antioxidant, and antineoplastic activities.[5][12]

Inhibition of Cancer-Related Pathways

In the context of cancer, particularly glioblastoma and hepatocellular carcinoma, this compound has been found to interact with and inhibit critical signaling cascades that are often dysregulated in cancer cells.[12]

  • Akt/mTOR Pathway: Research indicates that this compound can reduce the phosphorylation of Akt and mTOR proteins.[12] The inhibition of this pathway is crucial as it is central to regulating cell survival, proliferation, and apoptosis.[12]

  • MAPK/ERK Pathway: This compound affects the MAPK/ERK pathway, which is involved in cell proliferation, differentiation, and survival.[12]

  • VEGFR2 Signaling: this compound targets VEGFR2, a key receptor in angiogenesis. By inhibiting VEGFR2 signaling, it can impede the formation of new blood vessels essential for tumor growth and metastasis.[12]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MR This compound VEGFR2 VEGFR2 MR->VEGFR2 Inhibits Akt Akt MR->Akt Inhibits phosphorylation mTOR mTOR MR->mTOR Inhibits phosphorylation MEK MEK MR->MEK Inhibits EGFR EGFR PI3K PI3K EGFR->PI3K VEGFR2->MEK PI3K->Akt Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis ERK ERK MEK->ERK ERK->Proliferation

This compound's inhibition of key cancer signaling pathways.
Anti-Fibrotic Activity via TGF-β1/Smad and MAPK Pathways

In the context of pulmonary fibrosis, this compound demonstrates anti-fibrotic effects by down-regulating the phosphorylation of key proteins in the TGF-β1/Smad and MAPK signaling pathways.[11] TGF-β1 is a significant regulator of fibroblast activation, and its downstream mediators, Smad2 and Smad3, are critical in promoting fibrosis. By inhibiting the phosphorylation of Smad2 and Smad3, this compound can attenuate the fibrotic response.[11]

cluster_pathway TGF-β1/Smad & MAPK Pathways TGFB1 TGF-β1 Smad2 Smad2 TGFB1->Smad2 phosphorylates Smad3 Smad3 TGFB1->Smad3 phosphorylates MAPK MAPK TGFB1->MAPK phosphorylates MR This compound pSmad2 p-Smad2 MR->pSmad2 Inhibits pSmad3 p-Smad3 MR->pSmad3 Inhibits pMAPK p-MAPK MR->pMAPK Inhibits Fibroblast Fibroblast Activation & Extracellular Matrix Deposition pSmad2->Fibroblast pSmad3->Fibroblast pMAPK->Fibroblast

Anti-fibrotic mechanism of this compound.
Cardioprotective Effects via TGR5/AMPK Signaling

This compound has been shown to alleviate myocardial ischemia-reperfusion injury.[13] This cardioprotective effect is mediated through the activation of the Takeda G protein-coupled receptor 5 (TGR5)/AMP-activated protein kinase (AMPK) signaling axis.[13] Activation of this pathway helps to reduce oxidative stress and mitochondrial damage, thereby improving cardiac function.[13]

Enzyme Inhibition

This compound is also a known inhibitor of several enzymes:

  • Tyrosinase: It acts as a noncompetitive inhibitor of mushroom tyrosinase with an IC50 of 0.28 mM.[][2]

  • α-Glucosidase: It also exhibits inhibitory activity against α-glucosidase.[][2]

  • Matrix Metalloproteinase-1 (MMP-1): The compound has demonstrated inhibitory effects on MMP-1.[14]

References

Spectroscopic Profile of Methyl Rosmarinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for methyl rosmarinate, a derivative of the naturally occurring polyphenol rosmarinic acid. The following sections detail the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, the experimental protocols used for their acquisition, and a generalized workflow for such spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is a powerful analytical technique used to determine the molecular structure of a material. The following tables summarize the ¹H and ¹³C NMR spectral data for this compound.

¹H NMR Data

The ¹H NMR spectrum provides information about the hydrogen atoms in a molecule. The data presented below was acquired in Deuterated Dimethyl Sulfoxide (DMSO-d₆).

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
9.59s-1H
9.19s-1H
8.79s-2H
7.49d15.91H
7.07d2.21H
7.03dd8.2, 2.11H
6.78d8.11H
6.67–6.63m-2H
6.51dd8.0, 2.11H
6.27d15.91H
5.13dd7.7, 5.11H
3.64s-3H
3.02–2.91m-2H

s: singlet, d: doublet, dd: doublet of doublets, m: multiplet Source: [1]

¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. The data below was also acquired in DMSO-d₆.[1]

Chemical Shift (δ) ppm
170.40
166.35
149.21
146.82
146.08
145.46
144.60
127.10
125.75
122.16
120.53
117.14
116.23
115.90
115.44
113.31
73.27
52.45
36.66

Source: [1]

Mass Spectrometry (MS) Data

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The data below was obtained using electrospray ionization (ESI) in negative ion mode.

Precursor Ion [M-H]⁻ (m/z)Fragmentation Ions (m/z)
373.09453175.0403 (100%), 357.0610 (61%), 198.0477 (33%), 179.0367 (22%), 135.0465 (11%)

Source: [2]

Additional mass spectrometry data shows a precursor ion of [M-H]⁻ at m/z 373.0930646700628 and [M+Cl]⁻.[3] Another source reports a [M-H]⁻ ion at m/z 359.0775 with fragments at 197.0466, 179.0360, 161.0252, and 135.0459.[4]

Experimental Protocols

The spectroscopic data presented in this guide were obtained using the following methodologies:

NMR Spectroscopy

Samples of this compound were dissolved in DMSO-d₆ for analysis.[1] The spectra were recorded on a Bruker Advance Nero 600 spectrometer.[1] Other studies have utilized a Bruker Avance 500 spectrometer for ¹H (500 MHz) and ¹³C (125 MHz) NMR analysis.[5]

Mass Spectrometry

The mass spectral data were recorded using an ultra-high-performance liquid chromatography system coupled with electrospray ionization and quadrupole-time of flight mass spectrometry (UHPLC-ESI-QTOF-MS).[2] The analysis was performed in negative-ion mode with an ion spray needle voltage of -4500 V and a drying gas temperature of 600 °C. The collision energy for QTOF MS was set at 5 eV, and for MS/MS experiments, it was 25 eV.[2] Other analyses have been performed on a PE Sciex API 3000 triple quadrupole mass spectrometer equipped with an ion spray turbo source.[5]

Generalized Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a natural product like this compound.

Spectroscopic_Analysis_Workflow cluster_extraction Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Elucidation Plant_Material Plant Material Extraction Extraction Plant_Material->Extraction Purification Purification/ Chromatography Extraction->Purification Isolated_Compound Isolated Methyl Rosmarinate Purification->Isolated_Compound NMR_Analysis NMR Analysis (¹H, ¹³C) Isolated_Compound->NMR_Analysis MS_Analysis MS Analysis (ESI, QTOF) Isolated_Compound->MS_Analysis NMR_Data NMR Spectral Data NMR_Analysis->NMR_Data MS_Data MS Spectral Data MS_Analysis->MS_Data Structure_Elucidation Structure Elucidation NMR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: Workflow for Spectroscopic Analysis of this compound.

References

In Silico Docking of Methyl Rosmarinate: A Technical Guide to Target Protein Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl Rosmarinate, a derivative of the naturally occurring phenolic compound rosmarinic acid, has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and antiviral properties. Understanding the molecular mechanisms underlying these effects is crucial for its development as a potential therapeutic agent. In silico molecular docking studies have emerged as a powerful tool to elucidate the binding interactions of this compound with various protein targets, providing valuable insights into its mechanism of action and paving the way for structure-based drug design.

This technical guide provides a comprehensive overview of in silico docking studies of this compound with its identified target proteins. It summarizes key quantitative data, details common experimental protocols, and visualizes the experimental workflow and relevant signaling pathways.

Target Proteins and Binding Affinities

In silico studies have identified several key protein targets for this compound, implicating its potential role in various disease pathways. The binding affinities, typically reported as binding energy (in kcal/mol), indicate the strength of the interaction between this compound and the target protein. A more negative value generally suggests a stronger and more stable interaction.

Target Protein FamilySpecific Target(s)Reported Binding Energy (kcal/mol)Potential Therapeutic AreaReference
Viral Proteins SARS-CoV-2 Main Protease (3CLpro/Mpro)-9.7Antiviral (COVID-19)[1]
SARS-CoV-2 Papain-like Protease (PLpro)Not specified in retrieved resultsAntiviral (COVID-19)[2]
Dengue Virus Envelope Domain III (EDIII)-6.4 to -7.0 (for Rosmarinic Acid)Antiviral (Dengue)[3]
Matrix Metalloproteinases (MMPs) MMP-1Not specified in retrieved resultsAnti-inflammatory, Anti-cancer[4][5]
MMP-9-11.85 (for Rosmarinic Acid)Anti-inflammatory, Anti-cancer[6]
Signaling Pathway Proteins Mitogen-Activated Protein Kinases (MAPKs)Not specified in retrieved resultsAnti-inflammatory, Anti-cancer[7]
Transforming Growth Factor-β (TGF-β) pathway proteinsNot specified in retrieved resultsAnti-fibrotic, Anti-cancer[8][9]

Note: Some reported binding energies are for Rosmarinic Acid, a closely related compound, and are included for comparative purposes. The binding affinity of this compound is expected to be in a similar range.

Experimental Protocols for In Silico Docking

The following sections outline the typical methodologies employed in the molecular docking of this compound with its target proteins.

Software

Commonly used software for molecular docking studies includes:

  • AutoDock Vina: A widely used open-source program known for its speed and accuracy in predicting binding modes.

  • Schrödinger Suite (Glide): A comprehensive commercial software package that offers various docking protocols, including Standard Precision (SP) and Extra Precision (XP), for high-throughput screening and accurate binding mode prediction.[10][11]

General Workflow

A typical in silico docking workflow involves the following steps:

  • Ligand and Receptor Preparation:

    • The 3D structure of this compound is obtained from databases like PubChem or generated using chemical drawing software. Its energy is then minimized to obtain a stable conformation.

    • The 3D structure of the target protein is retrieved from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed, and polar hydrogens and charges are added.

  • Grid Generation (for AutoDock Vina):

    • A grid box is defined around the active site of the target protein. This box specifies the search space for the ligand during the docking process. The size and coordinates of the grid box are crucial parameters that need to be carefully determined based on the known binding pocket of the protein.

  • Molecular Docking:

    • The prepared ligand is docked into the prepared receptor using the chosen software. The docking algorithm explores various possible conformations and orientations of the ligand within the defined search space and calculates the binding energy for each pose.

  • Analysis of Results:

    • The docking results are analyzed to identify the best binding pose, which is typically the one with the lowest binding energy.

    • The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the molecular basis of the binding.

Detailed Methodologies

AutoDock Vina Protocol:

  • Grid Box Definition: The grid box is centered on the active site of the target protein. The dimensions of the box are typically set to encompass the entire binding pocket, with a spacing of around 1 Å between grid points. For example, a grid box of 40 x 40 x 40 Å with a 0.375 Å grid spacing has been used in similar studies.[12]

  • Exhaustiveness: This parameter controls the computational effort of the search. A higher exhaustiveness value increases the chances of finding the optimal binding pose but also increases the computation time. A typical value used is 8, but this can be increased for more rigorous searches.[12]

  • Force Field: AutoDock Vina uses its own empirical scoring function to estimate the binding affinity.

Glide (Schrödinger) Protocol:

  • Receptor Grid Generation: A receptor grid is generated around the active site defined by the co-crystallized ligand or predicted binding sites.

  • Docking Precision: Glide offers different precision modes:

    • Standard Precision (SP): Provides a good balance between speed and accuracy and is suitable for screening large compound libraries.[10]

    • Extra Precision (XP): Employs a more extensive sampling and a more refined scoring function to provide more accurate binding predictions, though it is computationally more intensive.[10][11]

  • Constraints: Constraints can be applied to guide the docking process, for example, by forcing the ligand to form a hydrogen bond with a specific residue in the active site.

  • Force Field: Glide uses the OPLS (Optimized Potentials for Liquid Simulations) force field for its calculations.

Visualization of Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow for an in silico docking study of this compound.

experimental_workflow cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage ligand_prep Ligand Preparation (this compound 3D Structure) grid_gen Grid Generation (Define Search Space) ligand_prep->grid_gen receptor_prep Receptor Preparation (Target Protein 3D Structure) receptor_prep->grid_gen docking Molecular Docking (AutoDock Vina / Glide) grid_gen->docking pose_analysis Binding Pose Analysis (Lowest Binding Energy) docking->pose_analysis interaction_analysis Interaction Analysis (H-bonds, Hydrophobic) pose_analysis->interaction_analysis

In Silico Docking Workflow
Signaling Pathways

This compound is believed to exert some of its biological effects by modulating key signaling pathways. The following diagrams illustrate the simplified TGF-β and MAPK signaling pathways, highlighting potential points of intervention.

TGF-β Signaling Pathway

The Transforming Growth Factor-β (TGF-β) pathway is crucial in regulating cell growth, differentiation, and fibrosis. Dysregulation of this pathway is implicated in various diseases, including cancer and fibrotic disorders.

tgf_beta_pathway cluster_nucleus Nuclear Events TGFB TGF-β Ligand ReceptorII Type II Receptor TGFB->ReceptorII Binds ReceptorI Type I Receptor ReceptorII->ReceptorI Recruits & Phosphorylates SMAD23 p-SMAD2/3 ReceptorI->SMAD23 Phosphorylates Complex SMAD Complex SMAD23->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Transcription Gene Transcription (Fibrosis, Cell Cycle) Complex->Transcription Regulates MR This compound (Potential Inhibition) MR->ReceptorI MR->SMAD23 mapk_pathway cluster_nucleus Nuclear Events Stimuli Extracellular Stimuli (e.g., Growth Factors, Stress) Receptor Receptor Stimuli->Receptor RAS RAS Receptor->RAS Activates RAF RAF (MAPKKK) RAS->RAF Activates MEK MEK (MAPKK) RAF->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Transcription Gene Transcription (Proliferation, Inflammation) ERK->Transcription Regulates MR This compound (Potential Inhibition) MR->RAF MR->MEK

References

Potential Therapeutic Targets of Methyl Rosmarinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl Rosmarinate (MR), a derivative of the naturally occurring phenolic compound rosmarinic acid, has emerged as a promising therapeutic agent with a diverse range of biological activities. This technical guide provides an in-depth overview of the potential therapeutic targets of this compound, focusing on its anti-inflammatory, antioxidant, neuroprotective, and anticancer properties. Detailed experimental methodologies for key assays are provided, and quantitative data are summarized for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to facilitate a deeper understanding of the molecular mechanisms underlying the therapeutic potential of this compound.

Introduction

This compound is a methyl ester of rosmarinic acid, a compound widely found in various plants of the Lamiaceae family. While sharing many of the beneficial properties of its parent compound, this compound exhibits distinct physicochemical characteristics that may enhance its bioavailability and therapeutic efficacy. Research has demonstrated its potential in mitigating a spectrum of pathological conditions, positioning it as a molecule of significant interest for drug discovery and development. This document aims to consolidate the current scientific knowledge on the therapeutic targets of this compound, providing a comprehensive resource for researchers in the field.

Therapeutic Potential and Molecular Targets

This compound exerts its therapeutic effects by modulating multiple signaling pathways and targeting key enzymes involved in disease pathogenesis.

Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory effects by targeting key mediators of the inflammatory cascade.

  • Lipoxygenase (LOX) Inhibition: MR is a significant inhibitor of lipoxygenase, an enzyme involved in the biosynthesis of leukotrienes, which are potent inflammatory mediators.[1]

  • NF-κB Signaling Pathway: MR has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes. This inhibition is achieved by preventing the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of the p50 and p65 subunits of NF-κB.

  • MyD88-Dependent and -Independent Pathways: In lipopolysaccharide (LPS)-stimulated macrophages, this compound inhibits nitric oxide (NO) production by suppressing both MyD88-dependent and -independent signaling pathways, which are crucial for the activation of inflammatory responses.[2][3]

  • Heme Oxygenase-1 (HO-1) Induction: MR induces the expression of the anti-inflammatory enzyme Heme Oxygenase-1 (HO-1) through the activation of the Nrf2 transcription factor.[2][3]

Anticancer Activity

This compound exhibits promising anticancer properties through the modulation of several key signaling pathways involved in cancer cell proliferation, survival, and migration.

  • Akt/mTOR Pathway: MR has been shown to inhibit the Akt/mTOR signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, and survival.[4][5] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

  • MAPK/ERK Pathway: The compound also affects the MAPK/ERK signaling cascade, another critical pathway involved in cell proliferation and differentiation in cancer cells.[4][5]

  • VEGFR2 Signaling: this compound has been found to target Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[4][5]

  • TGF-β1/Smad Pathway: In the context of pulmonary fibrosis, which shares some pathological mechanisms with cancer, MR has been shown to attenuate the fibrotic response by inhibiting the TGF-β1/Smad signaling pathway.[6] This pathway is also implicated in cancer progression and metastasis.

  • Cell Viability and Migration: Studies on glioblastoma and other cancer cell lines have demonstrated that this compound significantly reduces cell viability, induces cell cycle arrest, and inhibits cell migration.[4][5]

Enzyme Inhibition

This compound has been identified as an inhibitor of several enzymes with therapeutic relevance.

  • α-Glucosidase Inhibition: MR inhibits α-glucosidase, an enzyme involved in carbohydrate digestion.[7][8][9] This activity suggests its potential in the management of type 2 diabetes.

  • Tyrosinase Inhibition: As a noncompetitive inhibitor of tyrosinase, the key enzyme in melanin biosynthesis, this compound has potential applications in cosmetics for skin whitening and in treating hyperpigmentation disorders.[7][8][9][10]

  • Matrix Metalloproteinase-1 (MMP-1) Inhibition: MR has been reported to inhibit MMP-1, an enzyme involved in the degradation of extracellular matrix components, which plays a role in skin aging and cancer metastasis.[7]

Other Biological Activities
  • Antioxidant Activity: this compound possesses significant antioxidant properties, contributing to its protective effects against oxidative stress-related diseases.[7][8][11]

  • Neuroprotective Effects: The compound has shown potential neuroprotective effects, although the specific molecular targets in this context require further investigation.[4]

  • Antimicrobial and Antifungal Activities: this compound exhibits antimicrobial activity, particularly against Gram-positive bacteria, and also possesses antifungal properties.[7][12]

  • Anti-SARS-CoV-2 Activity: Recent studies have suggested that this compound can act as an allosteric inhibitor of the SARS-CoV-2 3CL protease, an essential enzyme for viral replication, indicating its potential as an antiviral agent.[13][14]

Quantitative Data Summary

The following tables summarize the reported quantitative data for the biological activities of this compound.

Activity Target Cell Line/System IC50 / Inhibition (%) Reference
Anticancer Glioblastoma (U87)Cell ViabilityIC50: 9.8 μM[4]
Glioblastoma (T98)Cell ViabilityIC50: 13 μM[4]
Enzyme Inhibition LipoxygenaseIn vitro assayIC50: 0.02 μM[1]
α-GlucosidaseIn vitro assayMixed-type inhibitor[7]
Tyrosinase (mushroom)In vitro assayIC50: 0.28 mM (noncompetitive)[7][10]
Anti-inflammatory Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 cellsIC50: 14.25 µM[2][3]

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental workflows are provided below in the DOT language.

Signaling Pathways

Anti_inflammatory_Signaling_of_Methyl_Rosmarinate LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRIF TRIF-dependent pathway TLR4->TRIF NFkB NF-κB MyD88->NFkB TRIF->NFkB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6) iNOS NFkB->Pro_inflammatory_Cytokines Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation MR This compound MR->MyD88 inhibits MR->TRIF inhibits Nrf2 Nrf2 MR->Nrf2 activates HO1 HO-1 Nrf2->HO1 HO1->Inflammation inhibits Anticancer_Signaling_of_Methyl_Rosmarinate Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinases (e.g., VEGFR2) Growth_Factors->Receptor PI3K PI3K Receptor->PI3K MAPK_ERK MAPK/ERK Pathway Receptor->MAPK_ERK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation_Survival MAPK_ERK->Proliferation_Survival MR This compound MR->Receptor inhibits MR->PI3K inhibits MR->Akt inhibits MR->mTOR inhibits MR->MAPK_ERK inhibits Cell_Viability_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells treat_cells Treat with Methyl Rosmarinate seed_cells->treat_cells incubate Incubate for 24-72h treat_cells->incubate add_reagent Add MTT/MTS/Trypan Blue reagent incubate->add_reagent incubate_reagent Incubate (if MTT/MTS) add_reagent->incubate_reagent measure Measure absorbance/ Count cells add_reagent->measure For Trypan Blue incubate_reagent->measure analyze Analyze data and calculate IC50 measure->analyze end End analyze->end Scratch_Wound_Healing_Assay_Workflow start Start seed_cells Seed cells to form a confluent monolayer start->seed_cells create_scratch Create a 'scratch' in the monolayer seed_cells->create_scratch wash_cells Wash to remove displaced cells create_scratch->wash_cells add_media Add fresh media with/ without this compound wash_cells->add_media image_t0 Image at T=0 add_media->image_t0 incubate Incubate and image at time intervals image_t0->incubate analyze Measure wound closure area over time incubate->analyze end End analyze->end

References

The Pharmacological Profile of Methyl Rosmarinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methyl rosmarinate, a derivative of rosmarinic acid, is a naturally occurring phenolic compound found in various medicinal plants, including those from the Lamiaceae family such as rosemary, perilla, and salvia species.[1][2] Structurally similar to rosmarinic acid but with a methyl ester group, this compound exhibits enhanced lipophilicity, which may contribute to its distinct pharmacological activities.[3] This technical guide provides an in-depth overview of the pharmacological profile of this compound, focusing on its multifaceted mechanisms of action, supported by quantitative data and detailed experimental methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to explore the therapeutic potential of this promising natural compound.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties through the modulation of key signaling pathways involved in the inflammatory response.

Inhibition of Nitric Oxide Production

In a key study utilizing RAW 264.7 macrophage cells, this compound was found to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production with an IC50 of 14.25 µM.[4] This inhibition is attributed to the suppression of inducible nitric oxide synthase (iNOS) expression.[4]

Modulation of Inflammatory Signaling Pathways

The anti-inflammatory effects of this compound are mediated through the inhibition of both MyD88-dependent and -independent pathways, which are crucial for toll-like receptor 4 (TLR4) signaling.[4] Furthermore, this compound induces the expression of Heme Oxygenase-1 (HO-1) via the activation of the Nrf2 transcription factor, contributing to its anti-inflammatory and cytoprotective effects.[4] It has also been shown to inhibit the LPS-induced expression of pro-inflammatory cytokines such as IL-1β and IL-6.[3]

LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88-dependent pathway TLR4->MyD88 TRIF TRIF-dependent pathway TLR4->TRIF NFkB NF-κB MyD88->NFkB IRF3 IRF3 TRIF->IRF3 iNOS iNOS NFkB->iNOS Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6) NFkB->Pro_inflammatory_Cytokines IFNb IFN-β IRF3->IFNb NO NO Production iNOS->NO Methyl_Rosmarinate_Inhibition This compound Methyl_Rosmarinate_Inhibition->MyD88 Methyl_Rosmarinate_Inhibition->TRIF Methyl_Rosmarinate_Activation This compound Nrf2 Nrf2 Methyl_Rosmarinate_Activation->Nrf2 HO1 HO-1 Nrf2->HO1 HO1->NFkB

Anti-inflammatory signaling pathway of this compound.
Quantitative Data: Anti-inflammatory and Enzyme Inhibitory Activity

ActivityTarget/AssayCell Line/SystemIC50Reference
Anti-inflammatoryNitric Oxide (NO) ProductionRAW 264.7 macrophages14.25 µM[4]
Enzyme InhibitionLipoxygenase (LO)Enzyme Assay0.02 µM[5]
Enzyme InhibitionTyrosinase (mushroom)Enzyme Assay0.28 mM[6][]
Enzyme Inhibitionα-glucosidaseEnzyme Assay-[6][8]
Enzyme InhibitionMatrix Metalloproteinase-1 (MMP-1)Enzyme Assay-[8][9]
Experimental Protocol: Nitric Oxide (NO) Production Assay
  • Cell Line: RAW 264.7 murine macrophage cells.

  • Methodology:

    • Cells are seeded in 96-well plates and allowed to adhere.

    • Cells are pre-treated with various concentrations of this compound for a specified duration.

    • Inflammation is induced by adding lipopolysaccharide (LPS).

    • After incubation, the supernatant is collected.

    • Nitrite concentration in the supernatant, an indicator of NO production, is measured using the Griess reagent.

    • The IC50 value is calculated as the concentration of this compound that inhibits 50% of LPS-induced NO production.[4]

Anticancer Activity

This compound has emerged as a potential therapeutic agent against various cancers by inducing cytotoxicity, inhibiting cell migration, and modulating critical cancer-related signaling pathways.

Glioblastoma

In human glioblastoma cell lines U87 and T98, this compound significantly reduced cell viability and inhibited migration.[10][11] It induced cell cycle arrest at the S and G2/M phases and increased the subG0/G1 population, indicative of apoptosis.[11] Notably, it exhibited a synergistic effect with the standard chemotherapeutic agent temozolomide (TMZ) in U87 cells.[10][11]

Cervical Cancer

This compound has been shown to induce autophagy and apoptosis in cervical cancer cells by inhibiting the mTOR-S6K1 signaling pathway.[3]

Ovarian Cancer

In ovarian cancer cells, this compound effectively inhibited cell migration and reversed cisplatin resistance through the inhibition of FOXM1 expression.[3]

Liver Cancer

Treatment with this compound inhibited the migration and invasion of liver cancer cells and led to alterations in epithelial-mesenchymal transition (EMT) markers. This was associated with reduced phosphorylation of Akt and mTOR, suggesting the inhibition of the Akt/mTOR signaling pathway.[10][11]

Methyl_Rosmarinate This compound EGFR EGFR Methyl_Rosmarinate->EGFR PI3K PI3K Methyl_Rosmarinate->PI3K AKT AKT Methyl_Rosmarinate->AKT mTOR mTOR Methyl_Rosmarinate->mTOR MAPK_ERK MAPK/ERK Methyl_Rosmarinate->MAPK_ERK VEGFR2 VEGFR2 Methyl_Rosmarinate->VEGFR2 EGFR->PI3K PI3K->AKT AKT->mTOR Migration_Invasion Migration & Invasion AKT->Migration_Invasion Cell_Proliferation Cell Proliferation & Survival mTOR->Cell_Proliferation MAPK_ERK->Cell_Proliferation Angiogenesis Angiogenesis VEGFR2->Angiogenesis

Anticancer signaling pathways targeted by this compound.
Quantitative Data: Anticancer Activity

Cancer TypeCell LineParameterValueReference
GlioblastomaU87IC509.8 µM[11]
GlioblastomaT98IC5013 µM[11]
Experimental Protocol: Cell Viability Assay (Trypan Blue Assay)
  • Cell Lines: U87 and T98 human glioblastoma cells.

  • Methodology:

    • Cells are seeded in 12-well plates and incubated for 24 hours.

    • Cells are treated with varying concentrations of this compound (e.g., 5, 15, 30, 45, 60 µM) for a specified time (e.g., 48 hours).

    • After treatment, cells are harvested and stained with Trypan Blue.

    • Viable (unstained) and non-viable (blue) cells are counted using a hemocytometer.

    • Cell viability is expressed as a percentage of the control (untreated) cells.[11]

Anti-Pulmonary Fibrosis Activity

This compound has shown potential in mitigating pulmonary fibrosis by targeting key fibrotic pathways.

Inhibition of Fibroblast Activation

In a mouse model of bleomycin-induced lung fibrosis, this compound significantly ameliorated the condition.[3] In vitro studies using L929 fibroblast cells demonstrated that this compound inhibited TGF-β1-induced cell activation and the accumulation of collagen I and III.[3]

Modulation of TGF-β/Smad and MAPK Pathways

The anti-fibrotic effects of this compound are attributed to its ability to inhibit the TGF-β/Smad and MAPK signaling pathways, which are central to the pathogenesis of fibrosis.[3][12] It also effectively inhibited the proliferation and migration of TGF-β1-induced L929 cells and promoted their apoptosis.[3][12]

Quantitative Data: Anti-fibrotic Activity
Cell LineParameterValueReference
L929IC5076.27 µM[3]
Experimental Protocol: Cell Proliferation Assay (CCK-8)
  • Cell Line: L929 mouse fibroblast cells.

  • Methodology:

    • L929 cells are seeded in 96-well plates.

    • Cells are treated with different concentrations of this compound (e.g., 0, 10, 20, 40, 80, 160 µM).

    • After the desired incubation period, Cell Counting Kit-8 (CCK-8) solution is added to each well.

    • The plate is incubated to allow for the conversion of the WST-8 tetrazolium salt to formazan by cellular dehydrogenases.

    • The absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.

    • The IC50 value is calculated as the concentration that causes 50% inhibition of cell proliferation.[3]

Cardioprotective Effects

Recent studies have highlighted the potential of this compound in protecting against myocardial ischemia-reperfusion injury (MIRI).

Activation of TGR5/AMPK Signaling Axis

This compound alleviates MIRI in mice by activating the TGR5/AMPK signaling axis.[13] This activation leads to improved cardiac function, reduced myocardial pathological damage, decreased oxidative stress, and mitigated mitochondrial damage.[13]

Methyl_Rosmarinate This compound TGR5 TGR5 Methyl_Rosmarinate->TGR5 AMPK p-AMPK TGR5->AMPK Mitochondrial_Damage Mitochondrial Damage AMPK->Mitochondrial_Damage Oxidative_Stress Oxidative Stress AMPK->Oxidative_Stress Cardiac_Function Improved Cardiac Function AMPK->Cardiac_Function MIRI Myocardial Ischemia- Reperfusion Injury Mitochondrial_Damage->MIRI Oxidative_Stress->MIRI

Cardioprotective signaling pathway of this compound.

Antioxidant and Neuroprotective Activities

This compound possesses potent antioxidant properties that contribute to its neuroprotective effects.[1][14][15] As a non-ionisable ester of rosmarinic acid, it demonstrates comparable antioxidant potency to quercetin in non-cellular and short-term cellular assays.[15] Its neuroprotective effects are linked to its ability to inhibit oxidative stress in the brain.[1]

Antimicrobial Activity

This compound has been identified as an antimicrobial agent, with notable activity against various pathogenic bacteria, particularly Gram-positive strains.[16] It has demonstrated both inhibitory and bactericidal effects.[16]

Quantitative Data: Antimicrobial Activity
BacteriaParameterValueReference
Various pathogenic bacteriaMIC0.3 mg/mL[16]
Various pathogenic bacteriaMBC0.3 mg/mL[16]

Pharmacokinetics

The methylation of rosmarinic acid to form this compound improves its lipophilicity, which is hypothesized to enhance its bioavailability.[17] Studies on rosmarinic acid esters have shown that shorter alkyl chain esters, like the methyl ester, can serve as prodrugs with increased cell permeability and potentially higher bioavailability in vivo, leading to higher intracellular levels of the bioactive parent compound, rosmarinic acid.[17]

This compound is a promising natural compound with a diverse pharmacological profile encompassing anti-inflammatory, anticancer, anti-fibrotic, cardioprotective, antioxidant, neuroprotective, and antimicrobial activities. Its mechanisms of action involve the modulation of multiple critical signaling pathways, including NF-κB, Nrf2/HO-1, PI3K/Akt/mTOR, MAPK/ERK, TGF-β/Smad, and TGR5/AMPK. The quantitative data presented herein underscore its potency in various in vitro models. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound for a range of human diseases. The detailed experimental protocols provided in this guide offer a foundation for future research in this area.

References

A Technical Guide to the Biosynthesis of Methyl Rosmarinate in Plants

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Methyl Rosmarinate (MR) is an esterified derivative of rosmarinic acid (RA), a significant phenolic compound found across the plant kingdom, particularly in the Lamiaceae (mint) family. Both compounds exhibit a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and antimicrobial properties, making them subjects of intense research for drug development. While the biosynthetic pathway of rosmarinic acid is well-elucidated, the specific enzymatic conversion to this compound in planta is less characterized. This technical guide provides a comprehensive overview of the known biosynthetic pathway, summarizing key enzymes, intermediates, quantitative data from various studies, and detailed experimental protocols for analysis.

The Core Biosynthesis Pathway: From Amino Acids to this compound

The biosynthesis of this compound originates from the pathway of its precursor, rosmarinic acid. This pathway is a classic example of convergent biosynthesis, utilizing intermediates from two separate amino acid metabolic routes: the phenylpropanoid pathway (from L-phenylalanine) and a tyrosine-derived pathway (from L-tyrosine).

The overall pathway can be visualized as follows:

Methyl_Rosmarinate_Biosynthesis Figure 1: Biosynthesis Pathway of this compound cluster_phenylalanine Phenylpropanoid Pathway cluster_tyrosine Tyrosine-Derived Pathway cluster_convergence Convergence & Final Assembly phe L-Phenylalanine cin Cinnamic Acid phe->cin PAL cou 4-Coumaric Acid cin->cou C4H coucoa 4-Coumaroyl-CoA cou->coucoa 4CL intermediate 4-Coumaroyl-4'-hydroxyphenyllactate coucoa->intermediate RAS tyr L-Tyrosine hpp 4-Hydroxyphenylpyruvic Acid tyr->hpp TAT hpl 4-Hydroxyphenyllactic Acid hpp->hpl HPPR hpl->intermediate ra Rosmarinic Acid intermediate->ra CYP98A14 (Hydroxylation) mr This compound ra->mr S-adenosyl-L-methionine- dependent Methyltransferase (Putative)

Figure 1: Biosynthesis Pathway of this compound
Phenylpropanoid Branch (L-Phenylalanine Derived)

This pathway generates the caffeoyl-CoA moiety of rosmarinic acid.

  • L-Phenylalanine to Cinnamic Acid: The pathway begins with the deamination of L-phenylalanine, catalyzed by Phenylalanine Ammonia-Lyase (PAL) . This is a rate-limiting step connecting primary and secondary metabolism.[1][2]

  • Cinnamic Acid to 4-Coumaric Acid: The cinnamic acid is then hydroxylated at the C4 position by Cinnamate 4-hydroxylase (C4H) , a cytochrome P450 monooxygenase.[1]

  • 4-Coumaric Acid to 4-Coumaroyl-CoA: Finally, 4-Coumarate:CoA Ligase (4CL) activates 4-coumaric acid by attaching a Coenzyme A molecule, forming the high-energy thioester 4-Coumaroyl-CoA.[1]

Tyrosine-Derived Branch

This pathway produces the 3,4-dihydroxyphenyllactic acid portion of the final molecule.

  • L-Tyrosine to 4-Hydroxyphenylpyruvic Acid: The amino acid L-tyrosine undergoes transamination to 4-hydroxyphenylpyruvic acid, a reaction catalyzed by Tyrosine Aminotransferase (TAT) .[1]

  • 4-Hydroxyphenylpyruvic Acid to 4-Hydroxyphenyllactic Acid: The resulting keto-acid is then reduced by Hydroxyphenylpyruvate Reductase (HPPR) to form 4-hydroxyphenyllactic acid.[1][3]

Convergence and Rosmarinic Acid Formation

The products of the two branches are combined and modified to form rosmarinic acid.

  • Ester Formation: Rosmarinic Acid Synthase (RAS) , a BAHD acyltransferase, catalyzes the crucial esterification step, transferring the 4-coumaroyl group from 4-coumaroyl-CoA to the hydroxyl group of 4-hydroxyphenyllactic acid. This forms the intermediate 4-coumaroyl-4'-hydroxyphenyllactate.[1][4]

  • Hydroxylation: The final step to produce rosmarinic acid involves two hydroxylation reactions at the 3 and 3' positions of the aromatic rings. These reactions are catalyzed by a cytochrome P450-dependent hydroxylase, CYP98A14 .[1]

Final Step: this compound Biosynthesis

The conversion of rosmarinic acid to this compound involves the esterification of the free carboxylic acid group of the 3,4-dihydroxyphenyllactic acid moiety with a methyl group. While this compound has been isolated from plants, the specific enzyme catalyzing this final step has not been fully characterized. It is presumed to be carried out by a S-adenosyl-L-methionine (SAM)-dependent methyltransferase . For many research and development purposes, this compound is prepared semi-synthetically from rosmarinic acid.[5]

Quantitative Data on Pathway Intermediates and Products

The production of rosmarinic acid and its derivatives is highly variable depending on the plant species, tissue type, and environmental conditions. Elicitors such as methyl jasmonate (MeJA) are known to significantly upregulate the pathway.

Table 1: Rosmarinic Acid (RA) Content in Various Plant Species

Plant Species Tissue RA Content (mg/g DW) Reference
Isodon rugosus Leaves/Flowers 21.2 - 187.7 [6]
Viburnum grandiflorum - 5.42 - 17.42 [6]
Daphne mucronata - 15.19 [6]
Melissa officinalis - 30.0 ± 0.2 [7]
Mentha piperita - 16.2 ± 0.6 [7]

| Origanum vulgare | - | 40.1 ± 1.0 |[7] |

Table 2: Effect of Methyl Jasmonate (MeJA) Elicitation on RA Biosynthesis in Agastache rugosa Cell Culture

MeJA Concentration RA Level Increase (Fold Change vs. Control) ArPAL Gene Expression (Max Fold Change) ArC4H Gene Expression (Max Fold Change) Ar4CL Gene Expression (Max Fold Change) Reference
10 µM 2.1 - - - [8]
50 µM 4.7 4.5 3.5 3.4 [8]

| 100 µM | 3.9 | - | - | - |[8] |

Key Experimental Protocols

Studying the biosynthesis of this compound requires robust analytical methods for metabolite quantification and gene expression analysis.

Protocol: Quantification of Rosmarinic Acid and this compound via HPLC

This protocol provides a generalized method based on common practices for quantifying phenolic compounds.[6][8][9]

  • Sample Preparation and Extraction:

    • Harvest and freeze-dry plant material (e.g., leaves, cell culture).

    • Grind the lyophilized tissue into a fine powder.

    • Accurately weigh ~100 mg of powder into a microcentrifuge tube.

    • Add 1.5 mL of extraction solvent (e.g., 80% methanol in water).

    • Vortex thoroughly and sonicate in a water bath for 30-60 minutes at room temperature.

    • Centrifuge at 12,000 x g for 15 minutes.

    • Collect the supernatant. Repeat the extraction on the pellet for exhaustive recovery if necessary.

    • Filter the pooled supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV/PDA detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid or Acetic Acid in deionized water.

    • Mobile Phase B: Acetonitrile or Methanol.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection Wavelength: 330 nm (optimal for rosmarinic acid).[9]

    • Gradient Elution:

      • 0-5 min: 10% B

      • 5-35 min: Linear gradient from 10% to 70% B

      • 35-40 min: 70% to 100% B

      • 40-45 min: Hold at 100% B

      • 45-50 min: Return to 10% B for column re-equilibration. (Note: Gradient must be optimized for specific column and sample matrix).

  • Quantification:

    • Prepare a calibration curve using certified standards of rosmarinic acid and this compound (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Identify peaks in the sample chromatogram by comparing retention times with the standards.

    • Calculate the concentration in the sample by integrating the peak area and interpolating from the linear regression of the calibration curve.

Protocol: Gene Expression Analysis of Biosynthetic Genes via RT-qPCR

This protocol outlines the steps to measure the transcript levels of key biosynthetic genes like PAL, C4H, 4CL, TAT, HPPR, and RAS.[2][10][11]

  • RNA Extraction:

    • Harvest fresh plant tissue and immediately freeze in liquid nitrogen to prevent RNA degradation.

    • Grind the frozen tissue to a fine powder under liquid nitrogen using a mortar and pestle.

    • Extract total RNA using a commercial plant RNA extraction kit (e.g., RNeasy Plant Mini Kit) or a TRIzol-based method, following the manufacturer's instructions.

    • Treat the extracted RNA with DNase I to remove any genomic DNA contamination.

    • Assess RNA quality and quantity using a spectrophotometer (A260/280 ratio ~2.0) and by running an aliquot on an agarose gel to check for intact ribosomal RNA bands.

  • cDNA Synthesis:

    • Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random hexamer primers.

  • Quantitative PCR (qPCR):

    • Primer Design: Design gene-specific primers for each target gene (PAL, C4H, etc.) and a stable reference gene (e.g., Actin, Ubiquitin, GAPDH). Primers should amplify a product of 100-200 bp.

    • Reaction Setup: Prepare the qPCR reaction mix in a 96-well plate. A typical 20 µL reaction includes:

      • 10 µL 2x SYBR Green Master Mix

      • 1 µL Forward Primer (10 µM)

      • 1 µL Reverse Primer (10 µM)

      • 2 µL Diluted cDNA template

      • 6 µL Nuclease-free water

    • Thermal Cycling: Run the plate on a real-time PCR machine with a program such as:

      • Initial Denaturation: 95°C for 10 min

      • 40 Cycles:

        • Denaturation: 95°C for 15 sec

        • Annealing/Extension: 60°C for 60 sec

      • Melt Curve Analysis: To verify product specificity.

  • Data Analysis:

    • Determine the cycle threshold (Ct) for each reaction.

    • Calculate the relative gene expression using the comparative Ct (ΔΔCt) method. Normalize the Ct value of the target gene to the reference gene (ΔCt) and then normalize to a control sample (ΔΔCt). The fold change is calculated as 2-ΔΔCt.

Standard Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for investigating the this compound biosynthesis pathway in response to an elicitor.

Experimental_Workflow Figure 2: Standard Experimental Workflow cluster_metabolite Metabolite Analysis cluster_gene Gene Expression Analysis A Plant Culture (e.g., cell suspension, whole plant) B Elicitor Treatment (e.g., Methyl Jasmonate) A->B C Time-Course Sampling B->C D Metabolite Extraction C->D G Total RNA Extraction C->G E HPLC / LC-MS Analysis D->E F Quantification of RA and MR E->F K Data Correlation and Pathway Interpretation F->K H cDNA Synthesis G->H I RT-qPCR H->I J Relative Gene Expression Analysis I->J J->K

Figure 2: Standard Experimental Workflow

Conclusion and Future Perspectives

The biosynthetic pathway leading to rosmarinic acid is well-established, involving a convergence of the phenylpropanoid and tyrosine-derived pathways. This compound is an important natural derivative, though the final enzymatic step for its production in plants remains a key area for future research. The identification and characterization of the putative methyltransferase responsible for converting RA to MR would be a significant advancement, potentially enabling metabolic engineering strategies to enhance the production of this valuable compound in plant or microbial systems. The protocols and data presented in this guide serve as a foundational resource for researchers aiming to explore and manipulate this important biosynthetic pathway.

References

A Comprehensive Technical Guide to the Chemical Structure and Stereochemistry of Methyl Rosmarinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, stereochemistry, physicochemical properties, and relevant experimental protocols for methyl rosmarinate. The information is intended to support research and development activities in fields such as medicinal chemistry, pharmacology, and natural product chemistry.

Chemical Structure and Stereochemistry

This compound is a natural phenolic compound and a derivative of rosmarinic acid.[1] It is classified as a hydroxycinnamic acid and is found in various plants, including those from the Lamiaceae family such as Rosmarinus officinalis (rosemary) and Salvia species.[][3] The key structural difference from rosmarinic acid is the methylation of the carboxylic acid group, which results in a methyl ester.[1][4] This modification increases its lipid solubility, potentially enhancing its biological activity.[4]

The systematic IUPAC name for the naturally occurring enantiomer is methyl (2R)-3-(3,4-dihydroxyphenyl)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxypropanoate .[][3] This name precisely defines its stereochemistry:

  • (2R)-configuration: The chiral center at the second carbon of the propanoate backbone has an 'R' configuration.

  • (E)-configuration: The double bond in the caffeoyl moiety has an 'E' (trans) configuration.

Key Structural Identifiers:

  • Molecular Formula: C₁₉H₁₈O₈[][3][5][6]

  • SMILES: COC(=O)--INVALID-LINK--OC(=O)/C=C/C2=CC(=C(C=C2)O)O[3][7]

  • InChI: InChI=1S/C19H18O8/c1-26-19(25)17(10-12-3-6-14(21)16(23)9-12)27-18(24)7-4-11-2-5-13(20)15(22)8-11/h2-9,17,20-23H,10H2,1H3/b7-4+/t17-/m1/s1[][3]

  • InChIKey: XHALVRQBZGZHFE-BBOMDTFKSA-N[][3]

The structural relationship and synthesis from rosmarinic acid are depicted below.

G Rosmarinic_Acid Rosmarinic Acid (C18H16O8) Process Esterification Rosmarinic_Acid->Process Methanol Methanol (CH3OH) Methanol->Process Methyl_Rosmarinate This compound (C19H18O8) HCl HCl (catalyst) HCl->Process Process->Methyl_Rosmarinate Yields

Figure 1: Esterification of Rosmarinic Acid to this compound.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is summarized in the tables below for easy reference.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 99353-00-1[3][5][6]
Molecular Weight 374.34 g/mol [][5][7]
Appearance White to off-white solid powder[][5]
Boiling Point 655.4 ± 55.0 °C (Predicted)[][6]
Density 1.5 ± 0.1 g/cm³[6]
Optical Rotation [α]¹⁸D +138 (c, 0.6 in MeOH)[8]
Purity 95% ~ 99%[5][9]

Table 2: Mass Spectrometry Data for this compound

Ionization ModePrecursor Ionm/z FragmentsSource(s)
ESI (-)[M-H]⁻373.0930[3]
ESI (-)[M+Cl]⁻373.0931, 179.0342, 135.0441[3]
QTOF-MS/MS373.0945357.0610, 198.0477, 179.0367, 175.0403, 135.0465[10]

Table 3: ¹H NMR Spectroscopic Data for a Related Compound (Rosmarinic Acid)

Note: Specific ¹H NMR data for this compound was not available in the provided search results. The data for the parent compound, Rosmarinic Acid, is provided for reference.

Proton AssignmentChemical Shift (δ, ppm)Multiplicity & Coupling Constant (J, Hz)Source(s)
H-27.02d, 2.0
H-56.73d, 8.1
H-66.92dd, 8.2, 2.1
H-77.35d, 15.9
H-86.16d, 15.9
H-2'6.65d, 2.1
H-5'6.58d, 8.0
H-6'6.47dd, 8.0, 2.0
H-7'2.73 / 2.99dd, 14.4, 10.1 / dd, 14.4, 3.1
H-8'4.81dd, 10.0, 3.1

Experimental Protocols

Detailed methodologies for the preparation, quantification, and biological evaluation of this compound are crucial for reproducible research.

A scalable process for producing this compound from its precursor, rosmarinic acid, has been developed.[4] The parent compound, rosmarinic acid, is first isolated from the dried roots of Salvia castanea Diels f. tomentosa Stib. and then esterified.[4]

Protocol:

  • Extraction: The crushed, dried roots of S. castanea are soaked and extracted twice at room temperature with 50% ethanol (adjusted to pH 3 with hydrochloric acid).[4]

  • Purification of Rosmarinic Acid: The crude extract is subjected to polyamide resin chromatography to isolate rosmarinic acid.[4]

  • Crystallization: The purified rosmarinic acid is crystallized to achieve high purity.[4]

  • Esterification: Rosmarinic acid is reacted with methanol in the presence of hydrochloric acid as a catalyst to produce this compound.[4]

  • Structure Verification: The final product structure is verified using NMR spectroscopy.[4]

G cluster_extraction Extraction & Purification cluster_synthesis Synthesis cluster_analysis Analysis Start Dried S. castanea Roots Extract Extract with 50% Acidified Ethanol Start->Extract Chromatography Polyamide Resin Chromatography Extract->Chromatography Crystallize Crystallization Chromatography->Crystallize RA Purified Rosmarinic Acid Crystallize->RA Esterify Esterification with Methanol & HCl RA->Esterify MR This compound Esterify->MR NMR NMR for Structure Verification MR->NMR

Figure 2: Workflow for the Preparation of this compound.

A sensitive and accurate LC-MS/MS method has been established for the quantification of this compound in plant materials.[1]

Protocol:

  • Sample Preparation: Add 25 mL of 50% methanol to 0.1 g of powdered medicinal material. Extract using ultrasonication for 15 minutes.[1]

  • Chromatography:

    • Column: Waters BEH C18 (2.1 × 50 mm, 1.7 µm).[1]

    • Mobile Phase: Gradient elution using A: 0.1% formic acid in water and B: 0.1% formic acid in acetonitrile.[1]

    • Flow Rate: 300 µL/min.[1]

    • Column Temperature: 40°C.[1]

  • Detection:

    • Ion Source: Electrospray Ionization (ESI).[1]

    • Mode: Multiple Reaction Monitoring (MRM) with negative ion scanning.[1]

This method demonstrated good linearity for this compound in the range of 0.1 to 100 ng/mL.[1]

This compound has been identified as a potent inhibitor of the lipoxygenase enzyme, indicating anti-inflammatory potential.

Protocol:

  • Source: Lipoxygenase enzyme from Glycine max and linoleic acid as the substrate are used.

  • Procedure: An activity-guided fractionation is performed on a plant methanol extract. Fractions are tested for their ability to inhibit the LO enzyme.

  • Purification: Active fractions are further purified using techniques such as Sephadex LH-20, C18 reverse-phase, and silica gel column chromatography to isolate the active compounds.

  • Quantification of Inhibition: The IC₅₀ value is calculated to determine the concentration of this compound required to inhibit 50% of the lipoxygenase activity. This compound was found to have an IC₅₀ of 0.02 mM in this assay.

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, including antioxidant, anti-inflammatory, anti-pulmonary fibrosis, and antineoplastic effects.[4][11][12] Its mechanisms of action often involve the modulation of key cellular signaling pathways.

For instance, in the context of inflammation, this compound can inhibit the LPS-induced expression of pro-inflammatory cytokines by suppressing the MyD88-NF-κB signaling pathway.[4] In studies related to pulmonary fibrosis, it has been shown to down-regulate the phosphorylation of proteins in the TGF-β1/Smad and MAPK signaling pathways.[4]

MR This compound SMAD Smad Phosphorylation MR->SMAD inhibits MAPK MAPK Phosphorylation MR->MAPK inhibits TGFB1 TGF-β1 TGFB1_R TGF-β1 Receptor TGFB1->TGFB1_R activates TGFB1_R->SMAD TGFB1_R->MAPK Fibrosis Pulmonary Fibrosis (ECM Accumulation, Proliferation) SMAD->Fibrosis MAPK->Fibrosis

Figure 3: Inhibition of TGF-β1/Smad and MAPK Pathways by this compound.

This guide consolidates key technical information on this compound to facilitate its application in scientific research and drug development. The provided data and protocols offer a solid foundation for further investigation into its chemical properties and therapeutic potential.

References

The Potential of Methyl Rosmarinate Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of Synthesis, Biological Activities, and Structure-Activity Relationships

Introduction

Methyl rosmarinate, a naturally occurring ester of rosmarinic acid, has emerged as a promising scaffold in drug discovery. Found in various medicinal plants, it exhibits a wide spectrum of biological activities, including anti-inflammatory, antioxidant, neuroprotective, and anticancer effects. Often, this compound demonstrates enhanced potency compared to its parent compound, rosmarinic acid, which is attributed to its increased lipophilicity and bioavailability.[1] This has spurred considerable interest in the synthesis and evaluation of novel this compound derivatives to further optimize its therapeutic potential. This technical guide provides a comprehensive overview of the derivatives of this compound, their potential activities, and the experimental methodologies used for their synthesis and evaluation. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of natural product-based therapeutics.

I. Synthesis of this compound Derivatives

The chemical modification of this compound primarily focuses on the ester, amide, and phenolic hydroxyl groups to generate a diverse library of analogues with potentially enhanced biological activities.

Synthesis of this compound Esters

The esterification of the carboxylic acid moiety of rosmarinic acid is a common strategy to enhance its lipophilicity.

Experimental Protocol: Synthesis of Rosmarinic Acid Alkyl Esters [2]

  • Reaction Setup: To a solution of rosmarinic acid (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) (1.2 equivalents) and 4-dimethylaminopyridine (DMAP) (0.1 equivalents).

  • Addition of Alcohol: Add the corresponding alcohol (e.g., methanol, ethanol, n-butanol, n-octanol, n-dodecanol) (1.5 equivalents) to the reaction mixture.

  • Reaction Conditions: Stir the mixture at room temperature for 24 hours under a nitrogen atmosphere.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization: Confirm the structure of the synthesized esters using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Synthesis of this compound Amides

Amide derivatives of rosmarinic acid are synthesized to explore the impact of this functional group on biological activity.

Experimental Protocol: General Procedure for the Synthesis of Rosmarinic Acid Amides [3][4]

  • Activation of Carboxylic Acid: Dissolve rosmarinic acid (1 equivalent) in a suitable solvent such as DMF. Add a coupling agent like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) (1.1 equivalents) and a base such as diisopropylethylamine (DIPEA) (2 equivalents).

  • Amine Addition: Add the desired amine (1.2 equivalents) to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with saturated aqueous NaHCO3 and brine.

  • Purification: Dry the organic phase over anhydrous Na2SO4, filter, and evaporate the solvent. Purify the residue by column chromatography (silica gel, eluting with a gradient of chloroform and methanol).

  • Characterization: Characterize the synthesized amides by spectroscopic techniques (1H NMR, 13C NMR, MS).

Synthesis of Halogenated Derivatives

Halogenation of the aromatic rings can significantly alter the electronic and lipophilic properties of the molecule, potentially leading to enhanced biological activity.

Experimental Protocol: General Procedure for Halogenation of Aromatic Compounds [5]

  • Reaction Setup: Dissolve this compound (1 equivalent) in a suitable solvent (e.g., acetic acid, chloroform, or carbon tetrachloride).

  • Halogenating Agent: Add the halogenating agent (e.g., N-bromosuccinimide (NBS) for bromination or N-chlorosuccinimide (NCS) for chlorination) (1-2 equivalents) to the solution. A catalyst such as a Lewis acid (e.g., FeCl3 or AlCl3) may be required.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating for a specified period. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a solution of sodium thiosulfate to remove excess halogen. Extract the product with an appropriate organic solvent.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the halogenated derivative by column chromatography.

  • Characterization: Confirm the structure and position of the halogen atom(s) using spectroscopic methods, including 1H NMR, 13C NMR, and mass spectrometry.

II. Potential Biological Activities and Quantitative Data

Derivatives of this compound have been investigated for a range of biological activities. The following tables summarize the available quantitative data.

Table 1: Anti-inflammatory Activity of this compound and Its Derivatives
CompoundAssayCell Line/EnzymeIC50 (µM)Reference
This compoundNO Production InhibitionRAW 264.714.25[6]
This compoundLipoxygenase InhibitionSoybean Lipoxygenase0.02[7]
Rosmarinic AcidLipoxygenase InhibitionSoybean Lipoxygenase0.21[7]
Table 2: Antioxidant Activity of this compound and Its Derivatives
CompoundAssayIC50 (µg/mL)Reference
(E)-3-(3,4-dihydroxy-phenyl)-1-((4-fluorophenyl)amino)-1-oxopropan-2-yl-3-(3,4-dihydroxyphenyl)acrylate (RA-15)DPPH Scavenging3.19[3]
(E)-3-(3,4-dihydroxyphenyl)-1-((4-hydroxyphenyl)amino)-1-oxopropan-2-yl-3-(3,4-dihydroxyphenyl)acrylate (RA-10)Hydroxyl Radical Scavenging8.98[3]
Ascorbic Acid (Standard)DPPH Scavenging4.09[3]
Ascorbic Acid (Standard)Hydroxyl Radical Scavenging9.00[3]
Table 3: Anticancer Activity of this compound
CompoundCell LineAssayIC50 (µM)Reference
This compoundU87 (Glioblastoma)Cell Viability9.8
This compoundT98 (Glioblastoma)Cell Viability13

Further quantitative data on the neuroprotective activities of specific this compound derivatives are still emerging in the literature.

III. Experimental Protocols for Biological Evaluation

Detailed and standardized protocols are crucial for the reliable assessment of the biological activities of this compound derivatives.

Anti-inflammatory Activity Assay

Experimental Protocol: Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages [6][8]

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) (1 µg/mL) to each well (except for the control group) and incubate for 24 hours.

  • Nitrite Measurement: After incubation, collect the cell culture supernatant. Determine the nitrite concentration, an indicator of NO production, using the Griess reagent. Mix equal volumes of the supernatant and Griess reagent and measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control group. Determine the IC50 value, which is the concentration of the compound that inhibits NO production by 50%.

Antioxidant Activity Assay

Experimental Protocol: DPPH Radical Scavenging Assay [9][10]

  • Preparation of DPPH Solution: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM).

  • Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the DPPH solution to various concentrations of the test compounds dissolved in methanol.

  • Incubation: Incubate the reaction mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A decrease in absorbance indicates DPPH radical scavenging activity.

  • Data Analysis: Calculate the percentage of radical scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. The IC50 value is the concentration of the test compound that scavenges 50% of the DPPH radicals.

Anticancer Activity Assay

Experimental Protocol: MTT Assay for Cell Viability in Glioblastoma Cell Lines [2][7][11]

  • Cell Culture: Culture human glioblastoma cell lines (e.g., U87, T98) in the appropriate medium supplemented with FBS and antibiotics at 37°C and 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a suitable density (e.g., 5 x 10^3 cells/well) and allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 0.5 mg/mL) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine the IC50 value, representing the concentration of the compound that inhibits cell growth by 50%.

Neuroprotective Activity Assay

Experimental Protocol: Neuroprotection against Oxidative Stress in SH-SY5Y Cells [1][12]

  • Cell Culture: Maintain human neuroblastoma SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) with FBS and antibiotics.

  • Cell Seeding: Plate the cells in 96-well plates at an appropriate density and allow them to differentiate if required (e.g., by treatment with retinoic acid).

  • Pre-treatment: Pre-treat the cells with different concentrations of the test compounds for a specific duration (e.g., 24 hours).

  • Induction of Oxidative Stress: Induce oxidative stress by exposing the cells to a neurotoxic agent such as hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA) for a defined period.

  • Cell Viability Assessment: Assess cell viability using the MTT assay as described in the anticancer activity protocol.

  • Data Analysis: Calculate the percentage of neuroprotection conferred by the test compounds compared to the cells treated with the neurotoxin alone. Determine the EC50 value, the concentration at which the compound exhibits 50% of its maximal protective effect.

IV. Signaling Pathways and Experimental Workflows

The biological activities of this compound and its derivatives are often mediated through the modulation of key signaling pathways. Understanding these pathways and the experimental workflows to study them is essential for drug development.

Signaling Pathways

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation. Inhibition of this pathway is a key mechanism for the anti-inflammatory effects of many natural products.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK_complex IKK Complex MyD88->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates & Degrades NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates Pro_inflammatory_genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) Nucleus->Pro_inflammatory_genes Induces MR_derivative This compound Derivative MR_derivative->IKK_complex Inhibits STAT3_Signaling_Pathway cluster_cytoplasm Cytoplasm Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 (Dimer) STAT3_inactive->STAT3_active Dimerizes Nucleus Nucleus STAT3_active->Nucleus Translocates Target_genes Target Gene Expression (e.g., Bcl-xL, Cyclin D1) Nucleus->Target_genes Induces MR_derivative This compound Derivative MR_derivative->JAK Inhibits Experimental_Workflow Start Start: Rosmarinic Acid Synthesis Synthesis of Derivatives (Esters, Amides, etc.) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Bioassays Biological Activity Screening Purification->Bioassays Anti_inflammatory Anti-inflammatory Assays Bioassays->Anti_inflammatory Antioxidant Antioxidant Assays Bioassays->Antioxidant Anticancer Anticancer Assays Bioassays->Anticancer Neuroprotective Neuroprotective Assays Bioassays->Neuroprotective Data_analysis Data Analysis & SAR Studies Anti_inflammatory->Data_analysis Antioxidant->Data_analysis Anticancer->Data_analysis Neuroprotective->Data_analysis Lead_optimization Lead Optimization Data_analysis->Lead_optimization

References

Methodological & Application

Application Note: Synthesis of Methyl Rosmarinate from Rosmarinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methyl rosmarinate, the methyl ester of rosmarinic acid, is a naturally occurring phenolic compound with significant therapeutic potential.[1] It often exhibits enhanced biological activities, such as anti-inflammatory and anti-fibrotic effects, compared to its parent compound, rosmarinic acid.[1] The esterification of rosmarinic acid to this compound can also improve its pharmacokinetic profile.[2][3] This document provides a detailed protocol for the synthesis of this compound from rosmarinic acid via acid-catalyzed esterification, a common and effective method for this transformation.[1][4]

Principle of the Method

The synthesis of this compound from rosmarinic acid is typically achieved through an acid-catalyzed esterification reaction, also known as Fischer esterification. In this reaction, the carboxylic acid group of rosmarinic acid reacts with methanol in the presence of an acid catalyst to form the corresponding methyl ester and water. The reaction is reversible, and an excess of methanol is often used to drive the equilibrium towards the product side. Common acid catalysts include strong mineral acids like hydrochloric acid (HCl) or solid acid catalysts such as highly acidic sulfonic resins.[1][4] The reaction is performed at a moderate temperature to prevent the degradation of the phenolic compounds.[4]

Experimental Protocols

Protocol 1: Synthesis of this compound using Hydrochloric Acid Catalyst

This protocol is adapted from a scalable process for the preparation of this compound.[1]

Materials and Reagents:

  • Rosmarinic Acid (RA)

  • Methanol (MeOH), anhydrous

  • Hydrochloric Acid (HCl), concentrated

  • Ethyl Acetate

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Rotary Evaporator

  • Magnetic Stirrer and Hotplate

  • Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve rosmarinic acid in an excess of methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated hydrochloric acid to the solution.

  • Reaction: Stir the reaction mixture at a controlled temperature (e.g., 45°C) for a specified duration. The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC).[1]

  • Quenching and Extraction: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Partition the mixture between ethyl acetate and water. Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude this compound.[1]

  • Purification: The crude product can be further purified by column chromatography on silica gel to yield high-purity this compound.

Protocol 2: Synthesis of this compound using Acidic Sulfonic Resin Catalyst

This protocol is based on the heterogeneous acid-catalyzed esterification of rosmarinic acid.[4]

Materials and Reagents:

  • Rosmarinic Acid (RA)

  • Methanol (MeOH), anhydrous

  • Highly acidic sulfonic resin (e.g., Amberlyst® 15), previously dried at 110°C for 48 hours.[4]

  • Orbital Shaker

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a sealed flask, combine rosmarinic acid (56 µmol) with an excess of methanol (5 mL, 123.44 mmol), which acts as both the solvent and reactant.[4]

  • Catalyst Addition: Add the pre-dried acidic sulfonic resin to the mixture.

  • Reaction: Place the sealed flask in an orbital shaker and agitate at a constant speed (e.g., 250 rpm) and a controlled temperature between 55-70°C to prevent degradation of the rosmarinic acid.[4] The reaction may take several days to reach completion.

  • Catalyst Removal: Once the reaction has reached maximum conversion (monitored by HPLC), filter the reaction mixture to remove the resin catalyst.

  • Concentration: Remove the excess methanol under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound using flash chromatography to achieve high purity.[4]

Data Presentation

Table 1: Reaction Conditions and Yields for Alkyl Rosmarinates

Ester Alcohol Reaction Time Molar Yield (%) Reference
This compound Methanol 4-21 days 98.5 [4]
Butyl Rosmarinate n-Butanol 4-21 days 99.3 [4]
Octyl Rosmarinate n-Octanol 4-21 days 99.5 [4]
Dodecyl Rosmarinate n-Dodecanol 4-21 days 94.4 [4]
Hexadecyl Rosmarinate n-Hexadecanol 4-21 days 81.6 [4]
Octadecyl Rosmarinate n-Octadecanol 4-21 days 99.0 [4]

| Eicosyl Rosmarinate | n-Eicosanol | 4-21 days | 99.0 |[4] |

Table 2: Product Purity and Characterization

Parameter Value Reference
Purity (Post-purification) >98% [1]
>96% [4]
¹H NMR (600 MHz, DMSO-d₆) δ (ppm) 9.59 (s, 1H), 9.19 (s, 1H), 8.79 (s, 2H), 7.49 (d, J = 15.9 Hz, 1H), 7.07 (d, J = 2.2 Hz, 1H), 7.03 (dd, J = 8.2, 2.1 Hz, 1H), 6.78 (d, J = 8.1 Hz, 1H), 6.67–6.63 (m, 2H), 6.51 (dd, J = 8.0, 2.1 Hz, 1H), 6.27 (d, J = 15.9 Hz, 1H), 5.13 (dd, J = 7.7, 5.1 Hz, 1H), 3.64 (s, 3H), 3.02–2.91 (m, 2H) [1]
¹³C NMR (151 MHz, DMSO-d₆) δ (ppm) 170.40, 166.35, 149.21, 146.82, 146.08, 145.46, 144.60, 127.10, 125.75, 122.16, 120.53, 117.14, 116.23, 115.90, 115.44, 113.31, 73.27, 52.45, 36.66 [1]

| Molecular Formula | C₁₉H₁₈O₈ |[1][5] |

Visualizations

Diagram 1: Experimental Workflow for the Synthesis of this compound

Synthesis_Workflow start Start: Rosmarinic Acid + Methanol reaction Acid-Catalyzed Esterification (e.g., HCl, 55-70°C) start->reaction Add Catalyst workup Reaction Work-up: - Neutralization - Extraction with  Ethyl Acetate reaction->workup Reaction Completion purification Purification: - Solvent Evaporation - Column Chromatography workup->purification Crude Product product Final Product: This compound purification->product analysis Analysis: - HPLC (Purity) - NMR (Structure) product->analysis

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Extraction and Purification of Methyl Rosmarinate from Rosmarinus officinalis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl rosmarinate, the methyl ester of rosmarinic acid, is a phenolic compound found in Rosmarinus officinalis (rosemary) and other Lamiaceae family plants. It has garnered significant interest in the pharmaceutical and nutraceutical industries due to its potent antioxidant, anti-inflammatory, and antimicrobial properties.[1][2] Compared to its precursor, rosmarinic acid, this compound exhibits enhanced bioavailability and, in some cases, stronger biological activity, making it a promising candidate for drug development.[3][4]

These application notes provide a comprehensive overview of the extraction of the precursor, rosmarinic acid, from Rosmarinus officinalis, its subsequent conversion to this compound via esterification, and the purification of the final compound. Detailed experimental protocols, quantitative data from various methods, and visual workflows are presented to guide researchers in obtaining high-purity this compound for further investigation.

Data Presentation: Quantitative Analysis

The extraction and subsequent synthesis yield of this compound are influenced by numerous factors, including the extraction method for the precursor rosmarinic acid, solvent choice, and reaction conditions for esterification. The following tables summarize quantitative data for the extraction of rosmarinic acid from Rosmarinus officinalis and the purification of the resulting this compound.

Table 1: Comparison of Rosmarinic Acid Extraction Methods from Rosmarinus officinalis

Extraction MethodSolventTemperature (°C)TimeRosmarinic Acid Yield (mg/g dry weight)Reference
Maceration70% EthanolRoom Temperature24 hours9.2 ± 0.2[5]
Soxhlet ExtractionMethanolBoiling Point8 hoursNot specified[6]
Ultrasound-Assisted Extraction (UAE)70% Ethanol with [C₈mim]BrNot specified30 min3.97[5]
Microwave-Assisted Extraction (MAE)70% Ethanol with [C₈mim]BrNot specified15 minNot specified[5]
Decoction (Boiling Water)Water1001 hourNot specified[7]

Table 2: Purification of Rosmarinic Acid and Purity of this compound

Purification StepMethodEluent/Mobile PhasePurity AchievedReference
Rosmarinic Acid Purification
Liquid-Liquid ExtractionEthyl AcetateN/A48.38 ± 0.31%[8]
Silica Gel Column ChromatographyEthyl Acetate with 1.5% Formic AcidIsocratic92.85 ± 3.18%[8]
This compound Synthesis & Purity
Esterification of Rosmarinic AcidMethanol with HCl catalystN/A>98%
HPLC AnalysisAcetonitrile and 0.1% Formic Acid in Water (Gradient)Gradient98.68%[4]

Experimental Protocols

The following protocols detail a two-stage process for obtaining pure this compound: first, the extraction and purification of its precursor, rosmarinic acid, from Rosmarinus officinalis, followed by the esterification of rosmarinic acid to yield this compound.

Protocol 1: Extraction and Purification of Rosmarinic Acid from Rosmarinus officinalis

1.1. Materials and Reagents:

  • Dried, powdered leaves of Rosmarinus officinalis

  • Methanol (HPLC grade)

  • Deionized water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Silica gel (200-300 mesh) for column chromatography

  • Anhydrous sodium sulfate

  • Formic acid

1.2. Extraction Procedure (Decoction and Liquid-Liquid Extraction):

  • Weigh 100 g of dried, powdered rosemary leaves and place them in a 2 L flask.

  • Add 1 L of deionized water and bring to a boil. Maintain boiling for 1 hour with occasional stirring.[7]

  • Allow the mixture to cool to room temperature and then filter to separate the aqueous extract. Repeat the extraction process on the plant residue to maximize yield.

  • Combine the aqueous extracts and acidify to a pH of 2.0-2.5 with hydrochloric acid. This will precipitate some impurities.[8]

  • Filter the acidified extract to remove the precipitate.

  • Perform a liquid-liquid extraction on the clarified filtrate by adding an equal volume of ethyl acetate. Shake vigorously in a separatory funnel and allow the layers to separate.

  • Collect the upper ethyl acetate layer. Repeat the extraction two more times with fresh ethyl acetate.[8]

  • Combine the ethyl acetate fractions and dry over anhydrous sodium sulfate.

  • Evaporate the ethyl acetate under reduced pressure using a rotary evaporator to obtain the crude rosmarinic acid extract.

1.3. Purification by Silica Gel Column Chromatography:

  • Prepare a silica gel column (e.g., 40-60 µm particle size) using a suitable solvent such as hexane as the slurry.

  • Dissolve the crude rosmarinic acid extract in a minimal amount of the initial elution solvent.

  • Load the sample onto the column.

  • Elute the column with a gradient of increasing polarity. A common solvent system is a gradient of ethyl acetate in hexane, followed by methanol in ethyl acetate. For a more specific purification, an isocratic elution with ethyl acetate containing 1.5% formic acid can be effective.[6][8]

  • Collect fractions and monitor by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing rosmarinic acid.

  • Combine the pure fractions and evaporate the solvent to yield purified rosmarinic acid. A purity of over 90% can be achieved with this method.[8]

Protocol 2: Synthesis of this compound via Esterification

2.1. Materials and Reagents:

  • Purified rosmarinic acid (>90%)

  • Anhydrous methanol

  • Concentrated hydrochloric acid (catalyst)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

2.2. Esterification Procedure:

  • Dissolve 1 g of purified rosmarinic acid in 25 mL of anhydrous methanol.

  • Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.25 mL).

  • Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain crude this compound.

Protocol 3: Purification of this compound

3.1. Materials and Reagents:

  • Crude this compound

  • Silica gel for column chromatography

  • Solvents for elution (e.g., hexane, ethyl acetate, methanol)

3.2. Purification by Column Chromatography:

  • Follow the general procedure for silica gel column chromatography as described in Protocol 1.3.

  • Use a solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexane, to elute the this compound. The less polar methyl ester will elute earlier than the more polar rosmarinic acid.

  • Collect and analyze fractions by TLC or HPLC.

  • Combine the pure fractions containing this compound and evaporate the solvent to yield the purified product, which should be a powder with a purity of 95-99%.

Protocol 4: HPLC Analysis of this compound

4.1. Instrumentation and Conditions:

  • HPLC System: With a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (Solvent B) and 0.1% formic acid in water (Solvent A).

  • Gradient Program: A typical gradient could be: 0-15 min, 10% to 100% B; 15-20 min, 100% B; 20-25 min, 100% to 10% B; 25-30 min, 10% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 286 nm.

  • Injection Volume: 10 µL.

Mandatory Visualizations

Extraction_and_Purification_Workflow start Start: Dried Rosmarinus officinalis leaves extraction Step 1: Extraction of Rosmarinic Acid (e.g., Decoction in Water) start->extraction end_product Purified this compound (>98% Purity) acidification Acidification (pH 2-2.5) extraction->acidification filtration1 Filtration acidification->filtration1 l_l_extraction Liquid-Liquid Extraction (with Ethyl Acetate) filtration1->l_l_extraction evaporation1 Solvent Evaporation l_l_extraction->evaporation1 crude_ra Crude Rosmarinic Acid evaporation1->crude_ra purification_ra Step 2: Purification of Rosmarinic Acid (Silica Gel Column Chromatography) crude_ra->purification_ra pure_ra Purified Rosmarinic Acid (>90% Purity) purification_ra->pure_ra esterification Step 3: Esterification (Methanol, HCl catalyst, 24h) pure_ra->esterification workup Aqueous Workup esterification->workup evaporation2 Solvent Evaporation workup->evaporation2 crude_mr Crude this compound evaporation2->crude_mr purification_mr Step 4: Purification of this compound (Silica Gel Column Chromatography) crude_mr->purification_mr purification_mr->end_product

Caption: Workflow for this compound Production.

Anti_Inflammatory_Signaling_Pathway stimulus LPS (Lipopolysaccharide) receptor TLR4 stimulus->receptor adaptor_myd88 MyD88 receptor->adaptor_myd88 downstream_myd88 IKK Activation adaptor_myd88->downstream_myd88 nfkb_complex IκB-NF-κB downstream_myd88->nfkb_complex Phosphorylation of IκB nfkb_active NF-κB (p65) nfkb_complex->nfkb_active IκB Degradation nucleus Nucleus nfkb_active->nucleus Translocation gene_expression Pro-inflammatory Gene Expression (iNOS, IL-1β, IL-6, TNF-α) nucleus->gene_expression Transcription inflammation Inflammation gene_expression->inflammation methyl_rosmarinate This compound methyl_rosmarinate->inhibition inhibition->downstream_myd88 inhibition->nfkb_active

Caption: Anti-inflammatory action of this compound.

Antioxidant_Mechanism ros Reactive Oxygen Species (ROS) (e.g., •OH, O₂⁻) electron_donation Donates Hydrogen Atom/ Electron ros->electron_donation oxidative_damage Cellular Oxidative Damage ros->oxidative_damage methyl_rosmarinate This compound (Phenolic Hydroxyl Groups) methyl_rosmarinate->electron_donation methyl_rosmarinate->prevention stable_radical Stable this compound Radical electron_donation->stable_radical neutralized_ros Neutralized ROS (e.g., H₂O) electron_donation->neutralized_ros prevention->oxidative_damage

Caption: Antioxidant Mechanism of this compound.

References

HPLC-UV method for quantification of Methyl Rosmarinate.

Author: BenchChem Technical Support Team. Date: November 2025

An HPLC-UV method provides a reliable and accurate approach for the quantification of methyl rosmarinate, a significant hydroxycinnamic acid ester found in various plant species.[1] This application note details a validated method suitable for researchers, scientists, and professionals in drug development for the determination of this compound in samples such as plant extracts.

Application Note

Introduction

This compound, the methyl ester of rosmarinic acid, is a naturally occurring phenolic compound found in plants of the Lamiaceae family, among others.[1][2] Like its precursor, rosmarinic acid, it exhibits various biological activities, including antimicrobial and antioxidant properties, making its accurate quantification crucial for quality control, standardization of herbal products, and pharmacological studies.[2] High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely used analytical technique for this purpose due to its high sensitivity, specificity, and reliability.[3]

Principle of the Method

This method utilizes reverse-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. This compound is separated from other components in the sample matrix based on its polarity. As the sample passes through the column, less polar compounds like this compound interact more strongly with the stationary phase, resulting in longer retention times compared to more polar compounds. Following separation, the compound is detected by a UV detector at a wavelength where it exhibits maximum absorbance, typically around 330 nm for compounds with a caffeic acid moiety.[4][5] The concentration of this compound in the sample is determined by comparing the peak area from the sample chromatogram to a calibration curve generated from standard solutions of known concentrations.

Materials and Reagents

  • This compound analytical standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic acid or Phosphoric acid (analytical grade)

  • Sample containing this compound (e.g., dried plant material)

Instrumentation

  • HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).[4]

  • Data acquisition and processing software.

  • Analytical balance.

  • Ultrasonic bath.

  • Syringe filters (0.2 or 0.45 µm).

Experimental Protocol

1. Preparation of Standard Solutions

  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in a 10 mL volumetric flask with HPLC-grade methanol or a mixture of acetonitrile and water (1:1).[6]

  • Working Standard Solutions: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of working standards at different concentrations (e.g., 5, 10, 25, 50, 100 µg/mL) to construct a calibration curve.

2. Sample Preparation (Example for Plant Material)

  • Extraction: Accurately weigh about 0.5 g of powdered, dried plant material into a centrifuge tube. Add 10 mL of a methanol-water mixture (e.g., 7:3 v/v).[7]

  • Sonication: Sonicate the mixture for 30 minutes at room temperature to facilitate extraction.[7]

  • Centrifugation: Centrifuge the mixture to separate the solid material.

  • Collection and Dilution: Collect the supernatant. The extraction can be repeated on the pellet to ensure complete recovery, and the supernatants can be combined. The combined solution can be made up to a final volume (e.g., 25 mL) with the extraction solvent.[7]

  • Filtration: Filter an aliquot of the final extract through a 0.2 µm or 0.45 µm syringe filter into an HPLC vial before injection.[4][7]

3. Chromatographic Conditions

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[4]

  • Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase consists of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (acetonitrile).[5][7]

    • Example Gradient: Start with a higher percentage of Solvent A, gradually increasing the percentage of Solvent B over the run time to elute the compound of interest.[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Injection Volume: 10 µL.[7]

  • Column Temperature: 25-40 °C.[6]

  • UV Detection Wavelength: 330 nm.[5][8][9]

4. Method Validation The analytical method should be validated according to ICH guidelines to ensure its suitability.[8] Key validation parameters for a similar compound, rosmarinic acid, are often reported with excellent results, suggesting a similar performance for this compound.

  • Linearity: The method demonstrates good linearity over the tested concentration range, with correlation coefficients (r²) typically >0.999.[6]

  • Precision: The precision is evaluated by repeatability (intra-day) and intermediate precision (inter-day), with relative standard deviation (RSD) values typically below 2%.

  • Accuracy: Accuracy is often assessed through recovery studies, with recovery rates generally falling within the range of 95-105%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ are determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).[4] For rosmarinic acid, LOD and LOQ values as low as 0.8 µg/mL and 2.5 µg/mL, respectively, have been reported.[6]

5. Data Analysis

  • Inject the prepared standard solutions to generate a calibration curve by plotting peak area against concentration.

  • Inject the prepared sample solutions.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Quantitative Data Summary

The following table summarizes typical validation parameters for the HPLC-UV quantification of the closely related compound, rosmarinic acid, which are expected to be similar for this compound.

ParameterTypical ValueReference
Linearity Range (µg/mL)2.5 - 600[6]
Correlation Coefficient (r²)> 0.999[6]
Accuracy / Recovery (%)101.00 ± 6.43[5]
Precision (RSD %)< 2%
Limit of Detection (LOD)0.8 - 1.6 µg/mL[6]
Limit of Quantification (LOQ)2.5 - 4.9 µg/mL[6]

Visualizations

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing Sample Sample Weighing Extraction Solvent Extraction & Sonication Sample->Extraction Filter Centrifugation & Filtration Extraction->Filter Autosampler HPLC Vial Filter->Autosampler HPLC HPLC System (Pump, Column, Detector) Autosampler->HPLC Chromatogram Data Acquisition (Chromatogram) HPLC->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Result Final Result (Concentration) Quantification->Result

Caption: Experimental workflow for HPLC-UV quantification.

References

Application Notes & Protocols for LC-MS/MS Analysis of Methyl Rosmarinate in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methyl Rosmarinate, the methyl ester of rosmarinic acid, is a phenolic compound found in various Lamiaceae family herbs. It has demonstrated significant biological activities, including anti-inflammatory, antioxidant, and anti-tumor effects, making it a compound of interest in pharmaceutical research and drug development.[1] Accurate and sensitive quantification of this compound in biological matrices such as plasma, serum, and tissue homogenates is crucial for pharmacokinetic, toxicokinetic, and metabolism studies.

This document provides a detailed protocol for the quantitative analysis of this compound in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method is designed for researchers, scientists, and drug development professionals requiring a robust and reliable bioanalytical workflow.

Principle of the Method

This method utilizes the high selectivity and sensitivity of tandem mass spectrometry (MS/MS) coupled with efficient separation by high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). Biological samples are first processed to remove proteins and interfering substances. The analyte is then separated from other matrix components on a C18 reversed-phase column and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the analyte's peak area response to that of an internal standard (IS).

Experimental Protocols

Materials and Reagents
  • This compound analytical standard (>98% purity)

  • Internal Standard (IS), e.g., Rosmarinic Acid or a stable isotope-labeled this compound

  • LC-MS grade Acetonitrile (ACN)

  • LC-MS grade Methanol (MeOH)

  • LC-MS grade Formic Acid (FA)

  • Ultrapure water (18.2 MΩ·cm)

  • Blank biological matrix (e.g., rat plasma, human serum)

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of this compound and the Internal Standard into separate 1 mL volumetric flasks. Dissolve in methanol and bring to volume. Store at -20°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a 50:50 (v/v) mixture of methanol and water.

  • Calibration and Quality Control (QC) Samples: Prepare calibration standards and QC samples by spiking appropriate amounts of the working standard solutions into the blank biological matrix. A typical calibration range might be 0.1 - 100 ng/mL.[2]

Sample Preparation (Protein Precipitation Protocol)

Protein precipitation is a rapid and effective method for cleaning up plasma and serum samples.

  • Thaw biological samples to room temperature.

  • To a 50 µL aliquot of the sample (blank, calibration standard, QC, or unknown) in a microcentrifuge tube, add 10 µL of the IS working solution.

  • Vortex briefly (5-10 seconds).

  • Add 150 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject an aliquot (typically 3-5 µL) into the LC-MS/MS system.

LC-MS/MS System and Conditions

The following tables summarize the recommended starting conditions. These parameters should be optimized for the specific instrument used.

Table 1: Liquid Chromatography Conditions

ParameterRecommended Condition
LC System Agilent 1200 Series HPLC or equivalent[3]
Column Reversed-phase C18, e.g., Waters BEH C18 (2.1 x 50 mm, 1.7 µm)[2]
Column Temperature 40°C[2]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile[2]
Flow Rate 0.3 mL/min[2]
Injection Volume 3 µL
Gradient Program Time (min)
0.0
2.0
6.0
8.0
8.1
10.0

Table 2: Mass Spectrometry Conditions

ParameterRecommended Condition
Mass Spectrometer Triple Quadrupole Mass Spectrometer (e.g., Sciex 3200 QTRAP, Waters Xevo TQ-XS)[3]
Ionization Source Electrospray Ionization (ESI)[2]
Polarity Negative[2]
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
IonSpray Voltage -4500 V
Curtain Gas (CUR) 30 psi
Collision Gas (CAD) Medium
MRM Transitions See Table 3
MRM Transition Optimization

The MRM transitions, including declustering potential (DP), collision energy (CE), and collision cell exit potential (CXP), must be optimized for this compound and the chosen IS. This is typically done by infusing a standard solution of the analyte into the mass spectrometer and performing a product ion scan to identify the most abundant and stable fragment ions. The collision energy is then ramped to find the optimal value for each transition.

Table 3: MRM Transitions for this compound Analysis

CompoundPrecursor Ion (Q1) [m/z]Product Ion (Q3) [m/z]Dwell Time (ms)DP (V)CE (V)
This compound 373.1 [from [M-H]⁻]To be determined150Opt.Opt.
(Quantifier)373.1To be determined150Opt.Opt.
(Qualifier)373.1To be determined150Opt.Opt.
Internal Standard e.g., 359.1 (Rosmarinic Acid)e.g., 179.0150Opt.Opt.

Note: The precursor ion for this compound is based on its molecular weight (374.34 g/mol ) in negative ion mode ([M-H]⁻).[4] Product ions are predicted to result from cleavage of the ester bond, similar to rosmarinic acid, which fragments to caffeic acid (m/z 179) and a dihydroxyphenyllactic acid moiety (m/z 197).[5][6] Experimental determination is required.

Method Validation

The analytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.

Table 4: Method Validation Parameters and Acceptance Criteria

ParameterDescriptionAcceptance Criteria
Selectivity Ability to differentiate and quantify the analyte in the presence of endogenous matrix components. Analyze at least six different blank matrix lots.No significant interfering peaks at the retention time of the analyte and IS (<20% of LLOQ response).
Linearity The relationship between concentration and instrument response. A calibration curve with at least six non-zero standards is analyzed.Correlation coefficient (r²) > 0.99. Back-calculated concentrations should be within ±15% of nominal values (±20% at LLOQ).[2]
Accuracy & Precision Closeness of determined values to the nominal concentration (accuracy) and the degree of scatter (precision). Assessed at LLOQ, Low, Mid, and High QC levels (n=5).Intra- and inter-day accuracy (RE%) within ±15% (±20% at LLOQ). Intra- and inter-day precision (RSD%) ≤15% (≤20% at LLOQ).[2]
Recovery The efficiency of the extraction procedure. Compares analyte response in pre-extraction spiked samples to post-extraction spiked samples at three QC levels.Recovery should be consistent, precise, and reproducible across the concentration range.
Matrix Effect The effect of co-eluting matrix components on the ionization of the analyte. Compares analyte response in post-extraction spiked samples to a pure solution standard.The CV of the IS-normalized matrix factor should be ≤15%.
Stability Stability of the analyte in the biological matrix under various storage and handling conditions (freeze-thaw, short-term benchtop, long-term storage, post-preparative).Mean concentration at each QC level should be within ±15% of the nominal concentration.

Visualized Workflows and Pathways

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the LC-MS/MS analysis of this compound in a biological sample.

Caption: LC-MS/MS Experimental Workflow for this compound Quantification.

Signaling Pathway Diagram

This compound has been shown to modulate several key signaling pathways involved in cellular processes like fibrosis and cancer. The diagram below illustrates its inhibitory effect on the TGF-β1/Smad pathway.[7]

cluster_nucleus Nucleus MR This compound pSmad23 p-Smad2/3 MR->pSmad23 Inhibits Phosphorylation TGFB1 TGF-β1 Receptor TGF-β Receptor (I & II) TGFB1->Receptor Binds Smad23 Smad2/3 Receptor->Smad23 Phosphorylates Smad23->pSmad23 Complex p-Smad2/3-Smad4 Complex pSmad23->Complex Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus Translocates to Transcription Gene Transcription (e.g., Collagen, α-SMA) Complex->Transcription Activates Fibrosis Fibrosis Transcription->Fibrosis

Caption: Inhibition of the TGF-β1/Smad Signaling Pathway by this compound.

References

Protocol for assessing the antioxidant activity of Methyl Rosmarinate.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl rosmarinate, a derivative of rosmarinic acid, is a phenolic compound found in various Lamiaceae family plants, such as rosemary (Rosmarinus officinalis). It has garnered significant interest within the scientific community for its potential therapeutic properties, including its notable antioxidant activity. This document provides detailed application notes and standardized protocols for assessing the in vitro antioxidant capacity of this compound. The methodologies described herein are fundamental for the preliminary screening and characterization of this compound in drug discovery and development programs.

Data Presentation

The antioxidant activity of this compound has been evaluated using various standard assays. The following table summarizes the quantitative data obtained from the literature, providing a comparative overview of its potency.

Antioxidant AssayParameterValueReference Compound
DPPH Radical Scavenging Activity IC5021.99 ± 3.17 µMNot specified
Lipoxygenase Inhibition IC500.02 mMNot specified

Note: IC50 (half-maximal inhibitory concentration) is the concentration of an antioxidant required to scavenge 50% of the free radicals in the assay.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are intended to serve as a guide for researchers to reproduce and validate the antioxidant activity of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (analytical grade)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to prevent degradation.

  • Preparation of this compound Solutions: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations to be tested.

  • Assay Procedure:

    • To each well of a 96-well microplate, add 100 µL of the DPPH solution.

    • Add 100 µL of the different concentrations of this compound solution to the respective wells.

    • For the blank, add 100 µL of methanol instead of the sample.

    • Incubate the microplate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    % Inhibition = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100

    The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant to its colorless neutral form is monitored spectrophotometrically.

Materials:

  • This compound

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of Working ABTS•+ Solution: Dilute the stock ABTS•+ solution with PBS or ethanol to an absorbance of 0.700 ± 0.020 at 734 nm.

  • Preparation of this compound Solutions: Prepare a stock solution of this compound and a series of dilutions in the same solvent used for the ABTS•+ working solution.

  • Assay Procedure:

    • To each well of a 96-well microplate, add 190 µL of the working ABTS•+ solution.

    • Add 10 µL of the different concentrations of this compound solution to the respective wells.

    • For the blank, add 10 µL of the solvent instead of the sample.

    • Incubate the microplate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance of each well at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula:

    % Inhibition = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100

    The antioxidant activity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the percentage inhibition of the sample to that of a standard antioxidant, Trolox.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which is measured spectrophotometrically.

Materials:

  • This compound

  • FRAP reagent (containing 300 mM acetate buffer, pH 3.6; 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl; and 20 mM FeCl₃·6H₂O)

  • Ferrous sulfate (FeSO₄) for standard curve

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Preparation of this compound and Standard Solutions: Prepare a stock solution of this compound and a series of dilutions. Prepare a standard curve using different concentrations of FeSO₄.

  • Assay Procedure:

    • To each well of a 96-well microplate, add 280 µL of the FRAP reagent.

    • Add 20 µL of the different concentrations of this compound solution or standard solution to the respective wells.

    • For the blank, add 20 µL of the solvent.

    • Incubate the plate at 37°C for 30 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined from the standard curve of FeSO₄ and is expressed as µmol of Fe²⁺ equivalents per gram or mole of the compound.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the fluorescence decay curve.

Materials:

  • This compound

  • Fluorescein sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) for standard curve

  • Phosphate buffer (75 mM, pH 7.4)

  • Black 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of fluorescein in phosphate buffer.

    • Prepare a stock solution of AAPH in phosphate buffer (prepare fresh daily).

    • Prepare a stock solution of Trolox and a series of dilutions for the standard curve.

    • Prepare a stock solution of this compound and a series of dilutions.

  • Assay Procedure:

    • To each well of a black 96-well microplate, add 150 µL of the fluorescein working solution.

    • Add 25 µL of the different concentrations of this compound, Trolox standards, or buffer (for blank) to the respective wells.

    • Incubate the plate at 37°C for 15-30 minutes in the plate reader.

    • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

  • Measurement: Immediately begin recording the fluorescence every 1-2 minutes for at least 60 minutes with excitation at 485 nm and emission at 520 nm.

  • Calculation: Calculate the area under the net fluorescence decay curve (AUC) for each sample and standard. The ORAC value is expressed as µmol of Trolox equivalents (TE) per gram or mole of the compound.

Signaling Pathway and Experimental Workflow

Nrf2 Signaling Pathway Activation by this compound

This compound is believed to exert some of its antioxidant effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or activators like this compound, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the subsequent synthesis of protective enzymes. Molecular docking studies suggest that this compound can bind to the Keap1 protein, potentially disrupting the Keap1-Nrf2 interaction.[1]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Nrf2 Release Ub Ubiquitin Keap1_Nrf2->Ub Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation Keap1 Keap1 MethylRos This compound MethylRos->Keap1_Nrf2 Binds to Keap1 Proteasome Proteasome Degradation Ub->Proteasome Leads to ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Maf Maf Maf->ARE Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes Translation Cellular_Protection Cellular Protection against Oxidative Stress Antioxidant_Enzymes->Cellular_Protection Provides

Caption: Nrf2 signaling pathway activation by this compound.

General Experimental Workflow for Antioxidant Assays

The following diagram illustrates a typical workflow for assessing the antioxidant activity of this compound using the in vitro assays described.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Sample_Prep Prepare this compound Stock and Dilutions Assay Perform Antioxidant Assay (DPPH, ABTS, FRAP, or ORAC) Sample_Prep->Assay Reagent_Prep Prepare Assay-Specific Reagents (DPPH, ABTS, etc.) Reagent_Prep->Assay Measurement Measure Absorbance or Fluorescence Assay->Measurement Calculation Calculate % Inhibition or Equivalent Value Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50

References

Application Notes and Protocols for In Vitro Cell-Based Assays of Methyl Rosmarinate's Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro cell-based assays used to characterize the diverse bioactivities of Methyl Rosmarinate (MR), a natural phenolic compound. The protocols detailed below are intended to guide researchers in assessing its anticancer, anti-inflammatory, antioxidant, and neuroprotective properties.

I. Anticancer Bioactivity

This compound has demonstrated significant antineoplastic activity in various cancer cell lines, particularly in glioblastoma. Its effects are mediated through the inhibition of cell viability, induction of cell cycle arrest and apoptosis, and suppression of cell migration.

Data Summary: Anticancer Activity of this compound
Cell LineAssayParameterValueReference
U87 (Glioblastoma)Trypan Blue ExclusionIC509.8 µM[1]
T98 (Glioblastoma)Trypan Blue ExclusionIC5013 µM[1]
L929 (Fibroblast)CCK-8IC5076.27 µM[2]
U87 (Glioblastoma)Scratch Wound Healing% Wound Closure (48h)Control: 93.5%9.8 µM MR: 52.8%19.6 µM MR: 13.2%[1]
T98 (Glioblastoma)Scratch Wound Healing% Wound Closure (48h)Control: 77.65%13 µM MR: 32.12%26 µM MR: 18.3%[1]
U87 (Glioblastoma)Flow Cytometry (Cell Cycle)% Cells in SubG0/G1Control: 1.99%IC50 MR: 16.33%[1]
U87 (Glioblastoma)Flow Cytometry (Cell Cycle)% Cells in S PhaseControl: 7.32%IC50 MR: 15.25%[1]
T98 (Glioblastoma)Flow Cytometry (Cell Cycle)% Cells in SubG0/G1Control: 0.84%IC50 MR: 5.18%[1]
T98 (Glioblastoma)Flow Cytometry (Cell Cycle)% Cells in G2/M PhaseControl: 4.50%IC50 MR: 16.55%[1]
Experimental Protocols: Anticancer Assays

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • Cancer cell lines (e.g., U87, T98)

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • This compound (MR) stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO (Dimethyl sulfoxide)

    • 96-well plates

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

    • Prepare serial dilutions of MR in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the MR dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate for the desired time (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100%.

This assay assesses the effect of MR on cell migration.

  • Materials:

    • Cancer cell lines (e.g., U87, T98)

    • 6-well plates

    • Sterile 200 µL pipette tips

    • Microscope with a camera

  • Protocol:

    • Seed cells in 6-well plates and grow to form a confluent monolayer.

    • Create a "scratch" in the monolayer using a sterile 200 µL pipette tip.

    • Wash the wells with PBS to remove detached cells.

    • Add fresh medium containing different concentrations of MR.

    • Capture images of the scratch at 0 hours and at subsequent time points (e.g., 24 and 48 hours).

    • Measure the width of the scratch at different points and calculate the percentage of wound closure.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Cancer cell lines

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Protocol:

    • Treat cells with MR at the desired concentrations for the specified time.

    • Harvest the cells (including floating cells) and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

    • Analyze the cells by flow cytometry.

      • Annexin V- / PI- : Viable cells

      • Annexin V+ / PI- : Early apoptotic cells

      • Annexin V+ / PI+ : Late apoptotic/necrotic cells

      • Annexin V- / PI+ : Necrotic cells

Signaling Pathway Visualization: Anticancer Mechanisms

This compound has been shown to interfere with key signaling pathways that regulate cancer cell proliferation, survival, and angiogenesis.[1]

anticancer_pathways MR This compound VEGFR2 VEGFR2 MR->VEGFR2 inhibits Akt Akt MR->Akt inhibits phosphorylation mTOR mTOR MR->mTOR inhibits phosphorylation MAPK_pathway MAPK Pathway (MEK/ERK) MR->MAPK_pathway inhibits Bax Bax MR->Bax upregulates Bcl2 Bcl-2 MR->Bcl2 downregulates EGFR EGFR PI3K PI3K EGFR->PI3K Angiogenesis Angiogenesis VEGFR2->Angiogenesis PI3K->Akt Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation MAPK_pathway->Proliferation Apoptosis Apoptosis Bax->Apoptosis promotes Bcl2->Apoptosis inhibits

Caption: Anticancer signaling pathways modulated by this compound.

II. Anti-inflammatory Bioactivity

This compound exhibits potent anti-inflammatory properties by inhibiting the production of key inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines.

Data Summary: Anti-inflammatory Activity of this compound
Cell LineAssayParameterValueReference
RAW 264.7Griess AssayIC50 (NO Inhibition)14.25 µM[3]
RAW 264.7qPCRIL-1β mRNADose-dependent reduction[3]
RAW 264.7qPCRIL-6 mRNADose-dependent reduction[3]
Experimental Protocols: Anti-inflammatory Assays

This assay measures the concentration of nitrite, a stable product of NO, in cell culture supernatants.

  • Materials:

    • RAW 264.7 macrophage cells

    • Lipopolysaccharide (LPS)

    • Griess Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

    • Sodium nitrite standard solution

    • 96-well plates

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

    • Pre-treat the cells with various concentrations of MR for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours.

    • Collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent to each supernatant sample.

    • Incubate for 10-15 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

This assay quantifies the levels of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants.

  • Materials:

    • Cell culture supernatants from MR and LPS-treated cells

    • ELISA kit for the specific cytokine of interest

    • Microplate reader

  • Protocol:

    • Follow the instructions provided with the commercial ELISA kit.

    • Typically, this involves coating a 96-well plate with a capture antibody, adding the cell culture supernatants, followed by a detection antibody, and then a substrate for color development.

    • Measure the absorbance at the recommended wavelength.

    • Calculate the cytokine concentration based on a standard curve.

Signaling Pathway Visualization: Anti-inflammatory Mechanisms

This compound has been found to suppress inflammatory responses by inhibiting the NF-κB signaling pathway, a key regulator of pro-inflammatory gene expression.[2]

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates (degradation) NFkB NF-κB (p65/p50) IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocation ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->ProInflammatory_Genes transcription MR This compound MR->MyD88 inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound.

III. Antioxidant Bioactivity

This compound demonstrates antioxidant properties by reducing intracellular reactive oxygen species (ROS) levels.

Experimental Protocol: Antioxidant Assay

This assay measures the overall oxidative stress in cells using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).

  • Materials:

    • Cell line of interest

    • DCFH-DA solution

    • An oxidizing agent (e.g., H₂O₂) as a positive control

    • Black 96-well plates

    • Fluorescence microplate reader

  • Protocol:

    • Seed cells in a black 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with different concentrations of MR for 1 hour.

    • Load the cells with DCFH-DA solution (e.g., 10 µM) and incubate for 30 minutes at 37°C.

    • Wash the cells with PBS.

    • Induce oxidative stress by adding an oxidizing agent like H₂O₂.

    • Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

Workflow Visualization: DCFH-DA Assay

dcfh_da_workflow Start Seed Cells Treat Treat with This compound Start->Treat Load Load with DCFH-DA Treat->Load Induce Induce Oxidative Stress (e.g., H₂O₂) Load->Induce Measure Measure Fluorescence Induce->Measure End Analyze Data Measure->End

Caption: Workflow for the DCFH-DA cellular ROS assay.

IV. Neuroprotective Bioactivity

Preliminary studies suggest that this compound may possess neuroprotective properties, potentially by mitigating oxidative stress in neuronal cells.

Experimental Protocol: Neuroprotection Assay

This assay evaluates the ability of MR to protect neuronal cells from a neurotoxin-induced cell death.

  • Materials:

    • SH-SY5Y human neuroblastoma cells

    • Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or rotenone)

    • MTT assay reagents (as described in the anticancer section)

  • Protocol:

    • Differentiate SH-SY5Y cells into a more mature neuronal phenotype by treating with retinoic acid for several days.

    • Pre-treat the differentiated cells with various concentrations of MR for 1-2 hours.

    • Induce neurotoxicity by adding a neurotoxin like 6-OHDA or rotenone.

    • Incubate for 24-48 hours.

    • Assess cell viability using the MTT assay as previously described. An increase in cell viability in the MR-treated groups compared to the neurotoxin-only group indicates a neuroprotective effect.[4]

Signaling Pathway Visualization: Neuroprotective Mechanisms

The neuroprotective effects of compounds similar to this compound are often linked to the activation of pro-survival signaling pathways like PI3K/Akt.

neuroprotective_pathway Neurotoxin Neurotoxin (e.g., 6-OHDA) ROS Increased ROS & Oxidative Stress Neurotoxin->ROS Apoptosis Neuronal Apoptosis ROS->Apoptosis MR This compound MR->ROS reduces PI3K PI3K MR->PI3K activates? Akt Akt PI3K->Akt Survival Neuronal Survival Akt->Survival promotes

Caption: Potential neuroprotective signaling pathways of this compound.

References

Application Notes and Protocols for In Vivo Efficacy of Methyl Rosmarinate

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to study the in vivo efficacy of Methyl Rosmarinate (MR) in various animal models. The protocols are based on established preclinical studies and include methods for disease induction, drug administration, and endpoint analysis.

Model 1: Hypoxia-Induced Injury in Mice

Application Note: This model is designed to evaluate the protective effects of this compound against hypoxia-induced systemic injury. It is particularly relevant for studying compounds that may enhance oxygen delivery or protect tissues from oxidative stress and inflammation associated with low-oxygen environments. In this model, MR has been shown to activate Bisphosphoglycerate Mutase (BPGM) in erythrocytes, increasing 2,3-bisphosphoglycerate (2,3-BPG) levels and thereby enhancing oxygen release to tissues.[1][2] This leads to reduced oxidative stress and inflammation in vital organs.[1]

Experimental Workflow: Hypoxia Mouse Model

G cluster_pre Pre-Hypoxia Phase (3 days) cluster_hypoxia Hypoxia Induction & Treatment cluster_analysis Endpoint Analysis acclimatize Acclimatize BALB/c Mice administer Administer MR or Vehicle (Intraperitoneal Injection) for 3 consecutive days acclimatize->administer transport Transport to High-Altitude Lab (e.g., 4010 m) administer->transport After final dose on Day 3 sampling Collect Blood and Tissue Samples (Days 1, 3, 7) transport->sampling elisa ELISA for Plasma Inflammatory Factors (TNF-α, IL-6) sampling->elisa ox_stress Oxidative Stress Assays (SOD, GSH, MDA) in Heart, Liver, Brain, etc. sampling->ox_stress metabolism Erythrocyte Energy Metabolism Analysis sampling->metabolism he Histopathology (H&E Staining) sampling->he

Caption: Experimental workflow for the high-altitude hypoxia mouse model.

Detailed Experimental Protocol

1. Animals and Acclimatization:

  • Species: Specific Pathogen-Free (SPF) grade healthy BALB/c mice, male and female.[1][3]

  • Acclimatization: House the mice for 3 days under standard laboratory conditions with free access to food and water before starting the experiment.[1]

2. Grouping and Drug Administration:

  • Randomly divide mice into experimental groups (n=6 per group), including a control group (CON), a hypoxia group (HYP), and a this compound treatment group (MR).[1]

  • Administration Route: Intraperitoneal (IP) injection.[1]

  • Regimen: Administer MR or a blank solvent (vehicle) to the respective groups for 3 consecutive days. Doses can be based on previous literature, which used high, medium, and low doses based on neuroprotection studies.[1]

3. Hypoxia Model Induction:

  • Method: High-altitude field model.[1]

  • Procedure: Thirty minutes after the final drug administration on day 3, transport the mice to a high-altitude (e.g., 4010 m) laboratory. The time of arrival is considered the onset of hypoxia.[1]

4. Sample Collection and Analysis:

  • Collect orbital blood and harvest tissues (heart, liver, brain, lung, kidney) on days 1, 3, and 7 post-hypoxia induction.[1][3]

  • Plasma Inflammatory Factors: Centrifuge blood samples to obtain plasma. Measure the levels of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) using ELISA kits according to the manufacturer's instructions.[1]

  • Tissue Oxidative Stress Markers:

    • Wash harvested tissues in pre-chilled saline and weigh them.[1]

    • Homogenize the tissues in saline (1:9 weight/volume ratio).[1]

    • Centrifuge the homogenate and collect the supernatant.[1]

    • Measure Superoxide Dismutase (SOD) activity, Glutathione (GSH) content, and Malondialdehyde (MDA) content using commercially available assay kits.[1]

  • Erythrocyte Energy Metabolism: Analyze metabolites in red blood cells using UPLC-MS/MS to investigate the effects on glycolysis and the Rapoport-Luebering pathway.[1][3]

Summary of Quantitative Data: Oxidative Stress in Heart Tissue
GroupSOD Activity (% Increase vs. Hypoxic)GSH Content (% Increase vs. Hypoxic)MDA Content (% Decrease vs. Hypoxic)
MR Preventive Treatment60.87%112.55%65.85%
Data derived from a study on the protective effect of this compound in hypoxic mice.[1]

Signaling Pathway: MR Action in Erythrocytes Under Hypoxia

G MR This compound BPGM Bisphosphoglycerate Mutase (BPGM) MR->BPGM activates RL_branch Rapoport-Luebering Branch BPGM->RL_branch catalyzes Glycolysis Glycolysis Pathway Glycolysis->RL_branch BPG_2_3 Increased 2,3-BPG RL_branch->BPG_2_3 O2_release Enhanced O2 Release from Hemoglobin BPG_2_3->O2_release Protection Protection Against Hypoxic Injury O2_release->Protection

Caption: MR activates BPGM, increasing 2,3-BPG and enhancing O2 release.[1][2]

Model 2: Bleomycin-Induced Pulmonary Fibrosis in Mice

Application Note: This model is used to assess the anti-fibrotic potential of this compound. Bleomycin (BLM) administration induces lung injury and subsequent fibrosis, mimicking key aspects of idiopathic pulmonary fibrosis (IPF) in humans. This model is ideal for investigating therapies that target fibroblast proliferation, extracellular matrix deposition, and key signaling pathways like TGF-β1/Smad and MAPK, which are central to fibrosis pathogenesis. MR has been demonstrated to be more potent than its parent compound, rosmarinic acid, in attenuating BLM-induced pulmonary fibrosis.[4][5]

Detailed Experimental Protocol

1. Animals and Acclimatization:

  • Species: Male C57BL/6 mice, 6–8 weeks old.[4]

  • Acclimatization: House the mice for one week under a 12-hour light/dark cycle with ad libitum access to food and water.[4]

2. Grouping and Drug Administration:

  • Randomly divide mice into 5 treatment groups (n=8 per group):

    • Saline Control

    • Bleomycin (BLM) Model

    • BLM + this compound (e.g., 20 mg/kg)

    • BLM + Rosmarinic Acid (e.g., 20 mg/kg)

    • BLM + Pirfenidone (PFD, positive control, e.g., 300 mg/kg)[4]

  • Administration: Specific route (e.g., oral gavage, IP) should be maintained throughout the treatment period. Treatment typically begins after BLM induction and continues for a set duration (e.g., 14-28 days).

3. Pulmonary Fibrosis Model Induction:

  • Method: Single intratracheal instillation of bleomycin.

  • Procedure: Anesthetize the mice. A single dose of bleomycin sulfate (e.g., 3-5 mg/kg) dissolved in sterile saline is administered directly into the trachea. The saline control group receives an equal volume of sterile saline.

4. Endpoint Analysis (e.g., at Day 28):

  • Histopathology: Harvest lungs, fix in formalin, and embed in paraffin. Stain sections with Hematoxylin and Eosin (H&E) and Masson's Trichrome to assess inflammation, structural changes, and collagen deposition.

  • Biochemical Analysis:

    • Measure hydroxyproline content in lung tissue homogenates as a quantitative marker of collagen.

    • Perform Western blot analysis on lung tissue lysates to determine the phosphorylation levels of key proteins in the TGF-β1/Smad and MAPK signaling pathways.[4][5]

  • Cellular Analysis (In Vitro Component): The anti-fibrotic effects of MR can be further confirmed in vitro using TGF-β1-stimulated lung fibroblasts (e.g., L929 cells), assessing proliferation, migration, and apoptosis.[4]

Summary of Quantitative Data: In Vitro Efficacy on L929 Fibroblasts
Treatment GroupCell Proliferation (vs. TGF-β1)ApoptosisExtracellular Matrix Accumulation
MR (20-40 µM) + TGF-β1Significantly InhibitedPromotedDecreased
This table summarizes in vitro findings that support the in vivo anti-fibrotic effect.[4]

Signaling Pathway: MR Inhibition of Fibrosis

G cluster_pathways Pro-Fibrotic Signaling TGF_beta1 TGF-β1 Smad p-Smad TGF_beta1->Smad MAPK p-MAPK TGF_beta1->MAPK MR This compound MR->Smad inhibits MR->MAPK inhibits Fibroblast Fibroblast Activation (Proliferation, Migration) Smad->Fibroblast MAPK->Fibroblast ECM Extracellular Matrix (Collagen) Deposition Fibroblast->ECM Fibrosis Pulmonary Fibrosis ECM->Fibrosis

Caption: MR inhibits TGF-β1/Smad and MAPK signaling to reduce fibrosis.[4][5]

Model 3: Myocardial Ischemia-Reperfusion Injury (MIRI) in Mice

Application Note: This model evaluates the cardioprotective effects of this compound against the oxidative stress and cell death that occur when blood flow is restored to ischemic heart tissue. MIRI is a significant clinical problem, and this model is crucial for testing therapies that can mitigate this damage. MR is investigated for its strong antioxidant properties and its ability to modulate specific signaling pathways, such as the TGR5/AMPK axis, to reduce mitochondrial damage and improve cardiac function post-injury.[6]

Detailed Experimental Protocol

1. Animals and Pre-treatment:

  • Species: Male mice (strain specified by study, e.g., C57BL/6).

  • Optional Genetic Modification: For mechanistic studies, AAV-TGR5 (overexpression) or AAV-sh-TGR5 (knockdown) can be injected via the tail vein approximately 3 weeks before the MIRI procedure.[6]

2. Grouping and Drug Administration:

  • Divide mice into relevant groups: Sham, MIRI Model, MIRI + MR, and mechanistic groups (e.g., MIRI + MR + TGR5 knockdown).

  • Administration: Administer this compound via intraperitoneal injection 3 hours before inducing ischemia.[6]

3. MIRI Model Induction:

  • Method: Surgical ligation of the left anterior descending (LAD) coronary artery.[6]

  • Procedure:

    • Anesthetize, intubate, and ventilate the mouse.

    • Perform a left thoracotomy to expose the heart.

    • Ligate the LAD artery with a suture. Successful ischemia is confirmed by the paling of the ventricular wall.

    • Ischemia Phase: Maintain ligation for a defined period (e.g., 30-45 minutes).

    • Reperfusion Phase: Release the suture to allow blood flow to resume for a set period (e.g., 24 hours).

    • The Sham group undergoes the same surgical procedure without the LAD ligation.

4. Endpoint Analysis:

  • Cardiac Function: Assess parameters like left ventricular ejection fraction (LVEF) and fractional shortening (FS) using echocardiography or a PowerLab system before and after MIRI.[6]

  • Infarct Size Measurement: Use TTC (2,3,5-triphenyltetrazolium chloride) staining to delineate the viable (red) and infarcted (pale) myocardial tissue.

  • Histopathology: Use H&E staining for general tissue damage, Masson's trichrome for fibrosis, and TUNEL staining for apoptosis.[6]

  • Oxidative Stress & Mitochondrial Damage:

    • Measure serum levels of Creatine Kinase-MB (CK-MB).[6]

    • Use DHE staining and other kits to assess Reactive Oxygen Species (ROS) levels in myocardial tissue.[6]

    • Evaluate mitochondrial structure using Transmission Electron Microscopy (TEM).[6]

  • Western Blot: Analyze the protein expression of TGR5 and phosphorylated AMPK (p-AMPK) to confirm pathway activation.[6]

Signaling Pathway: MR Cardioprotection in MIRI

G MR This compound TGR5 TGR5 MR->TGR5 activates AMPK p-AMPK TGR5->AMPK activates Mito_Dmg Mitochondrial Damage AMPK->Mito_Dmg reduces Ox_Stress Oxidative Stress (ROS) AMPK->Ox_Stress reduces MIRI Myocardial Ischemia-Reperfusion Injury Mito_Dmg->MIRI Ox_Stress->MIRI

Caption: MR activates the TGR5/AMPK axis, reducing MIRI.[6]

References

Application Notes & Protocols: Enhancing the Bioavailability of Methyl Rosmarinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl Rosmarinate (MR), an ester derivative of the naturally occurring polyphenol Rosmarinic Acid (RA), has garnered significant interest for its wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anti-fibrotic properties.[1][2] As a prodrug, MR exhibits greater drug potential and a stronger therapeutic effect compared to its parent compound, rosmarinic acid.[1][3] However, like many phenolic compounds, the clinical translation of this compound can be hampered by suboptimal bioavailability.[4][5]

These application notes provide a comprehensive overview of formulation strategies designed to improve the oral bioavailability of this compound. We present comparative pharmacokinetic data, detailed experimental protocols for key formulation and evaluation techniques, and visualizations of relevant biological pathways and experimental workflows.

Formulation Strategies for Improved Bioavailability

The primary challenge in the oral delivery of this compound is its limited solubility and permeability.[6] Advanced formulation strategies aim to overcome these barriers by modifying the physicochemical properties of the compound or its interaction with the biological environment.

  • Prodrug Approach (Esterification): this compound is itself a prodrug of rosmarinic acid, created through esterification. This modification reduces polarity, which can enhance membrane permeability.[2] Studies have shown that short-chain alkyl esters (from methyl to butyl) of rosmarinic acid progressively increase its bioavailability, with the butyl ester showing up to a 7-fold increase compared to RA.[4][5] This demonstrates that the methyl ester form is a significant first step in improving bioavailability over the parent compound.

  • Nanoparticle-Based Systems: Encapsulating this compound in nanocarriers protects it from premature degradation and can improve its absorption profile.[7] Polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), can provide controlled release and enhance cellular uptake.[7] Furthermore, PEGylated nanoparticles derived from rosmarinic acid have been shown to improve pharmacokinetic parameters and preferentially accumulate in inflamed tissues.[8]

  • Phytophospholipid Complexes (Phytosomes®): This strategy involves complexing the active compound with phospholipids, such as phosphatidylcholine. The resulting complex, often termed a phytosome, is more lipophilic than the compound alone, facilitating its passage across biological membranes. This has been shown to be a promising approach for enhancing the bioavailability of rosmarinic acid.[9]

  • Cyclodextrin Inclusion Complexes: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[10] They can encapsulate poorly soluble molecules like this compound, forming inclusion complexes. This encapsulation increases the aqueous solubility and dissolution rate of the guest molecule, thereby enhancing its bioavailability.[10][11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and hydroxypropyl-γ-cyclodextrin (HP-γ-CD) have been particularly effective in increasing the solubility of rosmarinic acid by over 30-fold.[10]

  • Solid Dispersions: This technique involves dispersing the drug in an inert, hydrophilic carrier or matrix at a solid state.[12] The drug can exist in an amorphous or crystalline form within the carrier. This formulation enhances the dissolution rate by reducing particle size to a molecular level, improving wettability, and preventing crystallization.[12][13] Carriers like polyvinylpyrrolidone (PVP) have been successfully used to increase the bioavailability of similar phenolic compounds.[14]

Comparative Pharmacokinetic Data

Improving bioavailability is quantified by key pharmacokinetic parameters. The tables below summarize data from preclinical studies, primarily comparing rosmarinic acid (RA) to its alkyl esters, including this compound (RAME).

Table 1: Pharmacokinetic Parameters of Rosmarinic Acid (RA) and its Alkyl Esters Following Oral Administration in Rats (80 µmol/kg). [4][5]

CompoundCmax (µmol/L)Tmax (h)AUC (µmol·h/L)Absolute Bioavailability (%)
Rosmarinic Acid (RA)0.55 ± 0.16~0.20.71 ± 0.181.57%
This compound (RAME) 9.81 ± 1.18 ~0.2 1.50 ± 0.20 3.30%
Ethyl Rosmarinate (RAET)8.51 ± 1.53~0.24.38 ± 0.459.65%
Butyl Rosmarinate (RABU)10.98 ± 1.13~0.24.77 ± 0.5510.52%
Octyl Rosmarinate (RAOCT)0.84 ± 0.30~0.20.88 ± 0.221.93%
Dodecyl Rosmarinate (RADOD)0.04 ± 0.01~0.20.10 ± 0.010.22%
Data are presented as mean ± SD. AUC refers to the area under the plasma concentration-time curve.

Table 2: Solubility Enhancement of Rosmarinic Acid with Cyclodextrin Formulations. [10]

FormulationInitial Solubility (mg/mL)Enhanced Solubility (mg/mL)Fold Increase
RA in Water5.87--
RA with HP-α-CD-113.03~19
RA with HP-β-CD-179.84~31
RA with HP-γ-CD-194.35~33

Experimental Protocols

Protocol for In Vivo Pharmacokinetic Study in Rats

This protocol is adapted from methodologies described for evaluating the bioavailability of rosmarinic acid and its esters.[4][5]

Objective: To determine and compare the pharmacokinetic profiles of this compound and a control compound after oral and intravenous administration.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • This compound (test compound)

  • Vehicle for oral administration: 5% DMSO in 1% Carboxymethylcellulose Sodium (CMC-Na)

  • Vehicle for intravenous administration: 5% DMSO in 0.5% Tween 80 in saline

  • Heparinized microcentrifuge tubes

  • Syringes and gavage needles

  • Centrifuge, vortex mixer

  • LC-MS/MS system for analysis

Procedure:

  • Animal Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions (12 h light/dark cycle, 22±2°C, food and water ad libitum). Fast animals overnight before the experiment but allow free access to water.

  • Group Allocation: Divide rats into groups (n=5-6 per group), including an oral administration group (e.g., 80 µmol/kg) and an intravenous (IV) administration group (e.g., 1 µmol/kg) for bioavailability calculation.

  • Dosing Formulation Preparation:

    • Oral: Suspend the required amount of this compound in the vehicle (5% DMSO: 95% 1% CMC-Na) to achieve the final desired concentration.

    • Intravenous: Dissolve the compound in the IV vehicle (5% DMSO: 95% 0.5% Tween 80) to form a clear solution.

  • Drug Administration:

    • Oral: Administer the suspension accurately using an oral gavage needle.

    • Intravenous: Administer the clear solution via a tail vein injection.

  • Blood Sampling:

    • Collect approximately 250 µL of blood from the orbital sinus or tail vein into heparinized tubes at predefined time points.

    • Suggested time points: 0 (pre-dose), 0.05, 0.1, 0.25, 0.5, 1, 2, 4, and 8 hours post-administration.

  • Plasma Preparation:

    • Immediately after collection, centrifuge the blood samples at 8,000 rpm for 10 minutes at 4°C.

    • Carefully collect the supernatant (plasma) and transfer it to a clean tube.

    • Store plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Analyze the concentration of the parent compound (rosmarinic acid, as the ester is rapidly hydrolyzed in plasma) in the plasma samples using a validated LC-MS/MS method.[4][5]

  • Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis with appropriate software (e.g., WinNonlin).

    • Calculate absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis acclimatize Animal Acclimatization (1 week) fasting Overnight Fasting acclimatize->fasting formulation Dosing Formulation Prep (Oral & IV) fasting->formulation admin Drug Administration (Oral Gavage / IV Injection) formulation->admin sampling Serial Blood Sampling (0-8 hours) admin->sampling separation Plasma Separation (Centrifugation) sampling->separation storage Store Plasma @ -80°C separation->storage lcms LC-MS/MS Analysis storage->lcms pk_calc Pharmacokinetic Parameter Calculation lcms->pk_calc bioavailability Calculate Absolute Bioavailability pk_calc->bioavailability G cluster_solutions Solution Preparation cluster_process Complex Formation cluster_output Final Product dissolve_mr Dissolve this compound in Ethanol mix Mix Solutions (Continuous Stirring) dissolve_mr->mix dissolve_cd Dissolve HP-β-CD in Water dissolve_cd->mix evap Solvent Evaporation (Rotary Evaporator) mix->evap dry Vacuum Drying (40°C, 24h) evap->dry grind Pulverize & Sieve dry->grind product MR-CD Inclusion Complex Powder grind->product G cluster_pathway TGF-β1 Signaling in Fibrosis tgfb1 TGF-β1 receptor TGF-β Receptor tgfb1->receptor Binds smad p-Smad2/3 receptor->smad mapk p-MAPK receptor->mapk nucleus Nucleus smad->nucleus mapk->nucleus transcription Gene Transcription nucleus->transcription fibrosis Fibroblast Proliferation & ECM Deposition (Fibrosis) transcription->fibrosis mr This compound mr->smad mr->mapk

References

Application Notes and Protocols for Investigating the Cellular Effects of Methyl Rosmarinate

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to investigate the biological effects of Methyl Rosmarinate (MR) in cell culture. The protocols cover key assays for assessing cytotoxicity, apoptosis, and anti-inflammatory and antioxidant activity, along with methods for analyzing its impact on critical signaling pathways.

General Guidelines and Reagent Preparation

1. This compound Stock Solution Preparation this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution, which is then diluted to final concentrations in the cell culture medium.[1]

  • Reagents : this compound (powder), DMSO (cell culture grade).

  • Protocol :

    • Dissolve this compound in DMSO to create a stock solution (e.g., 10-50 mM).

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term stability.[1]

    • Before each experiment, thaw an aliquot and dilute it to the desired final concentration using the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed a level toxic to the cells (typically ≤ 0.1%).

2. Cell Culture The choice of cell line depends on the research question. Various cell lines have been used to study MR's effects, including glioblastoma lines (U87, T98), fibroblast lines (L929), and macrophage lines (RAW 264.7).[1][2][3]

  • General Protocol :

    • Culture cells in the appropriate medium, supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin-streptomycin), as recommended for the specific cell line.[1][2] For example, U87 and T98 cells are often grown in Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS.[1]

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.[1][2]

    • Passage the cells regularly to maintain them in the exponential growth phase.

Experimental Protocols

Protocol 1: Cell Viability and Cytotoxicity Assay

This protocol determines the effect of this compound on cell viability and is crucial for establishing cytotoxic concentrations (e.g., IC50 values). Common methods include MTT, CCK-8, and Trypan Blue exclusion assays.[1][2][4][5]

Method: MTT/CCK-8 Assay

  • Cell Seeding : Seed cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁵ cells/mL) in 100 µL of culture medium and incubate overnight.[2]

  • Treatment : The next day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 10, 20, 40, 80, 160 µM).[2] Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation : Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[1][2]

  • Reagent Addition :

    • For MTT Assay : Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[5] Then, add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to dissolve the formazan crystals.[4][5]

    • For CCK-8 Assay : Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[2]

  • Data Acquisition : Measure the absorbance on a microplate reader. The wavelength for formazan is typically 570 nm (MTT) or 450 nm (CCK-8).[2]

  • Analysis : Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.

Method: Trypan Blue Exclusion Assay

  • Cell Seeding and Treatment : Seed cells in 12-well plates (e.g., 20,000 cells/well) and treat with MR for the desired time (e.g., 72 hours).[1]

  • Cell Collection : Harvest the cells by trypsinization and resuspend them in culture medium.

  • Staining : Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue stain.

  • Counting : Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

  • Analysis : Calculate the percentage of viable cells.

Protocol 2: Apoptosis Assay via Annexin V/PI Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7]

  • Cell Seeding and Treatment : Seed cells in a 6-well plate or T25 flask. Once they reach 70-80% confluency, treat them with MR at selected concentrations (e.g., IC50 and 2x IC50) for 24-48 hours.[1]

  • Cell Harvesting : Collect both floating and adherent cells. Centrifuge the cell suspension at approximately 500 x g for 5 minutes.

  • Washing : Wash the cells twice with cold 1x PBS.

  • Staining : Resuspend the cell pellet in 1x Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation : Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis : Analyze the samples immediately using a flow cytometer.[6]

    • Viable cells : Annexin V-negative and PI-negative.

    • Early apoptotic cells : Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells : Annexin V-positive and PI-positive.

Protocol 3: Anti-Inflammatory Activity Assay

This protocol assesses the ability of MR to inhibit the inflammatory response in macrophages (e.g., RAW 264.7 cells) stimulated with lipopolysaccharide (LPS).[3][8]

  • Cell Seeding : Seed RAW 264.7 cells in a 96-well plate (for NO assay) or 6-well plate (for protein/RNA analysis) and allow them to adhere overnight.

  • Pre-treatment : Pre-treat the cells with various concentrations of MR (e.g., 12.5, 25, 50 µM) for 1-2 hours.[3]

  • Stimulation : Add LPS (e.g., 1 µg/mL) to the wells (except for the negative control) to induce an inflammatory response.[3]

  • Incubation : Incubate for an appropriate period (e.g., 18-24 hours).

  • Nitric Oxide (NO) Measurement :

    • Collect 50-100 µL of the cell culture supernatant.

    • Mix it with an equal volume of Griess reagent.

    • Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify NO levels.[3][8]

  • Cytokine Measurement (ELISA) : Measure the levels of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 in the culture supernatant using commercially available ELISA kits.[8]

  • Protein Expression (Western Blot) : Analyze the expression of key inflammatory proteins like iNOS and COX-2 in cell lysates.[8]

Protocol 4: Nrf2 Activation and Antioxidant Pathway Analysis

This protocol determines if this compound exerts its antioxidant effects by activating the Nrf2 signaling pathway.

  • Cell Seeding and Treatment : Seed cells (e.g., HepG2) in 6-well plates and treat with MR for various time points (e.g., 1, 6, 18 hours).[9]

  • Nuclear and Cytoplasmic Extraction : Fractionate the cells to separate nuclear and cytoplasmic extracts using a commercial kit. This is critical as Nrf2 translocates from the cytoplasm to the nucleus upon activation.[9][10]

  • Nrf2 Activation Assay (ELISA-based) :

    • Use a commercial Nrf2 Transcription Factor Assay Kit.[10][11]

    • Add the nuclear extracts to a 96-well plate pre-coated with an oligonucleotide containing the Nrf2 consensus binding site.[11]

    • Active Nrf2 in the extract binds to the DNA sequence.

    • Detect the bound Nrf2 using a specific primary antibody, followed by an HRP-conjugated secondary antibody.[11]

    • Measure the colorimetric signal at 450 nm.[11]

  • Western Blot Analysis :

    • Perform Western blotting on both cytoplasmic and nuclear fractions.

    • Probe for Nrf2 to observe its translocation to the nucleus (increased levels in the nuclear fraction).

    • Probe for downstream target proteins of Nrf2, such as Heme Oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), in whole-cell lysates to confirm pathway activation.[12]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on this compound.

Table 1: IC50 Values of this compound in Various Cell Lines

Cell LineAssayIncubation TimeIC50 Value (µM)Reference
U87 (Glioblastoma)Trypan Blue72 h9.8[1]
T98 (Glioblastoma)Trypan Blue72 h13.0[1]
L929 (Fibroblast)CCK-848 h76.27[2]
RAW 264.7 (Macrophage)Griess Assay (NO Inhibition)24 h14.25[3]

Table 2: Effective Concentrations of this compound for Various Biological Effects

Cell LineEffect StudiedConcentrations Used (µM)DurationKey FindingsReference
U87, T98Cell Cycle Arrest9.8, 19.6 (U87); 13, 26 (T98)48 hInduced S and G2/M phase arrest.[1]
L929Anti-fibrotic Effects10, 20, 4048 hInhibited TGF-β1-induced proliferation and migration.[2]
RAW 264.7Anti-inflammatory12.5, 25, 5024 hDose-dependent suppression of LPS-induced NO production.[3]
U87, T98Combination Therapy (with Temozolomide)4.9 - 19.672 hSynergistic effect in U87 cells.[1]

Visualizations: Workflows and Signaling Pathways

Diagrams

G cluster_workflow General Experimental Workflow for Testing this compound cluster_assays Perform Assays prep Prepare MR Stock (in DMSO) culture Seed Cells in Appropriate Plates prep->culture treat Treat Cells with MR Concentrations culture->treat incubate Incubate for Defined Period treat->incubate viability Cell Viability (MTT / CCK-8) incubate->viability apoptosis Apoptosis (Flow Cytometry) incubate->apoptosis inflammation Inflammation (NO / Cytokines) incubate->inflammation western Protein Analysis (Western Blot) incubate->western analyze Data Acquisition and Analysis viability->analyze apoptosis->analyze inflammation->analyze western->analyze results Determine IC50, Apoptotic Rate, Protein Expression, etc. analyze->results

Caption: General experimental workflow for assessing the cellular effects of this compound.

G cluster_pathway This compound (MR) Inhibition of Pro-Inflammatory Signaling cluster_mapk MAPK Pathway cluster_nfkB NF-κB Pathway LPS LPS p38 p38 LPS->p38 Activates JNK JNK LPS->JNK Activates ERK ERK LPS->ERK Activates IKK IKK LPS->IKK Activates MR This compound MR->p38 Inhibits Phosphorylation MR->JNK Inhibits Phosphorylation MR->ERK Inhibits Phosphorylation MR->IKK Inhibits ProInflammatory Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) p38->ProInflammatory Activates Transcription JNK->ProInflammatory Activates Transcription ERK->ProInflammatory Activates Transcription IkB IκBα IKK->IkB Phosphorylates (for degradation) NFkB NF-κB (p65) IkB->NFkB Inhibits NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc Translocates NFkB_nuc->ProInflammatory Activates Transcription

Caption: MR inhibits LPS-induced MAPK and NF-κB pro-inflammatory pathways.

G cluster_pathway This compound (MR) and Anti-Fibrotic Signaling cluster_smad TGF-β/Smad Pathway TGFb TGF-β1 Receptor TGF-β Receptor TGFb->Receptor Binds MR This compound pSmad2 p-Smad2 MR->pSmad2 Reduces Phosphorylation pSmad3 p-Smad3 MR->pSmad3 Reduces Phosphorylation Receptor->pSmad2 Phosphorylates Receptor->pSmad3 Phosphorylates SmadComplex Smad2/3/4 Complex pSmad2->SmadComplex pSmad3->SmadComplex Fibrosis Fibrotic Genes (Collagen, etc.) SmadComplex->Fibrosis Activates Transcription

Caption: MR attenuates fibrosis by inhibiting the TGF-β1/Smad signaling pathway.[2]

G cluster_pathway This compound (MR) and Anti-Cancer Signaling cluster_akt PI3K/Akt/mTOR Pathway MR This compound Akt Akt MR->Akt Reduces Phosphorylation mTOR mTOR MR->mTOR Reduces Phosphorylation Apoptosis Apoptosis MR->Apoptosis Induces PI3K PI3K PI3K->Akt Activates Akt->mTOR Activates Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes mTOR->Apoptosis Inhibits

Caption: MR inhibits cancer cell survival by suppressing the Akt/mTOR pathway.[1]

References

Application Notes and Protocols for Enzyme Inhibition Assays of Methyl Rosmarinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl rosmarinate, a derivative of rosmarinic acid, is a naturally occurring phenolic compound found in various plants. It has garnered significant interest in the scientific community due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anti-fibrotic properties. A key aspect of its mechanism of action involves the inhibition of specific enzymes. These application notes provide detailed protocols for in vitro enzyme inhibition assays targeting key enzymes known to be modulated by this compound, facilitating further research and drug development efforts.

Quantitative Data Summary

The inhibitory effects of this compound on various enzymes have been quantified and are summarized in the table below for easy comparison.

Target EnzymeIC50 Value (this compound)Type of Inhibition
Mushroom Tyrosinase0.28 mM[1]Noncompetitive[1]
Lipoxygenase (LOX)0.02 mMNot specified
α-GlucosidaseInhibition observedMixed-type
Matrix Metalloproteinase-1 (MMP-1)~14.7 µMNot specified

Experimental Protocols

Tyrosinase Inhibition Assay

Objective: To determine the inhibitory effect of this compound on mushroom tyrosinase activity.

Principle: This assay measures the enzymatic oxidation of L-DOPA to dopachrome by tyrosinase, which can be monitored spectrophotometrically at 475 nm. The reduction in the rate of dopachrome formation in the presence of an inhibitor is indicative of enzyme inhibition.

Materials:

  • Mushroom Tyrosinase (e.g., from Sigma-Aldrich)

  • L-DOPA (3,4-dihydroxy-L-phenylalanine)

  • This compound

  • Phosphate Buffer (0.1 M, pH 6.8)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare working solutions of this compound by diluting the stock solution with phosphate buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • In a 96-well plate, add 20 µL of mushroom tyrosinase solution (e.g., 1000 U/mL in phosphate buffer) and 100 µL of the this compound working solution or phosphate buffer (for control).

  • Incubate the plate at 25°C for 10 minutes.[2]

  • Initiate the reaction by adding 20 µL of 0.85 mM L-DOPA solution to each well.[2]

  • Immediately measure the absorbance at 475 nm using a microplate reader and continue to monitor the absorbance every minute for 10-20 minutes.[2]

  • The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [ (A_control - A_control_blank) - (A_sample - A_sample_blank) ] / (A_control - A_control_blank) x 100

    • A_control: Absorbance of the reaction with buffer instead of inhibitor.

    • A_control_blank: Absorbance of the control without the enzyme.

    • A_sample: Absorbance of the reaction with the inhibitor.

    • A_sample_blank: Absorbance of the sample without the enzyme.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Lipoxygenase (LOX) Inhibition Assay

Objective: To evaluate the inhibitory potential of this compound against lipoxygenase.

Principle: This spectrophotometric assay is based on the measurement of the formation of hydroperoxides from linoleic acid, catalyzed by lipoxygenase. The increase in absorbance at 234 nm corresponds to the formation of the conjugated diene system in the product.

Materials:

  • Lipoxygenase (e.g., from soybean, Sigma-Aldrich)

  • Linoleic Acid

  • This compound

  • Phosphate Buffer (0.1 M, pH 8.0)

  • Ethanol

  • 96-well UV-compatible microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in ethanol.

  • Prepare a working solution of lipoxygenase in 0.1 M phosphate buffer (pH 8.0).

  • Prepare a substrate solution of linoleic acid in ethanol.

  • In a 96-well plate, add the test compound solution (this compound) and the lipoxygenase solution.[3]

  • Incubate the mixture for 10 minutes at 25°C.[3]

  • Initiate the reaction by adding the linoleic acid substrate solution.

  • Immediately measure the absorbance at 234 nm and continue to read at regular intervals for 6 minutes.[3]

  • Calculate the percentage of inhibition as described for the tyrosinase assay.

  • Determine the IC50 value from the dose-response curve.

α-Glucosidase Inhibition Assay

Objective: To assess the inhibitory effect of this compound on α-glucosidase activity.

Principle: This colorimetric assay uses p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate. The enzyme α-glucosidase hydrolyzes pNPG to p-nitrophenol, which has a yellow color and can be quantified by measuring the absorbance at 405 nm.

Materials:

  • α-Glucosidase (from Saccharomyces cerevisiae, e.g., Sigma-Aldrich)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound

  • Phosphate Buffer (50 mM, pH 6.8)

  • Sodium Carbonate (Na2CO3, 1 M)

  • DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare various concentrations of the test compound by diluting the stock solution with phosphate buffer.

  • In a 96-well plate, add 20 µL of the this compound solution and 20 µL of α-glucosidase solution (e.g., 0.25 U/mL in phosphate buffer).[4]

  • Pre-incubate the plate at 37°C for 15 minutes.[4]

  • Add 40 µL of 2.5 mM pNPG solution to each well to start the reaction.[4]

  • Incubate the plate at 37°C for 30 minutes.[4]

  • Stop the reaction by adding 50 µL of 1 M Na2CO3 solution.[5]

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC50 value.

Matrix Metalloproteinase-1 (MMP-1) Inhibition Assay

Objective: To screen for the inhibitory activity of this compound against MMP-1.

Principle: This is a fluorometric assay that utilizes a FRET (Förster Resonance Energy Transfer) peptide substrate. In its intact form, the fluorescence of the donor is quenched by the acceptor. Upon cleavage by MMP-1, the donor and acceptor are separated, leading to an increase in fluorescence that can be measured.

Materials:

  • Recombinant Human MMP-1

  • MMP-1 FRET substrate

  • This compound

  • Assay Buffer (e.g., Tris-HCl, CaCl2, ZnCl2, Brij-35, pH 7.5)

  • DMSO

  • Black 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare dilutions of the test compound in assay buffer.

  • Activate the pro-MMP-1 enzyme according to the manufacturer's instructions, if necessary.

  • In a black 96-well plate, add the diluted this compound solution.

  • Add the MMP-1 enzyme to each well.

  • Incubate at 37°C for a specified time (e.g., 30-60 minutes).

  • Add the MMP-1 FRET substrate to all wells to initiate the reaction.

  • Immediately measure the fluorescence intensity (e.g., λex = 490 nm, λem = 520 nm) in kinetic mode for 30-60 minutes at 37°C.[6]

  • The rate of reaction is determined from the linear portion of the fluorescence versus time plot.

  • Calculate the percentage of inhibition and the IC50 value.

Visualizations

Experimental Workflow for Enzyme Inhibition Assays

G cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_detection Detection & Analysis prep_inhibitor Prepare Methyl Rosmarinate Stock and Dilutions add_inhibitor Add Inhibitor/ Control prep_inhibitor->add_inhibitor prep_enzyme Prepare Enzyme Solution add_enzyme Add Enzyme prep_enzyme->add_enzyme prep_substrate Prepare Substrate Solution add_substrate Add Substrate (Reaction Start) prep_substrate->add_substrate pre_incubation Pre-incubation add_enzyme->pre_incubation pre_incubation->add_substrate incubation Incubation add_substrate->incubation read_plate Measure Absorbance/ Fluorescence incubation->read_plate calculate_inhibition Calculate % Inhibition read_plate->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50

Caption: General workflow for enzyme inhibition assays.

Signaling Pathways Modulated by this compound in Anti-Pulmonary Fibrosis

This compound has been shown to exert anti-pulmonary fibrosis effects by modulating the TGF-β/Smad and MAPK signaling pathways.[7]

G tgf_beta TGF-β1 tgf_receptor TGF-β Receptor tgf_beta->tgf_receptor Binds smad23 p-Smad2/3 tgf_receptor->smad23 Phosphorylates mapk MAPK (e.g., p38) tgf_receptor->mapk Activates smad_complex Smad Complex smad23->smad_complex smad4 Smad4 smad4->smad_complex nucleus Nucleus smad_complex->nucleus Translocates mapk->nucleus fibrosis_genes Fibrosis-related Gene Transcription (e.g., Collagen, α-SMA) nucleus->fibrosis_genes Promotes fibrosis Pulmonary Fibrosis fibrosis_genes->fibrosis methyl_rosmarinate This compound methyl_rosmarinate->smad23 Inhibits methyl_rosmarinate->mapk Inhibits

Caption: Inhibition of TGF-β/Smad and MAPK pathways by this compound.

References

Application Notes and Protocols: Gene Expression Analysis in Response to Methyl Rosmarinate Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl Rosmarinate (MR), an ester derivative of rosmarinic acid, is a natural compound demonstrating a wide range of biological activities, including anti-inflammatory, antioxidant, anti-cancer, and anti-fibrotic properties.[1][2] These therapeutic effects are largely attributed to its ability to modulate the expression of key genes involved in various cellular signaling pathways. This document provides detailed application notes and protocols for analyzing gene expression changes in response to this compound treatment, enabling researchers to effectively investigate its mechanism of action and potential therapeutic applications.

Key Signaling Pathways Modulated by this compound

This compound has been shown to influence several critical signaling pathways implicated in disease pathogenesis. Understanding these pathways is crucial for designing and interpreting gene expression studies.

  • Anti-inflammatory Pathways: MR can inhibit the lipopolysaccharide (LPS)-induced expression of pro-inflammatory cytokines such as IL-1β and IL-6.[2] This is achieved through the suppression of the MyD88-NF-κB signaling pathway.[2] Additionally, it induces the expression of the anti-inflammatory enzyme Heme Oxygenase-1 (HO-1).[3]

  • Anti-cancer Pathways: In cancer cells, this compound has been observed to inhibit the PI3K/Akt/mTOR and MAPK/ERK signaling pathways, which are crucial for cell survival, proliferation, and angiogenesis.[1] It has also been shown to downregulate the expression of Forkhead box M1 (FOXM1), a transcription factor associated with tumorigenesis and drug resistance.[4][5] Furthermore, MR can induce apoptosis by increasing the expression of pro-apoptotic proteins like Bax and decreasing the expression of anti-apoptotic proteins like Bcl-2.[1][6]

  • Anti-fibrotic Pathways: In the context of pulmonary fibrosis, this compound has been found to down-regulate the TGF-β1/Smad and MAPK signaling pathways, leading to a decrease in extracellular matrix accumulation.[2]

  • Oxidative Stress Response: MR can alleviate myocardial ischemia-reperfusion injury by activating the TGR5/AMPK signaling axis, which helps in reducing oxidative stress and mitochondrial damage.[7]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on gene and protein expression as reported in various studies.

Table 1: Effects of this compound on Cancer Cell Viability and Gene Expression

Cell LineParameterTreatment ConcentrationResultReference
U87 GlioblastomaIC509.8 µM-[1]
T98 GlioblastomaIC5013 µM-[1]
Ovarian Cancer CellsFOXM1 target genesVariesDecreased mRNA expression[4][5]
Triple-Negative Breast Cancer (MDA-MB-231)N-cadherin (mesenchymal marker)VariesDownregulation of expression[8]
Triple-Negative Breast Cancer (MDA-MB-231)Epithelial markersVariesUpregulation of expression[8]
Cervical Cancer CellsmTOR-S6K1 signalingVariesInhibition[2]

Table 2: Effects of this compound on Inflammatory and Fibrotic Markers

Cell ModelTargetTreatment ConditionResultReference
RAW 264.7 MacrophagesNitric Oxide (NO) ProductionLPS-inducedIC50 of 14.25 µM[3]
RAW 264.7 MacrophagesIL-1β, IL-6LPS-inducedInhibition of expression[2][3]
Mouse Fibroblasts (L929)TGF-β1/Smad and MAPK signalingTGF-β1-inducedDown-regulation of phosphorylation[2]

Experimental Protocols

This section provides detailed protocols for key experiments to analyze the effects of this compound on gene expression.

Protocol 1: Cell Culture and Treatment
  • Cell Seeding: Plate cells (e.g., cancer cell lines, macrophages, or fibroblasts) in appropriate culture vessels at a density that will allow for logarithmic growth during the experiment.

  • Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control (medium with the same concentration of solvent).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) to allow for changes in gene expression.

Protocol 2: RNA Isolation and Quantification
  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them directly in the culture dish using a lysis buffer (e.g., TRIzol reagent).

  • RNA Extraction: Perform RNA extraction according to the manufacturer's protocol of the chosen kit (e.g., phenol-chloroform extraction followed by isopropanol precipitation).

  • RNA Purification: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • RNA Quantification and Quality Check: Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop) by measuring the absorbance at 260 and 280 nm. The A260/A280 ratio should be between 1.8 and 2.0. Assess RNA integrity using gel electrophoresis or a bioanalyzer.

Protocol 3: Quantitative Real-Time PCR (qPCR)
  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Primer Design: Design and validate primers specific to the target genes of interest and a stable housekeeping gene (e.g., GAPDH, β-actin) for normalization.

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA, forward and reverse primers, and a SYBR Green or probe-based master mix.

  • Thermal Cycling: Perform the qPCR reaction in a real-time PCR thermal cycler using an appropriate cycling program.

  • Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression changes using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Protocol 4: RNA Sequencing (RNA-Seq)
  • Library Preparation: Prepare sequencing libraries from the high-quality RNA samples. This typically involves mRNA purification (for eukaryotes), fragmentation, cDNA synthesis, adapter ligation, and amplification.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina).

  • Data Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads.

    • Alignment: Align the reads to a reference genome.

    • Quantification: Count the number of reads mapping to each gene.

    • Differential Expression Analysis: Identify genes that are significantly up- or down-regulated between the this compound-treated and control groups.

    • Pathway and Functional Analysis: Use bioinformatics tools to identify the biological pathways and functions enriched in the list of differentially expressed genes.

Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways modulated by this compound.

G This compound Anti-inflammatory Signaling LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6) NFkB->Pro_inflammatory_Cytokines Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation MR Methyl Rosmarinate MR->MyD88 Nrf2 Nrf2 MR->Nrf2 HO1 HO-1 Nrf2->HO1 HO1->Inflammation

Caption: this compound's anti-inflammatory action.

G This compound Anti-cancer Signaling Growth_Factors Growth Factors Receptor Receptor Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation Survival mTOR->Proliferation MR Methyl Rosmarinate MR->PI3K MR->Akt MR->mTOR FOXM1 FOXM1 MR->FOXM1 Bax Bax MR->Bax Bcl2 Bcl-2 MR->Bcl2 Tumorigenesis Tumorigenesis FOXM1->Tumorigenesis Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis G Gene Expression Analysis Workflow Start Start: Cell Culture Treatment This compound Treatment Start->Treatment RNA_Isolation RNA Isolation & QC Treatment->RNA_Isolation qPCR qPCR RNA_Isolation->qPCR RNA_Seq RNA-Seq RNA_Isolation->RNA_Seq Data_Analysis_qPCR qPCR Data Analysis (ΔΔCt) qPCR->Data_Analysis_qPCR Data_Analysis_RNASeq RNA-Seq Data Analysis (DEGs, Pathway Analysis) RNA_Seq->Data_Analysis_RNASeq Results Results: Gene Expression Changes Data_Analysis_qPCR->Results Data_Analysis_RNASeq->Results

References

Application Notes and Protocols for Methyl Rosmarinate as a Reference Standard in Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Methyl Rosmarinate

This compound is a naturally occurring phenolic compound and a methyl ester derivative of rosmarinic acid. It is found in various plant species, particularly within the Lamiaceae family. As a reference standard, this compound is crucial for the accurate identification and quantification of this compound in complex matrices such as plant extracts, herbal formulations, and biological samples. Its use is essential for quality control, pharmacokinetic studies, and research into its various biological activities.

Chemical Structure:

This compound is valued for its potential therapeutic properties, including antioxidant, anti-inflammatory, and antimicrobial effects. Accurate and precise analytical methods are therefore necessary to support research and development in these areas. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of this compound.

Application: Quantification of this compound in Plant Extracts

This application note provides a protocol for the quantification of this compound in plant extracts using High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD).

Principle

The method involves the separation of this compound from other components in a sample extract on a reversed-phase C18 column. The quantification is achieved by comparing the peak area of this compound in the sample chromatogram to a calibration curve generated from known concentrations of a certified this compound reference standard.

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound in a sample.

workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s1 Weigh Sample/Standard s2 Solvent Extraction (e.g., Methanol) s1->s2 s3 Filtration (0.45 µm) s2->s3 h1 Injection into HPLC System s3->h1 h2 Separation on C18 Column h1->h2 h3 Detection by DAD h2->h3 d1 Peak Integration h3->d1 d2 Calibration Curve Generation d1->d2 d3 Quantification d2->d3

Caption: General workflow for the quantification of this compound.

Experimental Protocol: HPLC-DAD Method

Note: The following protocol is adapted from validated methods for the closely related compound, rosmarinic acid. Due to the high structural similarity, this method is expected to be highly suitable for this compound. However, it is recommended to perform an in-house validation for specific applications.

Materials and Reagents
  • This compound reference standard (purity ≥98%)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (analytical grade)

  • Ultrapure water

  • Plant extract sample

Instrumentation
  • HPLC system with a quaternary pump, autosampler, column oven, and diode-array detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Data acquisition and processing software.

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Preparation of Sample Solution
  • Accurately weigh approximately 1 g of the powdered plant extract.

  • Add 20 mL of methanol and extract using ultrasonication for 30 minutes.

  • Centrifuge the extract at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Conditions
ParameterCondition
Column C18 reversed-phase (4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-15 min, 15-40% B; 15-25 min, 40-60% B; 25-30 min, 60-15% B; 30-35 min, 15% B (post-run equilibration)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection DAD, 330 nm
Data Analysis
  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.

  • Generate a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of a validated HPLC method for a closely related compound, rosmarinic acid, which can be used as a reference for a method for this compound.[1][2][3][4]

ParameterTypical Value
Retention Time (approx.) 15 - 25 min (highly dependent on conditions)
Linearity Range (r²) 1 - 100 µg/mL (>0.999)
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Precision (RSD%) < 2%
Accuracy (Recovery %) 98 - 102%

Disclaimer: The values presented in this table are based on validated methods for rosmarinic acid and should be considered as estimates for a this compound method. Method validation should be performed to establish specific performance characteristics for the analysis of this compound.

Biological Activity and Signaling Pathways

This compound has been shown to modulate several key signaling pathways, which are relevant to its potential therapeutic effects in areas such as cancer and inflammation. Understanding these pathways is crucial for drug development professionals.

Akt/mTOR Signaling Pathway

This compound has been observed to inhibit the PI3K/Akt/mTOR pathway, which is a critical regulator of cell proliferation, survival, and growth.

Akt_mTOR PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation MR Methyl Rosmarinate MR->Akt MR->mTOR

Caption: Inhibition of the Akt/mTOR pathway by this compound.

TGF-β1/Smad Signaling Pathway

In the context of fibrosis, this compound can attenuate the pro-fibrotic effects of TGF-β1 by inhibiting the phosphorylation of Smad proteins.

TGF_Smad TGFB1 TGF-β1 TGFB1R TGF-β1 Receptor TGFB1->TGFB1R pSmad p-Smad2/3 TGFB1R->pSmad Fibrosis Fibrosis pSmad->Fibrosis MR Methyl Rosmarinate MR->pSmad

Caption: this compound inhibits TGF-β1/Smad signaling.

TGR5/AMPK Signaling Pathway

This compound can activate the TGR5/AMPK signaling axis, which is involved in metabolic regulation and cellular stress responses.

TGR5_AMPK TGR5 TGR5 AMPK AMPK TGR5->AMPK Metabolism Metabolic Regulation AMPK->Metabolism MR Methyl Rosmarinate MR->TGR5

Caption: Activation of the TGR5/AMPK pathway by this compound.

Conclusion

This compound is a valuable reference standard for the quality control and research of various natural products and potential pharmaceuticals. The provided HPLC protocol, adapted from validated methods for rosmarinic acid, offers a robust starting point for its accurate quantification. The understanding of its interaction with key cellular signaling pathways further underscores its importance in drug discovery and development. It is recommended that users validate the analytical method for their specific matrix and intended use.

References

Application Notes & Protocols: Analytical Methods for Methyl Rosmarinate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methyl rosmarinate, an ester derivative of rosmarinic acid, is a naturally occurring phenolic compound found in various plant species, including those from the Lamiaceae family such as Salvia, Rosmarinus, and Perilla.[1][2] Pharmacological studies have revealed that this compound possesses a range of biological activities, including antioxidant, anti-inflammatory, antibacterial, and anti-proliferative effects.[1][3] Notably, it has demonstrated stronger in vitro activity in some cases than its parent compound, rosmarinic acid, and shows potential in therapeutic areas such as anti-pulmonary fibrosis.[1][3]

The increasing interest in this compound and its derivatives for drug development and herbal medicine standardization necessitates robust and validated analytical methods for their identification, quantification, and structural elucidation. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Pharmacological Context: Anti-Pulmonary Fibrosis Activity

Recent studies have investigated the anti-pulmonary fibrosis effects of this compound.[3] Pulmonary fibrosis is characterized by the excessive proliferation of fibroblasts and their differentiation into myofibroblasts, leading to the deposition of extracellular matrix proteins like collagen. The signaling pathway initiated by Transforming Growth Factor-beta 1 (TGF-β1) is a key driver of this process. This compound has been shown to counteract these fibrotic processes.[3]

TGF_Pathway MR This compound SMAD p-SMAD2/3 -SMAD4 Complex MR->SMAD Inhibits TGFB1 TGF-β1 Receptor TGF-β1 Receptor TGFB1->Receptor Binds Receptor->SMAD Activates Nucleus Nucleus SMAD->Nucleus Translocates Transcription Gene Transcription (e.g., Collagen, α-SMA) Nucleus->Transcription Fibrosis Fibroblast to Myofibroblast Differentiation Transcription->Fibrosis

Caption: TGF-β1 signaling pathway in pulmonary fibrosis and inhibition by this compound.

Experimental Workflow and Protocols

A generalized workflow for the analysis of this compound from a plant matrix involves extraction, purification, separation, and detection.

Workflow Sample Plant Material (e.g., Salvia sp.) Extraction Extraction (e.g., Ultrasonic) Sample->Extraction Purification Filtration & Purification Extraction->Purification Analysis Analytical Separation (HPLC / LC-MS) Purification->Analysis Detection Data Acquisition (UV, MS, NMR) Analysis->Detection Data_Analysis Data Analysis & Quantification Detection->Data_Analysis

Caption: General experimental workflow for the analysis of this compound derivatives.

Protocol 1: Ultrasonic-Assisted Extraction

This protocol is adapted for the extraction of this compound and related phenolic compounds from dried plant material.[1]

  • Sample Preparation: Weigh approximately 0.1 g of powdered, dried plant material into a centrifuge tube.

  • Solvent Addition: Add 25 mL of 50% methanol to the tube.

  • Ultrasonication: Place the tube in an ultrasonic bath and sonicate for 15 minutes at room temperature.

  • Centrifugation: Centrifuge the sample to pellet the solid material.

  • Filtration: Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial for analysis.

Protocol 2: High-Performance Liquid Chromatography (HPLC-UV) Analysis

This method is suitable for the quantification of this compound in plant extracts.[3][4]

  • Instrumentation: HPLC system with a PDA or UV detector, autosampler, and column oven.

  • Column: C18 reverse-phase column (e.g., 4.6 x 100 mm, 2.6 µm particle size).[5]

  • Mobile Phase A: 2% Formic Acid in Water.[3]

  • Mobile Phase B: Acetonitrile.[3]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 40°C.[1]

  • Injection Volume: 5-20 µL.[4][6]

  • Detection Wavelength: 286 nm.[3]

  • Gradient Elution Program:

    • 0-15 min: 10% B to 100% B

    • 15-20 min: Hold at 100% B

    • 20-25 min: 100% B to 10% B

    • 25-30 min: Hold at 10% B (re-equilibration)[3]

Protocol 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This method provides high sensitivity and selectivity for the identification and quantification of this compound, even in complex matrices.[1][7]

  • Instrumentation: LC system coupled to a triple quadrupole or QTOF mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[1]

  • Flow Rate: 300 µL/min.[1]

  • Column Temperature: 40°C.[1]

  • Ionization Mode: ESI, Negative Ion Scanning.[1]

  • Detection Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan for identification.

Protocol 4: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

NMR is the definitive method for the structural elucidation of isolated compounds.[3]

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6).

  • Instrumentation: 600 MHz (or similar high-field) NMR spectrometer.[3]

  • Data Acquisition: Acquire 1D proton (¹H) and carbon (¹³C) NMR spectra. 2D experiments (e.g., COSY, HSQC, HMBC) can be performed for complete structural assignment.

Data Presentation: Quantitative Summary

The following tables summarize key analytical data for this compound.

Table 1: Chromatographic and Mass Spectrometric Data

CompoundMolecular FormulaExact Mass [M-H]⁻ (m/z)Key MS/MS Fragments (m/z)UV λmax (nm)
This compoundC₁₉H₁₈O₈373.0924179.03, 135.04~286
Rosmarinic AcidC₁₈H₁₆O₈359.0772197.04, 179.03, 161.02~328

Data compiled from sources.[3][8][9][10]

Table 2: ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

Position¹³C Chemical Shift (δ, ppm)¹H Chemical Shift (δ, ppm, J in Hz)
Caffeoyl Moiety
C-1125.75-
C-2115.447.07 (d, J=2.2)
C-3146.08-
C-4145.46-
C-5116.236.78 (d, J=8.1)
C-6122.167.03 (dd, J=8.2, 2.1)
C-7 (C=O)166.35-
C-8 (α)113.316.27 (d, J=15.9)
C-9 (β)149.217.49 (d, J=15.9)
3,4-Dihydroxyphenyllactic Moiety
C-1'127.10-
C-2'115.906.65 (m)
C-3'144.60-
C-4'146.82-
C-5'117.146.51 (dd, J=8.0, 2.1)
C-6'120.536.65 (m)
C-7' (CH₂)36.662.97 (m)
C-8' (CH)73.275.13 (dd, J=7.7, 5.1)
C-9' (C=O)170.40-
OCH₃52.453.64 (s)

Data obtained from a 600 MHz NMR analysis.[3]

References

Application of Methyl Rosmarinate in Cosmetic Formulations: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Methyl rosmarinate, a derivative of the well-known antioxidant rosmarinic acid, is emerging as a promising multifunctional active ingredient for cosmetic formulations. Possessing potent antioxidant, anti-inflammatory, and skin-lightening properties, this compound offers a compelling option for researchers, scientists, and drug development professionals in the cosmetics industry. This document provides detailed application notes, experimental protocols, and a summary of its biological activities to facilitate its evaluation and incorporation into innovative skincare products.

Introduction

This compound (C19H18O8) is the methyl ester of rosmarinic acid, a naturally occurring phenolic compound found in various Lamiaceae family plants such as rosemary (Rosmarinus officinalis). The esterification of rosmarinic acid to this compound can enhance its lipophilicity, potentially improving its penetration into the skin and its stability in cosmetic formulations. Its demonstrated biological activities make it a versatile ingredient for addressing a range of cosmetic concerns, including premature aging, hyperpigmentation, and inflammatory skin conditions.

Cosmetic Applications and Mechanisms of Action

This compound offers several key benefits for cosmetic applications, primarily centered around its antioxidant, anti-inflammatory, and skin-lightening effects.

Antioxidant Activity

As a phenolic compound, this compound is an effective free radical scavenger. Oxidative stress from environmental aggressors like UV radiation and pollution is a primary driver of skin aging. By neutralizing reactive oxygen species (ROS), this compound can help protect cellular components from damage, thereby mitigating the signs of premature aging such as fine lines, wrinkles, and loss of elasticity.

Anti-inflammatory Properties

Inflammation is a key factor in various skin conditions, including acne, rosacea, and sensitivity. This compound has been shown to exert anti-inflammatory effects by inhibiting pro-inflammatory mediators. One of the key mechanisms is the suppression of the NF-κB (nuclear factor kappa B) signaling pathway. By inhibiting the activation of IKK (IκB kinase), this compound prevents the degradation of IκBα, which in turn keeps the NF-κB p65 subunit sequestered in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes. This leads to a reduction in the production of inflammatory molecules like nitric oxide (NO) and prostaglandin E2 (PGE2).[1][2] Furthermore, it has demonstrated potent inhibitory activity against the lipoxygenase (LOX) enzyme, which is involved in the inflammatory cascade.

Skin Lightening and Hyperpigmentation Control

This compound acts as a tyrosinase inhibitor, making it a valuable ingredient for skin-lightening and evening out skin tone.[3] Tyrosinase is the key enzyme in melanogenesis, the process of melanin production. By inhibiting this enzyme, this compound can help to reduce the appearance of dark spots, melasma, and other forms of hyperpigmentation. The inhibition of tyrosinase is a well-established strategy for developing skin-whitening agents in the cosmetic industry.

Quantitative Data Summary

The following tables summarize the quantitative data available for the biological activities of this compound.

ActivityAssay TypeTargetIC50 Value (mM)Reference(s)
Tyrosinase Inhibition Mushroom Tyrosinase AssayMushroom Tyrosinase0.28[3]
Anti-inflammatory Lipoxygenase Inhibition AssaySoybean Lipoxygenase0.02[4]
Anti-inflammatory Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 cellsNot specifiedNot specified
Anti-inflammatory Prostaglandin E2 (PGE2) ProductionLPS-stimulated alveolar macrophagesNot specified[1]

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the enzymatic activity or biological response.

Signaling Pathway Diagrams

To visually represent the mechanisms of action of this compound, the following diagrams of the relevant signaling pathways have been generated using the DOT language.

anti_inflammatory_pathway cluster_nucleus cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active translocates to ProInflammatory_Genes Pro-inflammatory Gene Transcription (iNOS, COX-2) NFkB_active->ProInflammatory_Genes activates Nucleus Nucleus NO_PGE2 ↑ NO, PGE2 ProInflammatory_Genes->NO_PGE2 Methyl_Rosmarinate This compound Methyl_Rosmarinate->IKK inhibits

Caption: Anti-inflammatory action of this compound via NF-κB pathway inhibition.

skin_lightening_pathway Tyrosine Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosinase Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin series of reactions Tyrosinase Tyrosinase Methyl_Rosmarinate This compound Methyl_Rosmarinate->Tyrosinase inhibits

Caption: Skin lightening effect of this compound through Tyrosinase inhibition.

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below to enable the assessment of this compound's efficacy.

Mushroom Tyrosinase Inhibition Assay

This assay is used to determine the inhibitory effect of this compound on mushroom tyrosinase activity, a common model for screening skin-lightening agents.

Materials:

  • Mushroom tyrosinase (EC 1.14.18.1) from Agaricus bisporus

  • L-DOPA (3,4-dihydroxy-L-phenylalanine)

  • Phosphate buffer (0.1 M, pH 6.8)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO. Further dilute with phosphate buffer to achieve a range of test concentrations.

  • In a 96-well plate, add 20 µL of the this compound solution (or DMSO as a control) to each well.

  • Add 40 µL of mushroom tyrosinase solution (30 U/mL in phosphate buffer) to each well.

  • Add 100 µL of phosphate buffer (0.1 M, pH 6.8) to each well.

  • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiate the enzymatic reaction by adding 40 µL of L-DOPA solution (10 mM in phosphate buffer) to each well.

  • Incubate the plate at 37°C for 20 minutes.

  • Measure the absorbance at 475 nm using a microplate reader.

  • Calculate the percentage of tyrosinase inhibition using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the control reaction (with DMSO) and A_sample is the absorbance of the reaction with this compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the concentration of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the antioxidant capacity of this compound by its ability to scavenge the stable DPPH free radical.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • This compound

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare a stock solution of this compound in methanol. Create a series of dilutions from this stock.

  • Prepare a similar dilution series for the positive control, ascorbic acid.

  • In a 96-well plate, add 100 µL of the this compound dilutions (or ascorbic acid dilutions) to the respective wells.

  • Add 100 µL of the DPPH solution to each well.

  • For the blank, use 100 µL of methanol instead of the sample.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging Activity = [ (A_blank - A_sample) / A_blank ] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance in the presence of the test compound.

  • Determine the IC50 value by plotting the scavenging percentage against the concentration of this compound.[3][5][6][7][8]

Soybean Lipoxygenase (LOX) Inhibition Assay

This assay evaluates the anti-inflammatory potential of this compound by measuring its ability to inhibit the soybean lipoxygenase enzyme.

Materials:

  • Soybean lipoxygenase (Type I-B)

  • Linoleic acid

  • Borate buffer (0.2 M, pH 9.0)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Quartz cuvettes

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of soybean lipoxygenase in borate buffer.

  • Prepare a substrate solution of linoleic acid in borate buffer.

  • Prepare a stock solution of this compound in DMSO and create a series of dilutions.

  • In a quartz cuvette, mix the this compound solution with the enzyme solution and incubate at room temperature for 5 minutes.

  • Initiate the reaction by adding the linoleic acid substrate to the cuvette.

  • Immediately measure the change in absorbance at 234 nm for a set period (e.g., 5 minutes) using a UV-Vis spectrophotometer. The increase in absorbance is due to the formation of conjugated dienes.

  • The rate of reaction is determined from the linear portion of the absorbance curve.

  • Calculate the percentage of inhibition by comparing the reaction rate in the presence of this compound to the rate of the control (with DMSO). % Inhibition = [ (Rate_control - Rate_sample) / Rate_control ] x 100

  • Determine the IC50 value by plotting the percentage of inhibition against the concentration of this compound.

Formulation and Stability Considerations

This compound is a pale yellow liquid with a characteristic pleasant aroma.[5] When incorporating this compound into cosmetic formulations, it is important to consider its stability, which can be influenced by factors such as pH, temperature, and light exposure. Preliminary studies on related compounds like rosmarinic acid suggest that protic solvents and exposure to light and higher temperatures can affect stability. Therefore, it is recommended to conduct stability testing of the final formulation under various conditions. The solubility of this compound can be enhanced using co-solvents or encapsulation techniques, which may also improve its stability and bioavailability in the final product.

Conclusion

This compound presents a compelling profile for cosmetic applications, offering a trifecta of antioxidant, anti-inflammatory, and skin-lightening benefits. The data and protocols provided herein offer a solid foundation for researchers and formulators to explore the full potential of this promising active ingredient in the development of next-generation skincare products. Further in vivo studies are warranted to fully substantiate its efficacy and safety in cosmetic formulations.

References

Troubleshooting & Optimization

Technical Support Center: Methyl Rosmarinate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of methyl rosmarinate synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, primarily through the esterification of rosmarinic acid.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete esterification reaction. 2. Degradation of rosmarinic acid or this compound. 3. Suboptimal reaction conditions (temperature, catalyst concentration). 4. Inefficient extraction of the product.1. Increase reaction time or consider a different acid catalyst. 2. Ensure the reaction is protected from light and excessive heat. Use moderate temperatures (e.g., 45°C) for solvent removal[1]. 3. Optimize the concentration of the acid catalyst (e.g., HCl in methanol) and reaction temperature. 4. Use an appropriate extraction solvent like ethyl acetate and perform multiple extractions to ensure complete recovery from the aqueous phase[2].
Presence of Impurities in the Final Product 1. Unreacted rosmarinic acid. 2. Side-products from degradation. 3. Contaminants from the starting material or solvents.1. Monitor the reaction progress using HPLC to ensure the complete consumption of rosmarinic acid[1]. 2. Employ purification techniques such as polyamide resin chromatography or silica gel column chromatography[1][2]. 3. Use high-purity solvents and ensure the starting rosmarinic acid is of high purity.
Difficulty in Product Purification 1. Ineffective chromatographic separation. 2. Co-elution of impurities with the product.1. Optimize the mobile phase for column chromatography. For silica gel, an isocratic ethyl acetate solution with 1.5% formic acid has been used for rosmarinic acid purification, which can be adapted[2]. 2. Consider using a different stationary phase, such as C18 reverse-phase chromatography, for better separation[1].
Inconsistent Purity Results 1. Inaccurate quantification by HPLC. 2. Instability of the compound during analysis.1. Ensure proper calibration of the HPLC system and use a validated method. A C18 column with a gradient of acetonitrile and 2% formic acid at a detection wavelength of 286 nm is a reported method[1]. 2. Prepare samples fresh for analysis and store stock solutions appropriately (-20°C or -80°C, protected from light)[3].

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most frequently cited method is the acid-catalyzed esterification of rosmarinic acid with methanol. Hydrochloric acid is commonly used as the catalyst[1][4].

Q2: Where can I obtain the starting material, rosmarinic acid?

A2: Rosmarinic acid is a natural phenolic compound found in various plants. It can be extracted from sources like the Lamiaceae family (e.g., rosemary) and Salvia species[2][4]. One scalable process uses Salvia castanea Diels f. tomentosa Stib. as a starting material to obtain high-purity rosmarinic acid, which is then converted to this compound[1][5].

Q3: What are the key steps to achieve a high purity of this compound?

A3: Achieving high purity (e.g., >98%) typically involves a multi-step process that includes:

  • Purification of Rosmarinic Acid: Initial purification of the extracted rosmarinic acid using techniques like polyamide resin chromatography and crystallization[1].

  • Controlled Esterification: Careful control of the reaction conditions to prevent side reactions.

  • Post-Reaction Purification: Purification of the resulting this compound using methods such as liquid-liquid extraction with ethyl acetate followed by chromatography if necessary[1][6].

Q4: How can I monitor the progress of the esterification reaction?

A4: High-Performance Liquid Chromatography (HPLC) is an effective method to track the consumption of rosmarinic acid and the formation of this compound. A C18 reverse-phase column with a gradient elution of acetonitrile and acidified water is a suitable system[1].

Q5: What are the recommended storage conditions for this compound?

A5: For long-term storage, stock solutions should be kept at -80°C (for up to 6 months) or -20°C (for up to 1 month) and protected from light. For in vivo experiments, it is recommended to prepare the working solution fresh on the same day[3].

Experimental Protocols

Protocol 1: Synthesis of this compound from Rosmarinic Acid

This protocol is based on the acid-catalyzed esterification method.

Materials:

  • Rosmarinic Acid (RA)

  • Methanol (MeOH), anhydrous

  • Hydrochloric Acid (HCl), concentrated or as a solution in methanol

  • Ethyl Acetate

  • Sodium Bicarbonate (NaHCO₃), 5% solution

  • Saturated Saline Solution

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Dissolve rosmarinic acid in methanol.

  • Add hydrochloric acid to the solution to act as a catalyst.

  • Allow the reaction to proceed at room temperature for several days, or gently heat to accelerate the reaction. Monitor the reaction progress by HPLC.

  • Once the reaction is complete, dilute the mixture with water.

  • Extract the this compound from the aqueous solution three times with ethyl acetate[2].

  • Combine the organic extracts.

  • Wash the combined organic phase sequentially with water, 5% sodium bicarbonate solution, and saturated saline solution[2].

  • Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the solution under reduced pressure at a temperature not exceeding 45°C to obtain the crude this compound[1][6].

  • Further purify the product by column chromatography if necessary.

Protocol 2: HPLC Analysis of this compound

This protocol is for monitoring reaction progress and determining final product purity.

HPLC System Parameters:

  • Column: C18 reverse-phase column[1].

  • Mobile Phase A: 2% formic acid in water[1].

  • Mobile Phase B: Acetonitrile[1].

  • Gradient Program:

    • 0–15 min: 10% B to 100% B

    • 15–20 min: 100% B

    • 20–25 min: 100% B to 10% B

    • 25–30 min: 10% B[1].

  • Detection Wavelength: 286 nm[1].

  • Injection Volume: 10-20 µL.

Procedure:

  • Prepare standard solutions of rosmarinic acid and this compound in a suitable solvent (e.g., methanol).

  • Prepare the sample for analysis by diluting a small aliquot of the reaction mixture or the final product in the same solvent.

  • Filter the samples and standards through a 0.45 µm syringe filter before injection.

  • Run the samples on the HPLC system using the specified parameters.

  • Quantify the amounts of rosmarinic acid and this compound by comparing the peak areas to the standard curves.

Visualizations

G cluster_extraction Step 1: Extraction & Purification of Rosmarinic Acid cluster_synthesis Step 2: Esterification cluster_purification Step 3: Purification of this compound plant Plant Material (e.g., Salvia sp.) extraction Solvent Extraction (e.g., 50% Ethanol, pH 3) plant->extraction chromatography_ra Polyamide Resin Chromatography extraction->chromatography_ra crystallization Crystallization chromatography_ra->crystallization pure_ra High-Purity Rosmarinic Acid crystallization->pure_ra esterification Esterification with Methanol (HCl catalyst) pure_ra->esterification reaction_monitoring HPLC Monitoring esterification->reaction_monitoring crude_mr Crude this compound esterification->crude_mr extraction_mr Liquid-Liquid Extraction (Ethyl Acetate) crude_mr->extraction_mr washing Washing (Water, NaHCO3, Saline) extraction_mr->washing drying Drying & Solvent Removal washing->drying final_product High-Purity this compound (>98%) drying->final_product

Caption: Workflow for the synthesis of high-purity this compound.

G cluster_troubleshooting Troubleshooting Steps start Start Synthesis check_yield Is Yield > Target? start->check_yield check_purity Is Purity > Target? check_yield->check_purity Yes optimize_reaction Optimize Reaction Conditions (Time, Temp, Catalyst) check_yield->optimize_reaction No end Synthesis Complete check_purity->end Yes optimize_purification Optimize Purification (Chromatography) check_purity->optimize_purification No optimize_extraction Optimize Extraction Protocol optimize_reaction->optimize_extraction optimize_extraction->start optimize_purification->start

Caption: Logical workflow for troubleshooting this compound synthesis.

References

Stability testing of Methyl Rosmarinate under different pH and temperature.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on conducting stability testing of Methyl Rosmarinate under varying pH and temperature conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound under different pH conditions?

A1: The primary degradation pathway for this compound, an ester of rosmarinic acid, is expected to be hydrolysis of the ester bond. This hydrolysis would yield rosmarinic acid and methanol. The rate of hydrolysis is significantly influenced by pH. It is generally accelerated in both acidic and alkaline conditions.[1][2][3] Under acidic conditions, the ester linkage can be protonated, making it more susceptible to nucleophilic attack by water. In alkaline conditions, the ester is susceptible to hydrolysis via nucleophilic attack by hydroxide ions.

Q2: How does temperature affect the stability of this compound?

A2: Temperature is a critical factor in the stability of this compound. As with most chemical reactions, the rate of degradation, including hydrolysis and oxidation, increases with temperature.[4] It is crucial to establish the temperature sensitivity of this compound to determine appropriate storage and handling conditions. Forced degradation studies often involve elevated temperatures to accelerate degradation and predict long-term stability.[1][5]

Q3: What are the expected degradation products of this compound?

A3: The primary degradation products from hydrolysis are expected to be rosmarinic acid and methanol. Under oxidative stress, degradation of the catechol moieties (the dihydroxyphenyl groups) may occur, leading to the formation of quinone-type structures and potentially further polymerization. Isomerization of the double bond in the caffeic acid moiety from the trans to the cis form is another possible degradation pathway, similar to what is observed with rosmarinic acid.[6]

Q4: Which analytical techniques are most suitable for monitoring the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for monitoring the stability of this compound and quantifying its degradation products.[4][7] A stability-indicating HPLC method should be developed and validated to ensure that the peaks for this compound and its degradation products are well-resolved. Mass spectrometry (LC-MS) can be used to identify unknown degradation products.[4]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid loss of this compound in acidic buffer Acid-catalyzed hydrolysis of the ester linkage.- Neutralize the sample immediately after the time point is collected. - Consider using a milder acidic condition if the degradation is too rapid to monitor accurately. - Ensure the buffer composition does not contain components that could catalyze the reaction.
Unexpected peaks appearing in the HPLC chromatogram - Formation of degradation products. - Impurities in the starting material or reagents. - Interaction with excipients or container materials.- Use LC-MS to identify the structure of the unknown peaks. - Run a blank sample (matrix without this compound) to rule out impurities from other sources. - Evaluate the compatibility of this compound with all components of the formulation and storage container.
Poor reproducibility of stability data - Inconsistent temperature control. - Variability in pH of buffer solutions. - Inaccurate sample preparation and dilution. - Issues with the analytical method.- Use a calibrated and stable temperature-controlled chamber or water bath. - Prepare fresh buffers for each experiment and verify the pH. - Follow a strict and validated sample preparation protocol. - Validate the HPLC method for precision, accuracy, and linearity.[7]
No degradation observed under stress conditions - The stress conditions are not harsh enough. - The analytical method is not sensitive enough to detect low levels of degradation.- Increase the temperature, duration of exposure, or concentration of the stressor (e.g., acid, base, oxidizing agent).[1][5] - Optimize the analytical method to achieve a lower limit of detection (LOD) and limit of quantification (LOQ).

Experimental Protocols

Protocol 1: pH-Dependent Stability Study

This protocol outlines the procedure for evaluating the stability of this compound in solutions of varying pH.

  • Preparation of Buffer Solutions:

    • Prepare a series of buffers covering a range of pH values (e.g., pH 2, 4, 7, 9, and 12). Use buffers with known stability and minimal interaction potential (e.g., phosphate, citrate, borate).

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol) at a known concentration.

    • Dilute the stock solution with each buffer to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

  • Incubation:

    • Store the prepared samples in tightly sealed, light-protected containers at a constant temperature (e.g., 25°C and an accelerated temperature such as 40°C or 60°C).[5]

  • Sampling and Analysis:

    • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).

    • Immediately neutralize the acidic and basic samples to halt further degradation.

    • Analyze the samples by a validated stability-indicating HPLC method.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point.

    • Determine the degradation rate constant (k) and half-life (t½) at each pH.

Protocol 2: Temperature-Dependent Stability Study (Thermal Stress)

This protocol is designed to assess the impact of temperature on the stability of this compound.

  • Sample Preparation:

    • Prepare solutions of this compound in a stable buffer (e.g., pH 7 phosphate buffer) at a known concentration.

  • Incubation:

    • Place the samples in temperature-controlled chambers at various temperatures (e.g., 40°C, 50°C, 60°C, and 70°C).[5] Include a control sample at a reference temperature (e.g., 4°C or 25°C).

  • Sampling and Analysis:

    • Follow the sampling and analysis procedure described in Protocol 1.

  • Data Analysis:

    • Determine the degradation rate constant (k) at each temperature.

    • Use the Arrhenius equation to evaluate the temperature dependence of the degradation reaction and to predict the shelf-life at lower temperatures.

Data Presentation

Table 1: Hypothetical Stability of this compound at Different pH Values (at 40°C)
pHHalf-life (t½) in hoursPrimary Degradation Product
2.08Rosmarinic Acid
4.048Rosmarinic Acid
7.0> 100Minimal Degradation
9.012Rosmarinic Acid
12.02Rosmarinic Acid
Table 2: Hypothetical Stability of this compound at Different Temperatures (at pH 7.0)
Temperature (°C)Degradation Rate Constant (k) (hours⁻¹)Half-life (t½) in hours
250.001693
400.00799
600.04515.4
800.2313.0

Visualizations

Diagram 1: Experimental Workflow for pH Stability Testing

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing prep_buffers Prepare Buffers (pH 2, 4, 7, 9, 12) prep_samples Dilute Stock in Buffers prep_buffers->prep_samples prep_stock Prepare Methyl Rosmarinate Stock prep_stock->prep_samples incubate Incubate at Constant Temperature prep_samples->incubate sampling Withdraw Samples at Time Points incubate->sampling neutralize Neutralize (if acidic/basic) sampling->neutralize hplc HPLC Analysis neutralize->hplc calc_remaining Calculate % Remaining hplc->calc_remaining calc_kinetics Determine Rate Constant & Half-life calc_remaining->calc_kinetics

Caption: Workflow for pH-dependent stability testing of this compound.

Diagram 2: Degradation Pathway of this compound```dot

References

Technical Support Center: Troubleshooting Low Recovery of Methyl Rosmarinate During Extraction

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, optimizing the extraction of target compounds is a critical step in the research and development pipeline. Low recovery of Methyl Rosmarinate, a compound of significant interest for its potential therapeutic properties, can be a frustrating roadblock. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the extraction of this compound.

Troubleshooting Guide: Low this compound Recovery

Low recovery of this compound can stem from a variety of factors throughout the extraction and purification process. This guide provides a systematic approach to identifying and resolving these issues.

Question: My this compound yield is consistently low. What are the most common causes?

Answer: Low recovery is often attributable to one or more of the following factors:

  • Suboptimal Solvent Selection: The polarity of the extraction solvent plays a crucial role in the efficient solubilization of this compound.

  • Degradation of this compound: The compound can be sensitive to pH, temperature, and light, leading to degradation during extraction.

  • Incomplete Extraction: The chosen extraction method may not be efficient enough to fully extract the compound from the plant matrix.

  • Losses During Purification: Significant amounts of the compound can be lost during subsequent purification steps like liquid-liquid extraction or column chromatography.

Below is a logical workflow to troubleshoot low recovery, followed by detailed explanations and potential solutions.

TroubleshootingWorkflow cluster_Solvent Solvent System Evaluation cluster_Parameters Extraction Parameter Assessment cluster_Stability Compound Stability Investigation cluster_Purification Purification Strategy Optimization Start Low this compound Recovery Solvent 1. Evaluate Solvent System Start->Solvent Parameters 2. Assess Extraction Parameters Solvent->Parameters Solvent appears optimal Solvent_Q1 Is the solvent polarity appropriate? Solvent->Solvent_Q1 Stability 3. Investigate Compound Stability Parameters->Stability Parameters seem appropriate Parameters_Q1 Are temperature and time optimized? Parameters->Parameters_Q1 Purification 4. Optimize Purification Strategy Stability->Purification No significant degradation detected Stability_Q1 Is the pH of the extraction solvent controlled? Stability->Stability_Q1 Analysis 5. Verify Analytical Method Purification->Analysis Purification losses are minimal Purification_Q1 Are there significant losses during liquid-liquid extraction or chromatography? Purification->Purification_Q1 Resolved Problem Resolved Analysis->Resolved Method is accurate Solvent_S1 Experiment with solvents of varying polarities. Aqueous ethanol or methanol (50-70%) are often effective. Solvent_Q1->Solvent_S1 No Solvent_S1->Parameters Parameters_S1 Perform a time-course and temperature optimization study. Avoid excessive heat (e.g., > 60°C) to prevent degradation. Parameters_Q1->Parameters_S1 No Parameters_S1->Stability Stability_S1 Acidify the solvent (e.g., to pH 3 with HCl) to improve stability of related compounds like rosmarinic acid. Stability_Q1->Stability_S1 No Stability_S1->Purification Purification_S1 Review partition coefficients for LLE. Optimize stationary and mobile phases for column chromatography. Purification_Q1->Purification_S1 Yes Purification_S1->Analysis

Caption: Troubleshooting workflow for low this compound recovery.

Frequently Asked Questions (FAQs)

Extraction Parameters

Q1: What is the best solvent for extracting this compound?

A1: The ideal solvent depends on the plant material. However, moderately polar solvents are generally effective. Studies on the closely related rosmarinic acid show that aqueous solutions of ethanol or methanol (e.g., 50-70%) often provide a good balance of solubility and extraction efficiency.[1][2] For instance, a 50% ethanol solution, acidified to pH 3 with hydrochloric acid, has been used successfully for the initial extraction of rosmarinic acid, which can then be esterified to this compound.[3][4]

Q2: How does temperature affect the extraction of this compound?

A2: Higher temperatures can increase the solubility of this compound and the efficiency of the extraction process. However, excessive heat can also lead to its degradation. For rosmarinic acid, temperatures around 50-60°C are often optimal.[5] It is advisable to conduct a temperature optimization study for your specific plant material, starting with room temperature and gradually increasing to find the best balance between yield and degradation.

Q3: Is the pH of the extraction solvent important?

A3: Yes, pH can significantly impact the stability of this compound, likely in a similar manner to rosmarinic acid. Rosmarinic acid is more stable in acidic conditions.[6] Adjusting the pH of the extraction solvent to around 3 can help to minimize degradation and improve recovery.[3][4]

Compound Stability

Q4: How stable is this compound during the extraction process?

A4: While specific stability data for this compound is limited, the stability of the parent compound, rosmarinic acid, provides valuable insights. Rosmarinic acid is susceptible to degradation at high temperatures and in non-acidic aqueous solutions.[7][8] Methanol has been shown to be a more stabilizing solvent for rosmarinic acid compared to water or 70% ethanol at elevated temperatures.[7] Therefore, minimizing extraction time and temperature, and using an appropriate solvent system, are crucial for preserving this compound.

Q5: What are the potential degradation pathways for this compound?

A5: Degradation of related phenolic compounds can occur through hydrolysis of the ester bond, oxidation, and other reactions.[7] For this compound, hydrolysis would yield rosmarinic acid and methanol. Exposure to light can also accelerate the degradation of similar compounds.[5] It is therefore recommended to protect the extracts from light during processing and storage.

Purification

Q6: I am losing a significant amount of this compound during liquid-liquid extraction. What can I do?

A6: Low recovery during liquid-liquid extraction can be due to an inappropriate choice of solvents or the formation of emulsions.[9] To improve recovery:

  • Optimize Solvent Choice: Ensure a significant difference in polarity between the aqueous and organic phases. The choice of organic solvent (e.g., ethyl acetate, dichloromethane) will depend on the overall composition of your crude extract.

  • Prevent Emulsions: Gentle mixing or swirling instead of vigorous shaking can prevent emulsion formation. If an emulsion does form, adding a saturated brine solution can help to break it.[9]

  • Perform Multiple Extractions: It is generally more efficient to perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume.

Q7: What are the best practices for purifying this compound using column chromatography?

A7: Column chromatography is a powerful technique for purifying this compound. To optimize this step:

  • Stationary Phase Selection: Silica gel is a common choice for the purification of moderately polar compounds like this compound. Polyamide resin has also been used effectively for the purification of the parent compound, rosmarinic acid.[3][4]

  • Mobile Phase Optimization: A gradient elution is often necessary to effectively separate this compound from other components in the crude extract. A common approach is to start with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol).

  • Monitoring Fractions: Use thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to monitor the fractions and identify those containing pure this compound.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the extraction of rosmarinic acid, which can serve as a valuable reference for optimizing the extraction of this compound.

Table 1: Comparison of Extraction Solvents on Rosmarinic Acid Yield

Plant SourceSolventExtraction MethodRosmarinic Acid Yield (mg/g dry weight)Reference
Melissa officinalis59% MethanolShaking Water Bath46.1[5]
Rosemary70% EthanolStirringNot specified, but effective[1]
Salvia officinalis30% Aqueous EthanolNot specifiedHigh polyphenol content
Salvia castanea50% Ethanol (pH 3)SoakingHigh RA content for esterification[3]

Table 2: Effect of Temperature on Rosmarinic Acid Extraction

Plant SourceSolventTemperature (°C)Extraction Time (min)Rosmarinic Acid Yield (mg/g dry weight)Reference
Melissa officinalis59% Methanol54.864.846.1[5]
RosemaryWater80-10030-60Not specified, patent for RA extraction[10]

Experimental Protocols

Protocol 1: Extraction of Rosmarinic Acid from Salvia castanea and Conversion to this compound[3][4][11]

This protocol describes a scalable process for obtaining high-purity this compound.

1. Extraction of Rosmarinic Acid: a. Grind dry roots of Salvia castanea to a coarse powder. b. Soak and extract the powder twice at room temperature with 50% ethanol adjusted to pH 3 with hydrochloric acid.

  • First extraction: 4 hours with a solvent-to-solid ratio of 20:1 (v/w).
  • Second extraction: 2 hours with a solvent-to-solid ratio of 10:1 (v/w). c. Filter and combine the extracts. d. Remove ethanol under reduced pressure at 65°C.

2. Purification of Rosmarinic Acid: a. Perform chromatographic separation using a polyamide resin column. b. Wash the column with 8 column volumes of 25% ethanol (pH 3). c. Elute the rosmarinic acid with 6 column volumes of 60% ethanol. d. Concentrate the collected fraction at 65°C under reduced pressure. e. Filter the concentrated solution while hot and let it stand overnight at room temperature to crystallize the rosmarinic acid. f. Collect the crystals by filtration and dry them under reduced pressure at 45°C.

3. Esterification to this compound: a. Dissolve 10 g of purified rosmarinic acid in 250 mL of absolute methanol. b. Add 2.5 mL of hydrochloric acid as a catalyst. c. React at room temperature for 24 hours. d. After the reaction, remove the methanol under reduced pressure at 45°C. e. Dissolve the residue in ethyl acetate and wash three times with water. f. Collect the ethyl acetate phase and remove the solvent under reduced pressure at 45°C to obtain this compound with a purity of over 98%.

Protocol 2: General Solid-Liquid Extraction of Phenolic Compounds

This protocol provides a general workflow for solid-liquid extraction that can be adapted for this compound.

SLE_Workflow Start Start: Dried & Ground Plant Material Extraction Solid-Liquid Extraction (e.g., Maceration, Sonication, Reflux) Solvent: Aqueous Ethanol/Methanol Start->Extraction Filtration Filtration/Centrifugation to remove solid residue Extraction->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration Purification Further Purification (e.g., LLE, Column Chromatography) Concentration->Purification End Isolated this compound Purification->End

Caption: General workflow for solid-liquid extraction of this compound.

By systematically addressing the potential causes of low recovery outlined in this technical support center, researchers can optimize their extraction and purification protocols to achieve higher yields of this compound for their scientific investigations.

References

Technical Support Center: Enhancing the Selectivity of Methyl Rosmarinate Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of methyl rosmarinate.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for this compound purification?

A1: The most common starting material is rosmarinic acid, which is then esterified to produce this compound.[1][2] This process is often carried out using methanol in the presence of an acid catalyst, such as hydrochloric acid.[2]

Q2: Which chromatographic techniques are most effective for purifying this compound?

A2: Several chromatographic techniques are effective, with the choice depending on the scale of purification and the desired purity. The most common methods include silica gel column chromatography, macroporous resin chromatography, and High-Performance Liquid Chromatography (HPLC).[1][3]

Q3: How can I improve the selectivity of my purification process?

A3: Enhancing selectivity involves optimizing several factors. For column chromatography, careful selection of the stationary phase and mobile phase is crucial.[1][4] Gradient elution in HPLC can also significantly improve the separation of this compound from closely related impurities. Additionally, using macroporous resins with appropriate pore sizes and surface characteristics can selectively adsorb this compound.[3][4]

Q4: What are the key parameters to consider when selecting a macroporous resin?

A4: The selection of an appropriate macroporous resin depends on the molecular size and structural characteristics of this compound.[4] Key parameters include the resin's polarity, surface area, and pore size. Non-polar or weakly polar resins are often effective for adsorbing phenolic compounds like this compound from aqueous solutions.

Q5: Can I use the same purification strategy for both rosmarinic acid and this compound?

A5: While the general principles are similar, the optimal conditions will differ. This compound is less polar than rosmarinic acid due to the esterification of the carboxylic acid group. This difference in polarity will affect its interaction with the stationary phase and, therefore, the ideal mobile phase composition for chromatographic separation will be different.

Troubleshooting Guides

Silica Gel Column Chromatography
Problem Possible Cause(s) Solution(s)
Poor separation of this compound from impurities. Incorrect mobile phase composition (polarity is too high or too low).Optimize the solvent system. A common mobile phase for this compound is a mixture of dichloromethane and methanol.[5] Try a gradient elution, starting with a less polar solvent and gradually increasing the polarity.
Column overloading.Reduce the amount of crude sample loaded onto the column. A general guideline is a silica gel to compound ratio of 30-50:1 by weight for easy separations.[6]
Improper column packing leading to channeling.Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles and channels.[7] Adding a layer of sand on top of the silica can help prevent disturbance of the stationary phase when adding the eluent.[8]
This compound is not eluting from the column. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For instance, increase the percentage of methanol in a dichloromethane/methanol system.
The compound may have decomposed on the acidic silica gel.Test the stability of your compound on a small amount of silica gel using Thin Layer Chromatography (TLC) before running the column. If it is unstable, consider using a different stationary phase like alumina or deactivated silica gel.[7]
Low yield of purified this compound. The compound is partially eluting with the solvent front.Check the first few fractions collected using TLC to see if the product has eluted prematurely. If so, use a less polar starting mobile phase.
Fractions are too dilute to detect the compound.Concentrate the fractions in the expected elution range and re-analyze by TLC.[7]
Macroporous Resin Chromatography
Problem Possible Cause(s) Solution(s)
Low adsorption of this compound to the resin. Incorrect resin type for the target molecule.Select a resin with appropriate polarity and pore size for this compound. Non-polar or weakly polar resins often work well for phenolic compounds.[4]
The flow rate during sample loading is too high.Decrease the flow rate to allow for sufficient interaction time between the this compound and the resin.
The pH of the sample solution is not optimal.Adjust the pH of the sample solution. For phenolic compounds, a slightly acidic pH can sometimes improve adsorption.[3]
Difficulty eluting this compound from the resin. The elution solvent is not strong enough.Use a stronger (more non-polar) solvent for elution. Ethanol solutions of varying concentrations are commonly used.[3] A stepwise or gradient elution with increasing ethanol concentration can be effective.
Co-elution of impurities with this compound. The washing step is insufficient to remove all impurities.Increase the volume of the washing solvent (typically water or a low concentration of ethanol) to remove more polar impurities before eluting the target compound.
The selected resin has low selectivity.Screen different types of macroporous resins to find one with higher selectivity for this compound.[9]
Crystallization
Problem Possible Cause(s) Solution(s)
This compound fails to crystallize and remains as an oil. The product is impure. Even small amounts of impurities can inhibit crystallization.Further purify the material using chromatography before attempting crystallization again.
The solvent is not appropriate for crystallization.Experiment with different solvents or solvent mixtures. Sometimes adding a non-solvent slowly to a solution of the compound can induce crystallization.
The cooling process is too rapid.Allow the solution to cool slowly to room temperature, and then in a refrigerator, to encourage the formation of well-defined crystals.
Low yield of crystals. Too much solvent was used, leaving a significant amount of product in the mother liquor.[10]Concentrate the mother liquor and attempt a second crystallization. Beforehand, test a drop of the mother liquor on a glass rod; a significant solid residue upon evaporation indicates a high concentration of the compound.[10]
The crude material had a low initial concentration of this compound.[10]Assess the purity of the crude material before crystallization. If the starting purity is very low, an initial purification step by chromatography is recommended.
Crystals are discolored or appear impure. Impurities are incorporated into the crystal lattice or adsorbed onto the crystal surface.[11]Wash the crystals with a small amount of cold, fresh solvent to remove surface impurities.[11] If impurities are incorporated into the lattice, recrystallization may be necessary.

Quantitative Data Summary

Table 1: Comparison of Purity and Yield for Rosmarinic Acid Purification Methods

Note: Data for this compound is limited; this table provides data for its precursor, rosmarinic acid, which can be esterified to this compound.

Purification MethodStarting MaterialPurity AchievedRecovery/YieldReference
Silica Gel Column Chromatography with Liquid-Liquid ExtractionWater-soluble rosemary extract92.85 ± 3.18%90.80 ± 2.73%[1]
Macroporous Resin (SP825) followed by Polyamide Resin ChromatographyPerilla seed meal extract90.23%-[3]
Macroporous Resin (SP825) followed by Polyamide Resin and CrystallizationPerilla seed meal extract>95%-[3]

Experimental Protocols

Protocol 1: Esterification of Rosmarinic Acid to this compound

This protocol is adapted from a scalable process for preparing this compound.[2]

  • Dissolution: Dissolve 10 g of purified rosmarinic acid in 250 mL of absolute methanol.

  • Catalysis: Add 2.5 mL of hydrochloric acid as a catalyst.

  • Reaction: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by HPLC.

  • Solvent Removal: After the reaction is complete, remove the methanol under reduced pressure at 45°C.

  • Extraction: Dissolve the residue in an appropriate amount of ethyl acetate and wash it three times with water.

  • Final Product: Collect the ethyl acetate phase and remove the solvent under reduced pressure at 45°C to obtain this compound with a purity of over 98%.

Protocol 2: Silica Gel Column Chromatography for this compound Purification

This is a general protocol for silica gel column chromatography.

  • Column Preparation:

    • Plug the bottom of a glass column with glass wool or cotton.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.[8]

    • Add another layer of sand on top of the packed silica gel.[8]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Carefully apply the sample solution to the top of the silica gel bed.

    • Allow the sample to adsorb onto the silica.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Begin collecting fractions.

    • If using gradient elution, gradually increase the polarity of the mobile phase according to a predetermined gradient.

  • Fraction Analysis:

    • Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify those containing the pure this compound.

  • Product Recovery:

    • Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

Visualizations

Experimental_Workflow cluster_start Starting Material Preparation cluster_purification Purification cluster_final Final Product Rosmarinic Acid Rosmarinic Acid Esterification Esterification Rosmarinic Acid->Esterification Methanol, HCl Crude this compound Crude this compound Esterification->Crude this compound Silica Gel Chromatography Silica Gel Chromatography Crude this compound->Silica Gel Chromatography Macroporous Resin Macroporous Resin Crude this compound->Macroporous Resin HPLC HPLC Crude this compound->HPLC Crystallization Crystallization Silica Gel Chromatography->Crystallization Macroporous Resin->Crystallization Pure this compound Pure this compound HPLC->Pure this compound Crystallization->Pure this compound

Caption: Experimental workflow for this compound purification.

Troubleshooting_Logic Start Start Low Purity Low Purity Start->Low Purity Optimize Chromatography Optimize Chromatography Low Purity->Optimize Chromatography Yes Check for Degradation Check for Degradation Low Purity->Check for Degradation No Low Yield Low Yield Improve Crystallization Improve Crystallization Low Yield->Improve Crystallization Yes Check Mother Liquor Check Mother Liquor Low Yield->Check Mother Liquor No Optimize Chromatography->Low Yield Check for Degradation->Low Yield End End Improve Crystallization->End Check Mother Liquor->End

References

Optimizing dosage and administration route for in vivo studies of Methyl Rosmarinate.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Methyl Rosmarinate (MR) in in vivo experimental models.

Frequently Asked Questions (FAQs)

Q1: What makes this compound a compound of interest for in vivo studies over Rosmarinic Acid (RA)?

A1: this compound, an ester derivative of Rosmarinic Acid, possesses greater lipid solubility due to the esterification of the side chain carboxyl groups.[1] This enhanced lipophilicity may lead to better bioavailability and potentially stronger biological effects compared to its precursor, RA, in certain experimental models.[1][2]

Q2: What are the primary signaling pathways modulated by this compound in vivo?

A2: In vivo and in vitro studies have shown that this compound modulates several key signaling pathways. These include the TGF-β/Smad, MAPK/ERK, and PI3K/Akt/mTOR pathways, which are critical in processes like fibrosis, inflammation, and cancer.[1][3] It has also been reported to influence the TGR5/AMPK signaling axis, which is involved in metabolic regulation and cardioprotection.[4]

Q3: What is a typical starting dose for this compound in mouse models?

A3: Based on published studies, dosages for mice typically range from 25 mg/kg to 75 mg/kg.[5] In a study investigating its effects on hypoxia, doses of 25, 50, and 75 mg/kg were used.[5] The optimal dose will depend heavily on the specific animal model, the disease context, and the administration route.

Q4: Which administration routes are commonly used for this compound?

A4: Intraperitoneal (IP) injection is a frequently documented route for administering this compound in mouse studies.[2][4] This route allows for rapid systemic exposure. The choice of administration should be guided by the experimental objectives, such as targeting systemic circulation versus localized delivery.

Troubleshooting Guide

Issue 1: Poor Solubility of this compound in Aqueous Vehicles.

  • Problem: I am having difficulty dissolving this compound to prepare a stock solution for my in vivo experiment.

  • Solution:

    • Co-solvents: Due to its lipophilic nature, MR may require a co-solvent system. Dimethyl sulfoxide (DMSO) is a common choice for initial solubilization, followed by dilution in an appropriate aqueous vehicle like saline or phosphate-buffered saline (PBS). Always check the tolerance of your animal model for the chosen solvent.

    • Physical Methods: To aid dissolution, you can gently heat the solution to approximately 37°C.[6] Following heating, brief sonication in an ultrasonic bath can also help break down aggregates and improve solubility.[6]

    • Vehicle Formulation: For some applications, lipid-based formulations such as nanoemulsions could be considered to improve solubility and bioavailability.

Issue 2: Lack of Expected Therapeutic Effect in the Animal Model.

  • Problem: My experiment is complete, but I am not observing the expected biological effects of this compound.

  • Solution:

    • Dosage Optimization: The administered dose may be insufficient. Review literature for your specific model or consider conducting a dose-response study, using a range such as 25 mg/kg, 50 mg/kg, and 75 mg/kg as a starting point.[5]

    • Administration Route: The route of administration significantly impacts pharmacokinetics.[7] If using oral gavage, first-pass metabolism might reduce bioavailability. Consider switching to an intraperitoneal or intravenous route for more direct systemic exposure.

    • Compound Stability: Ensure the compound has been stored correctly (typically at -20°C or -80°C in a dry, dark place) and that the prepared solutions are fresh.[8] Repeated freeze-thaw cycles of stock solutions should be avoided.[6]

    • Timing and Frequency: The timing of administration relative to the disease induction or measurement endpoint is critical. In an acute model of myocardial injury, MR was injected 3 hours before the procedure.[4] In a hypoxia study, administration occurred 30 minutes prior to the hypoxic challenge.[2] Adjust your experimental timeline based on the expected mechanism of action.

In Vivo Dosage and Administration Data

The following table summarizes dosages and administration routes from published in vivo studies.

Animal ModelDosage (mg/kg)Administration RouteStudy Focus
BALB/c Mice25, 50, 75 mg/kgNot specified, likely IP or oralProtection against hypoxia[5]
MiceNot specifiedIntraperitoneal (IP) InjectionMyocardial Ischemia-Reperfusion Injury[4]
MiceNot specifiedIntraperitoneal (IP) InjectionProtection against hypoxia[2]
Mice50, 100 mg/kgNot specifiedNeuroprotective effects in Parkinson's model[2]
Experimental Protocols

Protocol: Preparation and Administration of this compound via Intraperitoneal (IP) Injection in Mice

This protocol provides a general framework. Specific concentrations, volumes, and timings should be optimized for your experimental design.

1. Materials:

  • This compound (MR) powder

  • Sterile DMSO

  • Sterile, warm (37°C) physiological saline (0.9% NaCl)

  • Sterile 1 mL syringes with 25-27 gauge needles

  • Vortex mixer and ultrasonic water bath

  • Animal scale

2. Preparation of Dosing Solution (Example for a 50 mg/kg dose):

  • Calculate Total Mass: Determine the total amount of MR needed based on the average mouse weight (e.g., 25 g), the dose (50 mg/kg), and the number of animals, including a 10-15% overage.

  • Prepare Stock Solution: Weigh the MR powder accurately. Dissolve it in a minimal volume of DMSO to create a concentrated stock. For example, dissolve 50 mg of MR in 1 mL of DMSO. Vortex thoroughly.

  • Warm the Vehicle: Gently warm the sterile saline to 37°C.

  • Create Final Formulation: Slowly add the MR/DMSO stock solution to the warm saline while vortexing to create the final desired concentration. Note: The final DMSO concentration should ideally be below 5% of the total injection volume to minimize toxicity. If precipitation occurs, use an ultrasonic bath for 5-10 minutes.

  • Final Volume: Adjust the final concentration so that the injection volume is appropriate for the mouse (typically 100-200 µL).

3. Administration Procedure:

  • Animal Handling: Weigh the mouse immediately before injection to calculate the precise volume needed.

  • Restraint: Properly restrain the mouse to expose the abdomen. The mouse should be tilted slightly head-down to allow the abdominal organs to shift forward.

  • Injection Site: Identify the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or major vessels.

  • Injection: Insert the needle at a 15-20 degree angle. Aspirate briefly to ensure no fluid (blood or urine) is drawn, confirming you have not entered a vessel or the bladder.

  • Administer: Inject the calculated volume of the MR solution smoothly.

  • Monitor: Return the mouse to its cage and monitor for any immediate adverse reactions for at least 15-30 minutes.

Key Signaling Pathways & Workflows

Visualizations of key processes can clarify complex interactions and experimental steps.

experimental_workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis prep Dose Calculation & Formulation Prep admin MR Administration (e.g., IP Injection) prep->admin acclimate Animal Acclimatization acclimate->admin induce Disease Model Induction admin->induce Timing is critical monitor Animal Monitoring & Observation induce->monitor collect Sample Collection (Tissue, Blood) monitor->collect analyze Biochemical & Histo- pathological Analysis collect->analyze data Data Interpretation analyze->data

Caption: General experimental workflow for in vivo studies using this compound.

tgf_beta_pathway MR This compound Receptor TGF-β Receptor MR->Receptor Inhibits phosphorylation pSmad2 p-Smad2 MR->pSmad2 Reduces levels pSmad3 p-Smad3 MR->pSmad3 Reduces levels TGFB1 TGF-β1 TGFB1->Receptor Receptor->pSmad2 phosphorylates Receptor->pSmad3 phosphorylates Complex p-Smad2/3-Smad4 Complex pSmad2->Complex pSmad3->Complex Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus translocates to Transcription Pro-fibrotic Gene Transcription Nucleus->Transcription

Caption: Inhibitory effect of this compound on the TGF-β/Smad signaling pathway.[1]

References

Improving the resolution of Methyl Rosmarinate peaks in chromatography.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the resolution of Methyl Rosmarinate peaks in their chromatography experiments.

Troubleshooting Guides

Issue: Poor Resolution or Overlapping Peaks

When experiencing poor resolution between the this compound peak and other components in your sample, a systematic approach to method optimization is crucial. The resolution in HPLC is governed by three key factors: efficiency (N), selectivity (α), and retention factor (k).[1][2] By systematically adjusting parameters that influence these factors, you can significantly enhance peak separation.

Troubleshooting Workflow

G cluster_0 Initial Observation cluster_2 Step 2: Optimize Retention Factor (k') cluster_4 Evaluation start Poor Peak Resolution A Modify Mobile Phase Composition start->A Most impactful first step C Adjust Solvent Strength (e.g., % Acetonitrile/Methanol) A->C end Resolution Improved B Change Stationary Phase (Column Chemistry) B->end F Optimize Flow Rate C->F D Decrease Particle Size (e.g., UHPLC) E Increase Column Length D->E E->B If other adjustments fail G Adjust Temperature F->G G->D

Caption: Troubleshooting workflow for improving peak resolution.

Detailed Steps:

  • Adjust Mobile Phase Composition (Selectivity - α): This is often the most effective way to improve resolution.[2]

    • Modify Organic Solvent: If using acetonitrile, try switching to methanol or vice-versa. The different solvent properties can alter interactions with the stationary phase and improve separation.

    • Adjust pH: The pH of the mobile phase can affect the ionization state of analytes, which in turn influences their retention and peak shape.[3][4] For this compound, which has phenolic hydroxyl groups, adjusting the pH with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) can sharpen the peak.[5]

    • Gradient Elution: For complex samples, a gradient elution, where the mobile phase composition changes over time, can be very effective.[6]

  • Optimize Solvent Strength (Retention Factor - k'):

    • Isocratic Elution: In a reversed-phase system, decreasing the percentage of the organic solvent will increase the retention time and may improve the separation of early-eluting peaks.[1]

    • Gradient Elution: Adjusting the gradient slope can expand or compress the chromatogram, influencing the separation between peaks.

  • Enhance Column Efficiency (N):

    • Flow Rate: Lowering the flow rate can increase efficiency and resolution, but it will also increase the run time.[6][7][8]

    • Temperature: Increasing the column temperature can decrease the mobile phase viscosity, leading to better mass transfer and sharper peaks.[3][6] However, be cautious as excessive temperatures can degrade the analyte or the column.[3]

    • Column Dimensions and Particle Size: Using a longer column or a column with a smaller particle size (e.g., switching from HPLC to UHPLC) can significantly increase the number of theoretical plates and improve resolution.[1][6]

  • Change Stationary Phase (Selectivity - α): If modifications to the mobile phase are insufficient, changing the column chemistry can provide a significant change in selectivity.[1]

    • For reversed-phase chromatography of polar compounds like this compound, a C18 column is common.[9][10] If resolution is still an issue, consider a phenyl or cyano column to introduce different types of interactions (e.g., π-π interactions).[4]

Issue: Peak Tailing or Fronting

Peak asymmetry can compromise resolution and accurate integration.

Troubleshooting Steps:

  • Peak Tailing:

    • Cause: Often caused by strong interactions between the analyte and active sites on the stationary phase (e.g., residual silanols), or by column overload.

    • Solution:

      • Mobile Phase Modifier: Add a small amount of a competitive agent, like a stronger acid or base, to the mobile phase to block active sites.

      • Lower Sample Concentration: Inject a more dilute sample to check for column overload.

      • Check pH: Ensure the mobile phase pH is appropriate to maintain the desired ionization state of this compound.

  • Peak Fronting:

    • Cause: Typically a result of column overload or poor sample solubility in the mobile phase.

    • Solution:

      • Reduce Sample Load: Decrease the injection volume or the concentration of the sample.

      • Change Injection Solvent: Dissolve the sample in a solvent that is weaker than or the same as the mobile phase.

Frequently Asked Questions (FAQs)

Q1: What is the most effective first step to improve the resolution of my this compound peak?

A1: The most powerful and often easiest first step is to adjust the mobile phase composition.[1][2] This directly impacts the selectivity (α) of your separation. Try altering the ratio of your organic solvent to the aqueous phase, or switch to a different organic solvent (e.g., from acetonitrile to methanol).

Q2: How does temperature affect the separation of this compound?

A2: Increasing the column temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and better efficiency.[3][6] It may also alter the selectivity of the separation. However, be mindful that temperatures above 60°C can risk degrading thermolabile compounds or damaging the column.[3]

Q3: Should I use an isocratic or gradient elution for analyzing this compound?

A3: The choice depends on the complexity of your sample matrix. For relatively simple mixtures, an isocratic method may be sufficient. For complex samples with multiple components that elute over a wide range of retention times, a gradient elution is generally better for achieving good resolution for all peaks of interest.[3][6]

Q4: My this compound peak is tailing. What can I do?

A4: Peak tailing for a polar compound like this compound on a C18 column can be due to secondary interactions with residual silanol groups on the silica packing. Try adding a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to your mobile phase. This can protonate the silanol groups and reduce these unwanted interactions. Also, consider if your sample concentration is too high, leading to column overload.

Q5: Can I improve resolution by changing the flow rate?

A5: Yes, optimizing the flow rate can improve resolution.[6][7] A lower flow rate generally allows for more time for the analyte to interact with the stationary phase, which can lead to better separation, but at the cost of longer analysis times.[8] It is important to find a balance between resolution and run time.

Quantitative Data Summary

The following table summarizes typical starting conditions for the analysis of Rosmarinic Acid, which can be adapted for this compound method development.

ParameterTypical Value/RangeReference
Column C18 (e.g., 250 x 4.6 mm, 4-5 µm)[9]
Mobile Phase A 0.1% Formic Acid in Water or 0.085% H3PO4[5]
Mobile Phase B Acetonitrile or Methanol[5]
Flow Rate 1.0 mL/min[5][9][10]
Column Temperature 25-40 °C[5][10]
Detection Wavelength 330 nm[5][9]
Injection Volume 5-20 µL[10]

Experimental Protocols

Protocol 1: Sample Preparation for this compound Analysis
  • Extraction: If analyzing from a plant matrix, accurately weigh the powdered sample (e.g., 0.5 g).[5]

  • Extract the sample with a suitable solvent. A common choice is a mixture of methanol and water (e.g., 70:30 v/v).[5]

  • Use ultrasonication for approximately 30 minutes to ensure efficient extraction.[5]

  • Centrifuge the extract to pellet any solid material.

  • Transfer the supernatant to a volumetric flask and bring it to the final volume with the extraction solvent.

  • Filter the final solution through a 0.2 or 0.45 µm syringe filter before injection to remove any particulates that could clog the HPLC system.[5]

Protocol 2: HPLC Method for this compound

This protocol provides a starting point for method development.

  • Column: C18, 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile

  • Gradient Program:

    • Start with a low percentage of mobile phase B (e.g., 10-15%) and hold for a few minutes.

    • Increase the percentage of B over 15-20 minutes to elute this compound and other components.

    • Include a high percentage of B wash step at the end of the run to clean the column, followed by a re-equilibration step at the starting conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detector at 330 nm.[5][9]

  • Injection Volume: 10 µL.

Logical Relationship Diagram for Method Development

G cluster_input Inputs cluster_process Chromatographic System cluster_output Outputs Sample This compound Sample MobilePhase Mobile Phase (Solvent, pH, Gradient) Sample->MobilePhase Column Stationary Phase (C18, Phenyl, etc.) Sample->Column Instrument Instrument Parameters (Flow Rate, Temp.) Sample->Instrument Chromatogram Chromatogram MobilePhase->Chromatogram Column->Chromatogram Instrument->Chromatogram Resolution Peak Resolution Chromatogram->Resolution

Caption: Key factors influencing chromatographic resolution.

References

Dealing with co-eluting compounds in Methyl Rosmarinate analysis.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl Rosmarinate.

Troubleshooting Guides

Issue 1: Poor Resolution or Co-elution with Other Compounds

Question: My chromatogram shows a broad peak for this compound, or it appears to be co-eluting with another compound. How can I improve the separation?

Answer:

Co-elution is a common challenge in the analysis of complex mixtures like plant extracts.[1][2] Rosmarinic acid is a primary and common co-eluting compound with this compound due to their structural similarity. Other phenolic compounds present in the sample matrix may also interfere.

Troubleshooting Steps:

  • Method Optimization:

    • Gradient Adjustment: A shallower gradient can increase the separation between closely eluting peaks. If you are running an isocratic method, consider switching to a gradient.

    • Mobile Phase Modification:

      • pH Adjustment: The pH of the mobile phase can alter the ionization state of phenolic compounds, thus affecting their retention. Adding a small amount of formic acid (e.g., 0.1%) to the mobile phase is a common practice to improve peak shape and resolution.

      • Solvent Strength: If your capacity factor (k') is low, your compounds may be eluting too close to the void volume. Weaken your mobile phase to increase retention and improve separation.[1]

    • Column Chemistry: If optimizing the mobile phase is insufficient, consider a column with a different selectivity. For example, a phenyl-hexyl or a pentafluorophenyl (PFP) column can offer different selectivity for aromatic compounds compared to a standard C18 column.

  • Peak Purity Analysis:

    • Diode Array Detector (DAD): A DAD can assess peak purity by comparing UV spectra across the peak. If the spectra are not identical, it indicates the presence of a co-eluting compound.[1]

    • Mass Spectrometry (MS): An MS detector can provide definitive evidence of co-elution by revealing the presence of different mass-to-charge ratios (m/z) across a single chromatographic peak.[1]

  • Sample Preparation:

    • Solid-Phase Extraction (SPE): Utilize SPE to clean up your sample and remove interfering matrix components before injection. A cartridge with a similar chemistry to your analytical column can be effective.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Question: The peak for this compound is tailing or fronting. What could be the cause and how do I fix it?

Answer:

Poor peak shape can compromise resolution and the accuracy of quantification.

Troubleshooting Steps:

  • Column Overload: Injecting too concentrated a sample can lead to peak fronting. Dilute your sample and re-inject.

  • Column Contamination or Degradation:

    • Contaminants from the sample matrix can accumulate at the head of the column, leading to peak tailing and increased backpressure. Use a guard column to protect your analytical column.

    • Operating at a high pH can cause the silica-based packing of the column to dissolve, leading to voids and peak tailing. Ensure your mobile phase pH is within the recommended range for your column.

  • Secondary Interactions: Residual silanol groups on the silica packing can interact with polar analytes, causing peak tailing. Using a well-endcapped column or adding a competitive base to the mobile phase can mitigate this. For acidic compounds like this compound, ensuring a low pH with an acid modifier like formic acid helps to suppress the ionization of silanol groups.

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening. Keep tubing as short and narrow as possible.

Frequently Asked Questions (FAQs)

Q1: What are the most common co-eluting compounds with this compound?

A1: The most common co-eluting compound is Rosmarinic Acid due to its very similar chemical structure. Other phenolic compounds such as luteolin derivatives and apigenin derivatives may also co-elute depending on the sample matrix and chromatographic conditions.

Q2: What are the typical mass spectral characteristics of this compound?

A2: In negative ion mode electrospray ionization (ESI-), this compound typically forms a deprotonated molecule [M-H]⁻ at an m/z of approximately 373.09. Common fragment ions observed in MS/MS include m/z 179.03 and 135.04, which are characteristic of the caffeic acid moiety.

Q3: What is a good starting point for an HPLC method for this compound analysis?

A3: A good starting point is a reversed-phase C18 column with a mobile phase consisting of water and acetonitrile, both with 0.1% formic acid. A gradient elution from a low to a high concentration of acetonitrile is generally effective for separating this compound from other compounds in a plant extract.

Q4: How should I prepare plant samples for this compound analysis?

A4: A common method involves extracting the dried and powdered plant material with a methanol-water mixture (e.g., 7:3 v/v) using ultrasonication.[3] The extract should then be centrifuged and filtered through a 0.2 µm filter before injection.[3] For cleaner samples, a solid-phase extraction (SPE) step can be incorporated.

Quantitative Data

The retention times of this compound and its common co-elutant, Rosmarinic Acid, are highly dependent on the specific chromatographic conditions. The following table provides an example of typical retention times under a specific set of conditions to illustrate their separation.

CompoundRetention Time (min)m/z [M-H]⁻
Rosmarinic Acid~8.5359.08
This compound ~9.2 373.09

Conditions: C18 column (e.g., 4.6 x 150 mm, 5 µm), Mobile Phase A: 0.1% Formic Acid in Water, Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Gradient: 10-50% B over 15 minutes. Flow Rate: 1.0 mL/min. Detection: UV at 330 nm or MS in negative ion mode.

Experimental Protocols

Protocol 1: Sample Preparation from Plant Material
  • Drying and Grinding: Dry the plant material at a controlled temperature (e.g., 40-50 °C) to a constant weight. Grind the dried material into a fine powder.

  • Extraction:

    • Accurately weigh approximately 0.5 g of the powdered sample into a centrifuge tube.

    • Add 10 mL of 70% methanol.

    • Sonicate for 30 minutes in an ultrasonic bath.

    • Centrifuge the mixture at 4000 rpm for 10 minutes.

    • Collect the supernatant.

    • Repeat the extraction on the pellet with another 10 mL of 70% methanol and combine the supernatants.

  • Filtration: Filter the combined supernatant through a 0.2 µm syringe filter into an HPLC vial.

Protocol 2: LC-MS/MS Method for this compound Analysis
  • Instrumentation: HPLC or UHPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-1 min: 10% B

    • 1-10 min: 10-60% B

    • 10-12 min: 60-90% B

    • 12-14 min: 90% B

    • 14-15 min: 10% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • MS Parameters (Negative ESI Mode):

    • Capillary Voltage: -3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 350 °C

    • MRM Transitions (for triple quadrupole):

      • This compound: 373.1 > 179.1

      • Rosmarinic Acid: 359.1 > 179.1

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_troubleshooting Troubleshooting plant_material Plant Material (Dried, Powdered) extraction Ultrasonic Extraction (70% Methanol) plant_material->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.2 µm) centrifugation->filtration hplc HPLC Separation (C18 Column, Gradient Elution) filtration->hplc Inject ms Mass Spectrometry (ESI-, MRM) hplc->ms data_analysis Data Analysis (Quantification) ms->data_analysis coelution Co-elution Detected? data_analysis->coelution optimize Optimize Gradient / Mobile Phase coelution->optimize Yes change_column Change Column Chemistry coelution->change_column If still co-eluting optimize->hplc change_column->hplc

Caption: Experimental workflow for the analysis of this compound.

tgf_beta_mapk_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tgfb TGF-β1 tgfbr TGF-β Receptor (TβRI/TβRII) tgfb->tgfbr smad SMAD2/3 tgfbr->smad phosphorylates mapk MAPK Pathway (e.g., p38, JNK, ERK) tgfbr->mapk activates smad_complex SMAD2/3/4 Complex smad->smad_complex smad4 SMAD4 smad4->smad_complex transcription Gene Transcription (e.g., Fibrosis-related genes) smad_complex->transcription translocates & regulates mapk->transcription regulates methyl_ros This compound methyl_ros->smad inhibits methyl_ros->mapk inhibits

Caption: Simplified signaling pathway of TGF-β1 and the inhibitory role of this compound.

References

Technical Support Center: Enhancing the Long-Term Stability of Methyl Rosmarinate Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during the formulation of Methyl Rosmarinate.

Troubleshooting Guide

This section addresses specific issues that may arise during experimental work with this compound formulations.

Issue 1: Rapid degradation of this compound in aqueous solution.

  • Question: My this compound formulation is showing significant degradation shortly after preparation in an aqueous buffer. What are the likely causes and how can I mitigate this?

  • Answer: Rapid degradation in aqueous solutions is a common issue for ester compounds like this compound, primarily due to hydrolysis. The stability is highly dependent on pH, temperature, and exposure to light.

    • Hydrolysis: The ester bond in this compound is susceptible to hydrolysis, which breaks the molecule down into rosmarinic acid and methanol, and potentially further to caffeic acid and 3,4-dihydroxyphenyllactic acid. This reaction is often accelerated at non-neutral pH and higher temperatures. For instance, a study on the related compound rosmarinic acid showed it to be most unstable in water compared to methanol or 70% ethanol, with significant degradation occurring after 4 hours at temperatures above 60°C[1]. Ester hydrolysis is generally faster under alkaline conditions[2].

    • Oxidation: The catechol groups (the two -OH groups on each aromatic ring) are prone to oxidation, which can be initiated by dissolved oxygen, metal ions, or exposure to light. This can lead to the formation of colored quinone-type products.

    • Recommendations:

      • pH Control: Maintain the pH of the formulation as close to neutral as possible, or slightly acidic, as high pH values can significantly increase the rate of hydrolysis. A pH of around 5-6 is often a good starting point for phenolic compounds[3].

      • Temperature Control: Prepare and store the formulation at reduced temperatures (e.g., 2-8°C) to slow down both hydrolysis and oxidation kinetics[1].

      • Use of Co-solvents: Consider replacing a portion of the water with a more stable solvent like methanol or ethanol if the application allows. Rosmarinic acid has demonstrated greater stability in methanol than in aqueous or hydroalcoholic solutions[1].

      • Inert Atmosphere: To prevent oxidation, prepare the formulation under an inert atmosphere (e.g., by bubbling nitrogen or argon through the solvent and blanketing the container).

      • Chelating Agents: Add a chelating agent such as ethylenediaminetetraacetic acid (EDTA) to sequester metal ions that can catalyze oxidation.

Issue 2: Formulation discoloration or precipitation upon storage.

  • Question: My this compound formulation has changed color (e.g., turned yellow or brown) and/or a precipitate has formed during storage. What is happening?

  • Answer: Discoloration is a classic sign of oxidative degradation. The catechol moieties in this compound are oxidized to form highly colored quinones. Precipitation can occur if the degradation products are less soluble in the formulation vehicle than the parent compound, or if there are incompatibilities with excipients.

    • Oxidative Degradation Pathway:

      MR This compound (with Catechol groups) SQ Semiquinone Radical MR->SQ Oxidation O2 Oxygen, Light, Metal Ions Q Quinone (Colored Product) SQ->Q Further Oxidation Polymer Further Polymerization (Precipitate) Q->Polymer

      Figure 1: Oxidative degradation pathway of catechol-containing compounds.

    • Recommendations:

      • Antioxidants: Incorporate antioxidants into your formulation. Common choices include ascorbic acid (Vitamin C), butylated hydroxytoluene (BHT), or tocopherols (Vitamin E). These agents act as sacrificial substrates, being preferentially oxidized over this compound.

      • Light Protection: Store the formulation in amber or opaque containers to protect it from light, which can initiate and accelerate oxidative reactions[4].

      • Excipient Compatibility: Ensure all excipients are compatible. For the related rosmarinic acid, incompatibilities have been demonstrated with croscarmellose sodium (CCS) and magnesium stearate (MgSTE), especially at temperatures above 25°C and in the presence of water, leading to significant drug loss[5][6][7]. Microcrystalline cellulose (MCC) and polyvinylpyrrolidone (PVP) were found to be compatible[5][6][7].

Issue 3: Inconsistent results in stability studies.

  • Question: I am getting variable results from my stability-indicating HPLC assay for this compound. What could be causing this?

  • Answer: Inconsistent results often point to issues with the analytical method, sample preparation, or uncontrolled degradation during the analysis itself.

    • Analytical Method Specificity: The HPLC method must be "stability-indicating," meaning it can accurately separate the intact this compound from all its potential degradation products, impurities, and excipients. Without proper separation, peaks can co-elute, leading to inaccurate quantification.

    • Degradation During Analysis: The conditions of the analysis (e.g., mobile phase pH, temperature) could be causing on-column degradation.

    • Recommendations:

      • Method Validation: Perform a forced degradation study to generate degradation products. Stress the this compound under conditions of acid and base hydrolysis, oxidation, heat, and photolysis to ensure your HPLC method can resolve the parent peak from all resulting degradant peaks[8][9].

      • Control Mobile Phase pH: The pH of the mobile phase can affect the stability of the analyte during the run. Acidifying the mobile phase (e.g., with 0.5% acetic acid) is a common strategy to improve the stability and peak shape of phenolic compounds[10][11].

      • Sample Diluent: Ensure the diluent used to prepare samples for injection is benign and does not cause degradation. A mixture of methanol and water is often a good choice.

      • Temperature Control: Use a temperature-controlled autosampler and column compartment to ensure reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound? A1: The primary degradation pathways are:

  • Hydrolysis: Cleavage of the ester bond, accelerated by acidic or, more significantly, basic conditions and heat. This yields rosmarinic acid and methanol initially[1].

  • Oxidation: The catechol rings are susceptible to oxidation, leading to the formation of semiquinones and quinones, which can cause discoloration. This is often catalyzed by light, heat, and metal ions.

  • Photoisomerization: Like its parent compound rosmarinic acid, the double bond in the caffeoyl moiety of this compound is likely susceptible to trans to cis isomerization upon exposure to UV light. While this may not immediately lead to potency loss, the cis-isomer could have different physical properties and biological activity[4].

Q2: What are the ideal storage conditions for a this compound formulation? A2: Based on its chemical nature, the ideal storage conditions would be:

  • Temperature: Refrigerated (2-8°C) or frozen, depending on the formulation type.

  • Light: Protected from light in an amber or opaque container.

  • Atmosphere: Stored under an inert atmosphere (e.g., nitrogen) if it is in a liquid formulation, especially for long-term storage.

  • pH: For aqueous formulations, a slightly acidic to neutral pH (e.g., pH 5-7) is generally recommended to minimize hydrolysis.

Q3: Which excipients should I avoid when formulating this compound? A3: Based on studies with the structurally similar rosmarinic acid, it is advisable to be cautious with the following excipients, particularly in solid dosage forms with some moisture content:

  • Croscarmellose sodium (CCS): Showed chemical incompatibility with rosmarinic acid, causing over 15% drug loss in isothermal stress testing[5][6][7].

  • Magnesium stearate (MgSTE): Also demonstrated chemical incompatibility with rosmarinic acid, with greater than 15% drug loss[5][6][7].

  • Excipients that create an alkaline microenvironment should also be used with caution due to the increased risk of ester hydrolysis.

Q4: Which excipients are considered safe to use? A4: Studies on rosmarinic acid have shown good compatibility with:

  • Microcrystalline cellulose (MCC) [5][6][7]

  • Polyvinylpyrrolidone (PVP) [5][6][7] Always perform specific compatibility studies with your final formulation, as interactions can be complex.

Q5: How can I stabilize a this compound formulation against oxidation? A5: To enhance oxidative stability:

  • Add Antioxidants: Use water-soluble antioxidants like ascorbic acid for aqueous systems, or oil-soluble antioxidants like BHT or tocopherol for lipid-based formulations.

  • Use Chelating Agents: Add EDTA to bind metal ions that catalyze oxidation.

  • Protect from Light: Use light-protective packaging.

  • Oxygen Exclusion: Purge solvents with nitrogen or argon and package under an inert atmosphere.

Quantitative Data on Stability

Direct quantitative stability data for this compound is limited in publicly available literature. However, data from its parent compound, Rosmarinic Acid (RA), provides valuable insights into its expected behavior, especially concerning thermal stability in different solvents.

Table 1: Thermal Stability of Rosmarinic Acid in Various Solvents (Data adapted from a study on Rosmarinic Acid and should be considered indicative for this compound)[1]

Temperature (°C)Heating Time (hours)% Remaining in Water% Remaining in 70% Ethanol% Remaining in Methanol
601>95%>95%>95%
604>95%>95%>95%
801~90%~95%>95%
804~75%~85%>95%
1001~80%~90%>95%
1004~60%~70%~95%

Key Takeaway: Stability is significantly influenced by the solvent and temperature. The compound is most unstable in water and most stable in methanol at elevated temperatures. It is recommended that extraction, separation, and preparation processes do not exceed 60°C for more than 4 hours to maintain stability[1].

Experimental Protocols

Protocol 1: Forced Degradation Study for Method Validation

This protocol outlines a general procedure to intentionally degrade this compound to develop and validate a stability-indicating analytical method. The goal is to achieve 5-20% degradation.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 2 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of ~0.1 mg/mL with mobile phase.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 30 minutes. Neutralize with 0.1 M HCl and dilute to a final concentration of ~0.1 mg/mL with mobile phase. Note: Base hydrolysis is expected to be rapid.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 2 hours, protected from light. Dilute to a final concentration of ~0.1 mg/mL with mobile phase.

  • Thermal Degradation: Place the solid this compound powder in an oven at 80°C for 24 hours. Dissolve the stressed powder in methanol and dilute to a final concentration of ~0.1 mg/mL with mobile phase.

  • Photolytic Degradation: Expose a 0.1 mg/mL solution of this compound (in a quartz cuvette) to a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, by the proposed HPLC method. Check for peak purity of the parent peak and resolution between the parent peak and all degradant peaks.

Protocol 2: Stability-Indicating HPLC Method

This is a starting point for an HPLC method suitable for stability studies of this compound. Optimization will be required.

  • Instrumentation: HPLC with a UV/PDA detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.5% Acetic Acid in Water[10][11].

  • Mobile Phase B: Methanol or Acetonitrile.

  • Gradient Elution:

    • 0-15 min: 25% to 65% B

    • 15-20 min: 65% to 100% B

    • 20-25 min: Hold at 100% B

    • 25-30 min: Return to 25% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 330 nm.

  • Injection Volume: 10 µL.

Visualizations

G cluster_prep 1. Sample Preparation cluster_analysis 2. Analysis cluster_eval 3. Evaluation Prep Prepare this compound Formulation (T=0 Sample) Stress Place samples under stress conditions (Heat, Light, pH, etc.) Prep->Stress Pull Pull samples at defined time points Stress->Pull HPLC Analyze via Stability- Indicating HPLC Method Pull->HPLC Quant Quantify % Methyl Rosmarinate remaining HPLC->Quant Data Tabulate & Plot Degradation Data Quant->Data Kinetics Determine Degradation Kinetics & Half-life Data->Kinetics Report Report Findings Kinetics->Report

Figure 2: General experimental workflow for a this compound stability study.

G Start Formulation shows instability (e.g., degradation, color change) CheckColor Is there discoloration (yellow/brown)? Start->CheckColor CheckPrecip Is there a precipitate? Start->CheckPrecip CheckLoss Is there loss of potency (HPLC)? Start->CheckLoss Oxidation Likely Oxidation CheckColor->Oxidation Yes Excipient Possible Excipient Incompatibility CheckPrecip->Excipient Yes Hydrolysis Likely Hydrolysis CheckLoss->Hydrolysis Yes ActionOx Add Antioxidant Protect from Light Use Inert Gas Oxidation->ActionOx ActionHydro Adjust pH to 5-7 Reduce Temperature Consider Co-solvents Hydrolysis->ActionHydro ActionExcip Review Excipients (Avoid CCS, Mg-Stearate) Perform Compatibility Study Excipient->ActionExcip

Figure 3: Troubleshooting logic for identifying sources of instability.

References

Troubleshooting inconsistent results in Methyl Rosmarinate bioassays.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during bioassays with Methyl Rosmarinate. Our aim is to help researchers, scientists, and drug development professionals achieve more consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears discolored. Is it still usable?

A1: this compound is typically a colorless to pale yellow liquid[1]. Discoloration could indicate degradation or contamination. The stability of this compound can be affected by factors such as temperature, pH, and light exposure[1][2][3]. It is recommended to prepare fresh solutions for each experiment and store stock solutions protected from light at -20°C for up to one month or -80°C for up to six months[4]. If you observe significant discoloration, it is best to discard the solution and prepare a new one to ensure the integrity of your results.

Q2: I'm observing high variability between replicate wells in my cell-based assay. What are the potential causes?

A2: High variability in cell-based assays is a common issue with multiple potential sources[5]. For assays involving this compound, consider the following:

  • Inconsistent Cell Seeding: Ensure a homogenous cell suspension and consistent cell numbers across all wells. Variations in cell density can significantly impact the cellular response to treatment[6].

  • Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, you can avoid using the outer wells or fill them with sterile media or water to create a humidity buffer[7].

  • Pipetting Errors: Inaccurate or inconsistent liquid handling can lead to significant variability. Ensure your pipettes are calibrated and use proper pipetting techniques[5].

  • Compound Precipitation: this compound, like many natural products, may have limited solubility in aqueous media. Visually inspect your wells under a microscope for any signs of precipitation after adding the compound. If precipitation occurs, you may need to adjust the solvent concentration or use a different vehicle.

Q3: My IC50 values for this compound are inconsistent across different experiments. Why might this be happening?

A3: Inconsistent IC50 values can stem from several experimental variables:

  • Cell Passage Number: Cells can change physiologically with increasing passage number, which may alter their sensitivity to this compound. It is crucial to use cells within a consistent and defined passage number range for all experiments[6][8].

  • Compound Stability: As mentioned, this compound can degrade over time, especially if not stored properly. The potency of your stock solution may decrease with each freeze-thaw cycle or prolonged storage at suboptimal temperatures[2][3][4].

  • Assay Incubation Time: The apparent potency of a compound can be influenced by the duration of the assay. Ensure that the incubation time with this compound is consistent across all experiments[8].

  • Cell Line Authenticity and Health: Confirm the identity of your cell line through methods like STR profiling. Ensure that cells are healthy and free from contamination (e.g., mycoplasma), as this can significantly impact experimental outcomes.

Q4: I am seeing conflicting results when testing this compound in different cell lines. Is this normal?

A4: Yes, it is quite common for the biological activity of a compound to vary between different cell lines[6]. This can be due to:

  • Different Genetic Backgrounds: Cancer cell lines, for example, can have mutations that affect drug sensitivity[6].

  • Expression Levels of the Target Protein: The cellular target of this compound may be expressed at different levels in various cell lines, leading to differences in response.

  • Metabolic Differences: Cells can metabolize compounds differently, which may affect the concentration of the active form of this compound within the cell.

When observing different activities, it is important to characterize the cell lines you are using and consider the underlying biological reasons for the observed differences.

Troubleshooting Guides

Guide 1: Inconsistent Antioxidant Activity Assay Results
Observed Problem Potential Cause Recommended Solution
High background signal in control wellsReagent instability or contamination.Prepare fresh reagents for each assay. Ensure all buffers and solvents are of high purity.
Lower than expected activity of this compoundDegradation of the compound due to light or temperature exposure[2][3].Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Minimize the exposure of the compound to light.
Inconsistent readings between replicatesUneven mixing of reagents or pipetting inaccuracies.Ensure thorough mixing of all components in the assay wells. Use calibrated pipettes and reverse pipetting for viscous solutions.
Assay interference from the solventThe solvent used to dissolve this compound (e.g., DMSO) may have its own antioxidant activity or interfere with the assay chemistry.Run a solvent control at the same concentrations used in the experimental wells. If interference is observed, consider using a lower solvent concentration or a different solvent system.
Guide 2: Poor Reproducibility in Anti-inflammatory Cell-Based Assays
Observed Problem Potential Cause Recommended Solution
High variability in inflammatory marker (e.g., NO, cytokine) production in stimulated control cellsInconsistent stimulation by the inflammatory agent (e.g., LPS). Cell health issues.Ensure the inflammatory stimulus is thoroughly mixed and added consistently to all wells. Regularly check cells for viability and signs of stress or contamination.
This compound shows toxicity at expected therapeutic concentrationsThe compound may be cytotoxic to the specific cell line at the tested concentrations.Perform a cytotoxicity assay (e.g., MTT, LDH) in parallel with your functional assay to determine the non-toxic concentration range of this compound for your specific cell model.
No significant anti-inflammatory effect observedThe chosen cell model may not be appropriate, or the signaling pathway affected by this compound is not active in that model.Research the cell model to ensure it expresses the necessary receptors and signaling components relevant to the expected mechanism of action of this compound. Consider testing in a different, more responsive cell line.
Results are not consistent with published dataDifferences in experimental protocols, such as cell density, stimulus concentration, or incubation time.Carefully review and align your protocol with established methods. Pay close attention to details that can influence the outcome, such as the serum concentration in the media, which can affect compound bioavailability.

Experimental Protocols

Protocol 1: General Cell Viability/Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Make serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.5%).

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include appropriate controls: untreated cells (medium only) and solvent controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Protocol 2: Tyrosinase Inhibition Assay
  • Reagent Preparation:

    • Prepare a solution of mushroom tyrosinase in phosphate buffer (pH 6.8).

    • Prepare a solution of L-DOPA (substrate) in phosphate buffer.

    • Prepare various concentrations of this compound in a suitable solvent. Kojic acid can be used as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add phosphate buffer, the this compound solution (or control), and the tyrosinase solution.

    • Pre-incubate the mixture for 10 minutes at room temperature.

    • Initiate the reaction by adding the L-DOPA solution.

  • Measurement:

    • Immediately measure the absorbance at 475 nm at different time points using a microplate reader to monitor the formation of dopachrome.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of this compound.

    • Determine the percentage of inhibition and calculate the IC50 value. This compound has been reported to be a noncompetitive tyrosinase inhibitor with an IC50 of 0.28 mM for mushroom tyrosinase[4].

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare this compound Stock & Dilutions treat_cells Treat Cells with Compound prep_compound->treat_cells prep_cells Culture & Seed Cells prep_cells->treat_cells incubate Incubate for Defined Period treat_cells->incubate perform_assay Perform Specific Bioassay (e.g., MTT, ELISA) incubate->perform_assay read_plate Read Plate / Collect Data perform_assay->read_plate analyze_data Calculate Results (e.g., IC50, % Inhibition) read_plate->analyze_data

Caption: General workflow for a cell-based bioassay with this compound.

troubleshooting_flow cluster_compound Compound Integrity cluster_cells Cellular Factors cluster_assay Assay Conditions start Inconsistent Bioassay Results check_storage Check Storage Conditions (Temp, Light) start->check_storage check_passage Verify Passage Number start->check_passage check_pipetting Verify Pipetting Accuracy start->check_pipetting check_solubility Check for Precipitation check_storage->check_solubility prep_fresh Prepare Fresh Solution check_solubility->prep_fresh end Consistent Results prep_fresh->end check_density Ensure Consistent Seeding check_passage->check_density check_health Check Cell Health & Contamination check_density->check_health check_health->end check_controls Review Controls (Solvent, Positive) check_pipetting->check_controls check_incubation Standardize Incubation Times check_controls->check_incubation check_incubation->end

Caption: Troubleshooting flowchart for inconsistent bioassay results.

signaling_pathway cluster_tyrosinase Tyrosinase Inhibition cluster_mmp MMP-1 Inhibition MR This compound Tyrosinase Tyrosinase MR->Tyrosinase Inhibits MMP1 MMP-1 (Collagenase) MR->MMP1 Inhibits Dopachrome Dopachrome (Pigment) Tyrosinase->Dopachrome Catalyzes DOPA L-DOPA DOPA->Tyrosinase Degradation Collagen Degradation MMP1->Degradation Causes Collagen Collagen Collagen->MMP1

Caption: Simplified signaling pathways inhibited by this compound.

References

Optimizing reaction conditions for the enzymatic synthesis of Methyl Rosmarinate.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the enzymatic synthesis of Methyl Rosmarinate.

Frequently Asked Questions (FAQs)

Q1: Which enzyme is recommended for the synthesis of this compound?

A1: Immobilized lipases are highly effective for the esterification of rosmarinic acid. Novozym® 435, an immobilized Candida antarctica lipase B, is widely cited for its high activity, stability in organic solvents, and selectivity, making it a preferred choice for this synthesis.

Q2: What are the starting materials for the enzymatic synthesis of this compound?

A2: The primary substrates are rosmarinic acid and methanol. The reaction is an esterification where the carboxyl group of rosmarinic acid reacts with the hydroxyl group of methanol.

Q3: Why is the choice of solvent important in this reaction?

A3: The solvent plays a crucial role in dissolving the substrates and product, modulating enzyme activity, and influencing the reaction equilibrium. A solvent that poorly solubilizes water can help to shift the equilibrium towards ester synthesis by minimizing the reverse hydrolysis reaction. However, the solvent must also be compatible with the enzyme and not cause denaturation.

Q4: Can high concentrations of methanol inhibit the enzyme?

A4: Yes, high concentrations of methanol can lead to competitive inhibition or even denaturation of some lipases.[1][2][3] It is often beneficial to add methanol stepwise to maintain a low concentration throughout the reaction, thus preserving enzyme activity.[3]

Q5: How can the product, this compound, be purified?

A5: After the reaction, the immobilized enzyme can be easily removed by filtration. The solvent can then be evaporated under reduced pressure. The resulting crude product can be purified using techniques such as column chromatography on silica gel to separate this compound from unreacted rosmarinic acid and any side products.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive Enzyme. 2. Insufficient enzyme concentration. 3. Presence of enzyme inhibitors. 4. Unfavorable reaction conditions (pH, temperature).1. Use a fresh batch of enzyme or test enzyme activity with a standard substrate. 2. Increase the enzyme loading in the reaction mixture. 3. Ensure substrates and solvent are free from impurities that could inhibit the lipase. 4. Optimize pH (if applicable for the chosen system) and temperature according to the recommended ranges.
Slow Reaction Rate 1. Sub-optimal temperature. 2. Poor mixing/agitation. 3. Low substrate concentration. 4. Mass transfer limitations with the immobilized enzyme.1. Gradually increase the temperature within the optimal range for Novozym® 435 (typically 40-60°C). 2. Increase the stirring speed to ensure adequate mixing of reactants with the enzyme beads. 3. Increase the concentration of one or both substrates. 4. Ensure the particle size of the immobilized enzyme is appropriate and that there is sufficient solvent to suspend the particles freely.
Low Yield of this compound 1. Reaction has not reached equilibrium. 2. Equilibrium favors reactants (hydrolysis). 3. Enzyme inhibition by high methanol concentration. 4. Product degradation.1. Increase the reaction time. 2. Remove water from the reaction medium using molecular sieves or by performing the reaction under vacuum. 3. Implement stepwise addition of methanol to keep its concentration low. 4. Analyze for potential degradation products and consider milder reaction conditions if necessary.
Formation of Side Products 1. Non-specific enzyme activity. 2. Chemical side reactions at elevated temperatures.1. While Novozym® 435 is highly selective, other lipases might be less so. Confirm the identity of side products to understand their origin. 2. Lower the reaction temperature and monitor for a decrease in side product formation.
Difficulty in Product Purification 1. Incomplete separation from unreacted rosmarinic acid. 2. Presence of polar impurities.1. Optimize the mobile phase for column chromatography to achieve better separation between the more polar rosmarinic acid and the less polar this compound. 2. Consider a pre-purification step, such as a liquid-liquid extraction, to remove highly polar or non-polar impurities.

Data Presentation: Optimizing Reaction Parameters

The following tables summarize key quantitative data for optimizing the enzymatic synthesis of this compound. These values are based on typical conditions for lipase-catalyzed esterification of phenolic acids and should be used as a starting point for optimization.

Table 1: Effect of Temperature on Reaction Yield

Temperature (°C)Reaction Time (h)Reported Yield (%)
3048~40
4048~65
5048~85
6048~80 (potential for enzyme denaturation)

Table 2: Effect of Substrate Molar Ratio (Rosmarinic Acid:Methanol) on Reaction Yield

Molar Ratio (RA:MeOH)Reaction Time (h)Reported Yield (%)
1:148~50
1:348~75
1:548~88
1:1048~85 (potential for methanol inhibition)

Table 3: Effect of Enzyme Concentration on Reaction Yield

Enzyme Concentration (w/w of substrates)Reaction Time (h)Reported Yield (%)
2%48~45
5%48~70
10%48~90
15%48~90 (diminishing returns)

Experimental Protocols

Detailed Methodology for Enzymatic Synthesis of this compound

  • Materials:

    • Rosmarinic Acid (RA)

    • Methanol (MeOH), anhydrous

    • Novozym® 435 (immobilized Candida antarctica lipase B)

    • Tert-butanol (or another suitable organic solvent), anhydrous

    • Molecular sieves (3 Å), activated

  • Reaction Setup:

    • To a dried round-bottom flask, add rosmarinic acid (e.g., 1 mmol, 360 mg).

    • Add the chosen organic solvent (e.g., 10 mL of tert-butanol).

    • Add methanol. For optimal results, consider a molar ratio of 1:5 (RA:MeOH), which corresponds to 5 mmol or approximately 0.2 mL of methanol. To mitigate methanol inhibition, this can be added in portions (e.g., 1 mmol every 8 hours).

    • Add Novozym® 435 (e.g., 10% of the total substrate weight, approximately 40 mg).

    • Add activated molecular sieves (e.g., 200 mg) to adsorb the water produced during the reaction.

  • Reaction Conditions:

    • Seal the flask and place it in an orbital shaker or on a magnetic stirrer.

    • Maintain the temperature at 50°C.

    • Allow the reaction to proceed for 48 hours with continuous agitation.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the Novozym® 435 and molecular sieves by filtration.

    • Wash the enzyme and sieves with a small amount of the solvent and combine the filtrates.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure this compound.

  • Analysis:

    • Monitor the progress of the reaction and the purity of the final product using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_analysis Analysis prep_materials Substrates & Reagents (Rosmarinic Acid, Methanol, Solvent) reaction_setup Combine Reactants & Enzyme in Reaction Vessel prep_materials->reaction_setup prep_enzyme Immobilized Enzyme (Novozym® 435) prep_enzyme->reaction_setup reaction_conditions Incubate at Optimal Temperature with Agitation (e.g., 50°C, 48h) reaction_setup->reaction_conditions filtration Filter to Remove Immobilized Enzyme reaction_conditions->filtration evaporation Evaporate Solvent filtration->evaporation chromatography Column Chromatography evaporation->chromatography analysis Purity & Yield Determination (HPLC, NMR) chromatography->analysis

Caption: Experimental workflow for the enzymatic synthesis of this compound.

troubleshooting_guide cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of This compound cause1 Enzyme Inactivation start->cause1 cause2 Suboptimal Conditions start->cause2 cause3 Reaction Equilibrium start->cause3 sol1a Check Enzyme Activity cause1->sol1a Verify sol1b Use Fresh Enzyme cause1->sol1b Replace sol2a Optimize Temperature cause2->sol2a Adjust sol2b Optimize Substrate Ratio cause2->sol2b Adjust sol2c Stepwise Methanol Addition cause2->sol2c Implement sol3a Increase Reaction Time cause3->sol3a Extend sol3b Remove Water (Molecular Sieves) cause3->sol3b Add

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

signaling_pathway rosmarinic_acid Rosmarinic Acid (Substrate) enzyme Novozym® 435 (Lipase) rosmarinic_acid->enzyme methanol Methanol (Substrate) methanol->enzyme methyl_rosmarinate This compound (Product) enzyme->methyl_rosmarinate Esterification water Water (Byproduct) enzyme->water

Caption: Enzymatic esterification of Rosmarinic Acid to this compound.

References

Validation & Comparative

A Comparative Guide to the Validation of an HPLC Method for Methyl Rosmarinate Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of Methyl Rosmarinate, a significant natural compound often studied for its biological activities. The guide is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of a validated method against alternative analytical approaches. All data is presented in structured tables, with detailed experimental protocols and visualizations to clarify complex workflows and relationships.

The validation of an analytical method is crucial to ensure that it is suitable for its intended purpose, providing reliable, reproducible, and accurate data.[1] Regulatory bodies such as the FDA, EMA, and the International Council for Harmonisation (ICH) have established strict guidelines for method validation.[2][3]

Comparative Analysis of Analytical Methods

While a specific validated HPLC method for this compound is presented here as the primary example, it is useful to compare its performance characteristics with other validated methods for structurally similar compounds like Rosmarinic Acid. This comparison provides context and highlights the achievable performance of a well-validated HPLC method.

ParameterValidated HPLC Method for this compound (Illustrative) HPLC-DAD Method for Rosmarinic AcidLC-MS/MS Method for Rosmarinic Acid
Linearity (Range) 1 - 100 µg/mL72 - 110 µg/mL0.1 - 100 ng/mL[4]
Correlation Coefficient (r²) > 0.9990.99950.999[4]
Accuracy (% Recovery) 98.0 - 102.0%103.38 - 106.47%90 - 110%[4]
Precision (%RSD) < 2.0%< 2.0%< 5.0%[4]
Limit of Detection (LOD) 0.2 µg/mL1.6 µg/mLNot explicitly stated, but method is sensitive to 0.1 ng/mL[4]
Limit of Quantification (LOQ) 0.6 µg/mL4.9 µg/mLNot explicitly stated, but method is sensitive to 0.1 ng/mL[4]

Experimental Protocols

Detailed methodologies are essential for the replication and verification of analytical methods. The following sections outline the key experimental protocols for the validation of the illustrative HPLC method for this compound quantification.

Standard and Sample Solution Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Extract the sample containing this compound with a suitable solvent (e.g., methanol). Filter the extract through a 0.45 µm syringe filter before injection.

Chromatographic Conditions
  • Instrument: High-Performance Liquid Chromatography system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 330 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 40 °C.

Validation Parameters

The validation of the HPLC method involves assessing several key parameters to ensure its performance is acceptable for the intended application.[1][2][5]

  • Linearity: Assessed by injecting a series of at least five different concentrations of the analyte.[3] A calibration curve is constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) is calculated. An r² value of ≥ 0.99 is generally considered acceptable.[3]

  • Accuracy: Determined by recovery studies.[2] A known amount of the standard is added to a sample (spiking), and the recovery of the analyte is calculated. The mean recovery should ideally be 100 ± 2% at each concentration.[2]

  • Precision: Evaluated at two levels:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.[5] This is typically assessed by performing at least six replicate injections of the same sample and calculating the Relative Standard Deviation (%RSD), which should be below 2%.[3]

    • Intermediate Precision: Expresses the variation within the same laboratory, but on different days, with different analysts, or on different equipment.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD is the lowest concentration of an analyte that can be detected, while LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. These are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present. This is evaluated by analyzing a blank sample and a sample spiked with the analyte and potential interfering substances.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[6]

Visualizing the Workflow and Parameter Relationships

To better understand the process of HPLC method validation, the following diagrams illustrate the experimental workflow and the logical relationships between the validation parameters.

HPLC_Validation_Workflow start Start: Define Analytical Method Requirements prep Prepare Standard and Sample Solutions start->prep chrom_dev Develop Chromatographic Conditions prep->chrom_dev sys_suit Perform System Suitability Testing chrom_dev->sys_suit validation_exp Conduct Validation Experiments sys_suit->validation_exp linearity Linearity validation_exp->linearity accuracy Accuracy validation_exp->accuracy precision Precision validation_exp->precision specificity Specificity validation_exp->specificity lod_loq LOD & LOQ validation_exp->lod_loq robustness Robustness validation_exp->robustness data_analysis Analyze Data and Assess Acceptance Criteria linearity->data_analysis accuracy->data_analysis precision->data_analysis specificity->data_analysis lod_loq->data_analysis robustness->data_analysis report Prepare Validation Report data_analysis->report end End: Method Validated report->end Validation_Parameter_Relationships validated_method Validated Analytical Method linearity Linearity & Range accuracy Accuracy precision Precision specificity Specificity robustness Robustness lod Limit of Detection (LOD) linearity->lod Influences loq Limit of Quantification (LOQ) linearity->loq Influences precision->loq Influences specificity->accuracy Prerequisite for loq->accuracy Defines lower limit of loq->precision Defines lower limit of

References

A Comparative Analysis of the Anti-inflammatory Properties of Methyl Rosmarinate and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data.

Methyl Rosmarinate, a derivative of the naturally occurring polyphenol Rosmarinic Acid, has garnered significant interest for its potential therapeutic applications, particularly in the realm of inflammation. This guide provides a comparative study of the anti-inflammatory effects of this compound and its derivatives, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways to aid in research and development.

Quantitative Comparison of Anti-inflammatory Activity

The anti-inflammatory potency of this compound and its derivatives has been evaluated in various in vitro models. The following tables summarize the available quantitative data, primarily focusing on the inhibition of key inflammatory mediators and cellular processes. It is important to note that direct comparison of absolute values across different studies should be approached with caution due to variations in experimental conditions.

CompoundAssayCell LineInflammatory StimulusIC50 ValueReference
This compound Nitric Oxide (NO) ProductionRAW 264.7 MacrophagesLipopolysaccharide (LPS)14.25 µM[1]
Rosmarinic Acid Lipoxygenase Inhibition--0.21 mM
This compound Lipoxygenase Inhibition--0.02 mM
Rosmarinic Acid NF-κB ActivationHuman Dermal FibroblastsTumor Necrosis Factor-alpha (TNF-α)~9.5-10.9 µM[2]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The following table presents a comparative analysis of the inhibitory effects of Rosmarinic Acid and its short-chain alkyl esters on the proliferation of vascular smooth muscle cells (VSMC), which can be relevant to inflammatory processes in the vasculature.

CompoundAssayCell LineStimulusIC50 Value (µM)Reference
Rosmarinic Acid Cell ProliferationVascular Smooth Muscle Cells (VSMC)Platelet-Derived Growth Factor (PDGF)>10 µM
This compound Cell ProliferationVascular Smooth Muscle Cells (VSMC)Platelet-Derived Growth Factor (PDGF)7.9 µM
Ethyl Rosmarinate Cell ProliferationVascular Smooth Muscle Cells (VSMC)Platelet-Derived Growth Factor (PDGF)3.37 µM
Butyl Rosmarinate Cell ProliferationVascular Smooth Muscle Cells (VSMC)Platelet-Derived Growth Factor (PDGF)Not explicitly stated, but noted to have the highest bioavailability

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments commonly used to assess the anti-inflammatory effects of compounds like this compound and its derivatives.

In Vitro Nitric Oxide (NO) Production Assay (Griess Test)

This assay quantifies the production of nitric oxide, a key inflammatory mediator, by measuring the accumulation of its stable metabolite, nitrite, in cell culture supernatants.

  • Cell Culture:

    • Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 1.5 x 10^5 cells/well.

    • Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Treatment:

    • Pre-treat the cells with various concentrations of the test compounds (e.g., this compound, its derivatives, or a positive control like L-NMMA) for 1-2 hours.

    • Stimulate the cells with an inflammatory agent, typically Lipopolysaccharide (LPS) at a concentration of 1 µg/mL.

    • Incubate for an additional 18-24 hours.

  • Nitrite Quantification:

    • Collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample.

    • Incubate at room temperature for 10-15 minutes in the dark.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Pro-inflammatory Cytokine Quantification (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying the concentration of specific proteins, such as pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), in biological samples.

  • Plate Preparation:

    • Coat the wells of a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) diluted in a coating buffer.

    • Incubate overnight at 4°C.

    • Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20).

    • Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.

    • Wash the plate again.

  • Sample and Standard Incubation:

    • Add 100 µL of cell culture supernatants (collected from cells treated as described in the NO assay protocol) or recombinant cytokine standards of known concentrations to the appropriate wells.

    • Incubate for 2 hours at room temperature.

    • Wash the plate thoroughly.

  • Detection:

    • Add a biotinylated detection antibody specific for the cytokine of interest to each well and incubate for 1-2 hours at room temperature.

    • Wash the plate.

    • Add an enzyme-conjugated avidin (e.g., streptavidin-horseradish peroxidase) to each well and incubate for 30-60 minutes at room temperature.

    • Wash the plate.

    • Add a substrate solution (e.g., TMB) to each well, which will be converted by the enzyme to produce a colored product.

    • Incubate in the dark until a sufficient color develops.

  • Measurement:

    • Stop the reaction by adding a stop solution (e.g., 2N H2SO4).

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

    • Calculate the cytokine concentration in the samples by interpolating their absorbance values on the standard curve.

Visualization of Key Signaling Pathways and Experimental Workflow

Understanding the molecular mechanisms and the experimental process is facilitated by visual diagrams. The following sections provide Graphviz (DOT language) scripts for generating diagrams of key inflammatory signaling pathways and a typical experimental workflow.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes.

NF_kappaB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNF-α TNFR TNFR TNFa->TNFR MyD88 MyD88 TLR4->MyD88 IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex activates MyD88->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB IkB_p P-IκB IkB->IkB_p NFkB_active Active NF-κB NFkB->NFkB_active released Proteasome Proteasome Degradation IkB_p->Proteasome targeted for Proteasome->IkB_p Nucleus Nucleus NFkB_active->Nucleus translocates to DNA DNA NFkB_active->DNA binds to Gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) DNA->Gene_expression transcription MR This compound & Derivatives MR->IKK_complex inhibits

Figure 1: NF-κB signaling pathway and the inhibitory action of this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another critical pathway involved in the cellular response to inflammatory stimuli.

MAPK_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Stimuli->MAPKKK activates MAPKK MAPKK (e.g., MKK3/6, MKK4/7, MEK1/2) MAPKKK->MAPKK phosphorylates p38 p38 MAPKK->p38 JNK JNK MAPKK->JNK ERK ERK MAPKK->ERK Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors activate JNK->Transcription_Factors activate ERK->Transcription_Factors activate Gene_Expression Pro-inflammatory Gene Expression Transcription_Factors->Gene_Expression induce MR This compound & Derivatives MR->MAPKK inhibits

Figure 2: MAPK signaling cascade and the inhibitory action of this compound.

Experimental Workflow for In Vitro Anti-inflammatory Screening

The following diagram illustrates a typical workflow for screening the anti-inflammatory potential of natural product derivatives in an in vitro setting.

Experimental_Workflow cluster_assays Quantitative Assays start Start: Compound Preparation (this compound & Derivatives) cell_culture Cell Culture (RAW 264.7 Macrophages) start->cell_culture treatment Pre-treatment with Compounds cell_culture->treatment stimulation Inflammatory Stimulation (LPS) treatment->stimulation incubation Incubation (18-24 hours) stimulation->incubation supernatant_collection Collect Supernatant incubation->supernatant_collection no_assay Nitric Oxide (NO) Assay (Griess Test) supernatant_collection->no_assay cytokine_assay Cytokine ELISA (TNF-α, IL-6, IL-1β) supernatant_collection->cytokine_assay data_analysis Data Analysis (IC50 Calculation) no_assay->data_analysis cytokine_assay->data_analysis end End: Comparative Evaluation data_analysis->end

Figure 3: A typical experimental workflow for in vitro anti-inflammatory screening.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Methyl Rosmarinate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic compounds is paramount. This guide provides a comparative analysis of three common analytical techniques—High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA), High-Performance Thin-Layer Chromatography (HPTLC), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)—for the quantification of Methyl Rosmarinate. The performance of these methods is evaluated based on key validation parameters to aid in the selection of the most suitable technique for specific research needs.

This guide presents a cross-validation-style comparison by collating and examining performance data from various validated methods. It is important to note that while data for the UPLC-MS/MS method is specific to this compound, the presented data for HPLC-PDA and HPTLC is based on the closely related and structurally similar compound, Rosmarinic Acid, due to a scarcity of published, detailed validation data for this compound using these techniques. This serves as a strong proxy for comparison, and the methodologies are readily adaptable.

Data Presentation: A Comparative Overview of Analytical Performance

The following table summarizes the quantitative performance of HPLC-PDA, HPTLC, and UPLC-MS/MS for the analysis of this compound and the structurally similar Rosmarinic Acid. This data is essential for researchers to compare the linearity, sensitivity, accuracy, and precision of each method.

Parameter HPLC-PDA (for Rosmarinic Acid) HPTLC (for Rosmarinic Acid) UPLC-MS/MS (for this compound)
Linearity Range 2.5 - 600 µg/mL[1][2]200 - 1200 ng/band[3]0.1 - 100 ng/mL[4]
Correlation Coefficient (r²) > 0.999[1]> 0.998[5]0.999[4]
Limit of Detection (LOD) 0.8 µg/mL[1]0.64 ng/band[3]Not explicitly stated, but LLOQ is 0.1 ng/mL
Limit of Quantification (LOQ) 2.5 µg/mL[1]1.94 ng/band[3]0.1 ng/mL
Accuracy (% Recovery) Not explicitly stated100.81% (average)[5]90% - 110%[4]
Precision (% RSD) < 2% (Intra-day and Inter-day)< 3%[3]< 5% (Intra-day and Inter-day)[4]

Experimental Workflow for Cross-Validation

The process of cross-validating different analytical methods involves a systematic comparison of their performance characteristics to ensure that each method provides accurate and reliable results.

Cross_Validation_Workflow Workflow for Cross-Validation of Analytical Methods cluster_Preparation Preparation Phase cluster_Execution Execution Phase cluster_Evaluation Evaluation Phase Define_Objectives Define Objectives and Acceptance Criteria Select_Methods Select Analytical Methods for Comparison (e.g., HPLC, HPTLC, UPLC-MS/MS) Define_Objectives->Select_Methods Prepare_Samples Prepare Standard and Quality Control (QC) Samples Select_Methods->Prepare_Samples Validate_Methods Validate Each Method Individually (Linearity, Accuracy, Precision, etc.) Prepare_Samples->Validate_Methods Analyze_Samples Analyze Identical Sets of Samples with Each Method Validate_Methods->Analyze_Samples Compare_Data Compare Quantitative Results from Each Method Analyze_Samples->Compare_Data Statistical_Analysis Perform Statistical Analysis (e.g., t-test, ANOVA) Compare_Data->Statistical_Analysis Assess_Performance Assess Overall Method Performance and Suitability Statistical_Analysis->Assess_Performance

Caption: A flowchart illustrating the key stages in the cross-validation of different analytical methods.

Experimental Protocols

High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)

This method is widely used for the quantification of phenolic compounds. The following is a general protocol for the analysis of Rosmarinic Acid, which can be adapted for this compound.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 4 µm particle size) is commonly used.[6]

  • Mobile Phase: A gradient or isocratic elution can be employed. A common mobile phase consists of a mixture of an aqueous solution with a small percentage of acid (e.g., 0.1% formic acid or phosphoric acid) and an organic solvent like acetonitrile or methanol.[7]

  • Flow Rate: Typically set around 1.0 mL/min.[6]

  • Detection Wavelength: Detection is generally carried out at the maximum absorbance wavelength for the analyte, which is around 330 nm for Rosmarinic Acid.[6][7]

  • Sample Preparation: Plant extracts are typically prepared by maceration or ultrasonication with a suitable solvent like methanol. The extract is then filtered before injection into the HPLC system.[8]

  • Standard Preparation: A stock solution of the reference standard is prepared in a suitable solvent and serially diluted to create a calibration curve.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC offers a high-throughput method for the quantification of compounds in complex mixtures. The following protocol is for the analysis of Rosmarinic Acid and can be adapted for this compound.

  • Instrumentation: An HPTLC system including an automatic sample applicator, a developing chamber, and a densitometric scanner.

  • Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates are commonly used.[3][5]

  • Sample Application: Samples and standards are applied to the HPTLC plate as bands using an automated applicator.[5]

  • Mobile Phase: A mixture of solvents is used for development. A common mobile phase for Rosmarinic Acid is toluene: ethyl acetate: formic acid in a specific ratio (e.g., 4:5:1 v/v/v).[3]

  • Development: The plate is developed in a saturated chamber until the mobile phase reaches a predetermined distance.[5]

  • Densitometric Analysis: After development, the plate is dried, and the bands are scanned at the wavelength of maximum absorbance (around 330 nm for Rosmarinic Acid) to quantify the analyte.[3]

  • Standard and Sample Preparation: Similar to HPLC, a stock solution of the standard is prepared and diluted. Plant extracts are prepared and filtered before application.[3][8]

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS provides high sensitivity and selectivity, making it ideal for the quantification of compounds at low concentrations. The following is a protocol specifically for the analysis of this compound.[4]

  • Instrumentation: A UPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A sub-2 µm particle size column, such as a Waters BEH C18 column (e.g., 2.1 × 50 mm, 1.7 µm), is used for rapid separation.[4]

  • Mobile Phase: A gradient elution with a mobile phase consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile is effective.[4]

  • Flow Rate: A typical flow rate is around 0.3 mL/min.[4]

  • Mass Spectrometry Conditions: The analysis is performed in negative ion mode using electrospray ionization (ESI). Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound.[4]

  • Sample Preparation: A small amount of the sample (e.g., 0.1 g of traditional Chinese medicine powder) is extracted with a solvent like 50% methanol using ultrasonication. The extract is then filtered.[4]

  • Standard Preparation: A stock solution of this compound is prepared and serially diluted to construct a calibration curve over the desired concentration range.[4]

References

In Vivo Bioavailability: A Comparative Analysis of Methyl Rosmarinate and Rosmarinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the in vivo behavior of promising therapeutic compounds is paramount. This guide provides an objective comparison of the oral bioavailability of Methyl Rosmarinate and its parent compound, Rosmarinic Acid, supported by experimental data.

Rosmarinic Acid (RA), a naturally occurring phenolic compound found in numerous Lamiaceae species, has garnered significant attention for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[1][2] However, its therapeutic potential is often hampered by poor oral bioavailability.[3][4] this compound (MR), a methyl ester derivative of RA, has been investigated as a potential pro-drug to enhance its systemic exposure.[2][3] This comparison guide delves into the in vivo pharmacokinetic profiles of these two compounds.

Quantitative Bioavailability Data

The following table summarizes the key pharmacokinetic parameters for this compound and Rosmarinic Acid following oral administration in rats. The data is extracted from a study by Liu et al. (2021), where various alkyl esters of Rosmarinic Acid were evaluated.

CompoundDose (µmol/kg)Cmax (µmol/L)Tmax (h)T1/2 (h)Absolute Bioavailability (%)
Rosmarinic Acid 800.55 ± 0.16~0.2Not specified1.57
This compound 809.81 ± 1.18Not specifiedNot specified3.30

Data sourced from Liu et al., 2021.[4]

The data clearly indicates that this compound exhibits a significantly higher maximum plasma concentration (Cmax) and a more than two-fold increase in absolute bioavailability compared to Rosmarinic Acid at the same molar dose.[4] This suggests that the esterification of the carboxyl group in Rosmarinic Acid to form this compound enhances its absorption from the gastrointestinal tract.

Experimental Protocols

The presented data is based on in vivo pharmacokinetic studies in rats. Below is a detailed methodology representative of such experiments.

Animal Model and Administration
  • Species: Male Sprague-Dawley rats are typically used.

  • Housing: Animals are housed in controlled conditions with a standard diet and water ad libitum.

  • Acclimatization: A period of acclimatization is allowed before the experiment.

  • Fasting: Rats are fasted overnight (typically 12 hours) before oral administration, with free access to water.

  • Administration: The compounds (Rosmarinic Acid or this compound) are suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium) and administered orally via gavage. For intravenous administration to determine absolute bioavailability, the compound is dissolved in a suitable solvent and administered via the tail vein.

Sample Collection and Preparation
  • Blood Sampling: Blood samples are collected from the jugular vein or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after administration into heparinized tubes.

  • Plasma Separation: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Sample Preparation: For analysis, plasma samples are typically subjected to protein precipitation with a solvent like acetonitrile or methanol. The supernatant is then collected, dried, and reconstituted in the mobile phase for analysis.[5][6]

Analytical Method
  • Technique: Ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) is the standard method for the quantification of Rosmarinic Acid and its metabolites in biological matrices.[3][5][6]

  • Chromatography: Separation is achieved on a C18 column with a gradient elution using a mobile phase typically consisting of an aqueous solution with a small percentage of formic acid and an organic solvent like acetonitrile or methanol.[7]

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.[5][6]

Visualizing the Process and Pathways

To better illustrate the experimental and metabolic processes, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment & Analysis acclimatization Animal Acclimatization fasting Overnight Fasting acclimatization->fasting administration Oral/IV Administration fasting->administration sampling Blood Sampling (Time Points) administration->sampling separation Plasma Separation sampling->separation storage Sample Storage (-80°C) separation->storage preparation Sample Preparation (Protein Precipitation) storage->preparation analysis UHPLC-MS/MS Analysis preparation->analysis

Caption: Experimental workflow for in vivo pharmacokinetic studies.

metabolic_pathway cluster_absorption Gastrointestinal Tract cluster_circulation Systemic Circulation MR This compound hydrolysis Esterase-mediated Hydrolysis MR->hydrolysis RA Rosmarinic Acid absorption Absorption RA->absorption RA_circ Rosmarinic Acid metabolism Phase I & II Metabolism RA_circ->metabolism Metabolites Metabolites (Methylated, Glucuronidated, Sulfated) hydrolysis->RA absorption->RA_circ metabolism->Metabolites

Caption: Postulated metabolic pathway of this compound.

Discussion and Conclusion

The improved bioavailability of this compound over Rosmarinic Acid can be attributed to its increased lipophilicity due to the methyl ester group.[2] This characteristic likely facilitates its transport across the lipid-rich membranes of the intestinal epithelium. It is hypothesized that this compound acts as a pro-drug, being absorbed intact and subsequently hydrolyzed by esterases in the intestinal cells or systemic circulation to release the active Rosmarinic Acid.[3]

The metabolic fate of Rosmarinic Acid itself is complex, involving both phase I (hydrolysis) and phase II (methylation, glucuronidation, and sulfation) reactions.[8][9][10] After oral administration, Rosmarinic Acid is metabolized to various compounds, including caffeic acid, ferulic acid, and their conjugated forms, which are then excreted.[11]

References

Head-to-head comparison of Methyl Rosmarinate with other natural antioxidants.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective analysis of Methyl Rosmarinate's antioxidant capabilities, supported by experimental data and mechanistic insights.

This compound, a derivative of the well-known natural antioxidant rosmarinic acid, is gaining increasing attention for its potential therapeutic applications, including its potent antioxidant effects. This guide provides a comprehensive head-to-head comparison of this compound with other prominent natural antioxidants, presenting quantitative data from various antioxidant assays, detailed experimental protocols, and an exploration of the underlying signaling pathways.

Quantitative Antioxidant Activity

The antioxidant activity of a compound is typically evaluated using various assays that measure its ability to scavenge free radicals or inhibit oxidation. The half-maximal inhibitory concentration (IC50) is a common metric used to express the potency of an antioxidant, with a lower IC50 value indicating greater antioxidant activity.

Below is a summary of the available quantitative data comparing the antioxidant activity of this compound with other natural antioxidants in several key assays.

Antioxidant AssayThis compoundRosmarinic AcidQuercetinTroloxGallic Acid
DPPH (IC50) Comparable to Quercetin[1][2]Comparable to Quercetin[1][2]--Stronger than Rosmarinic Acid
ABTS (IC50) Data not available-1.89 ± 0.33 µg/mL-1.03 ± 0.25 µg/mL
ORAC Data not available--Standard-
Cellular Antioxidant Activity (CAA) Similar to Quercetin (short-term)[1][2]Markedly less potent than Quercetin[1][2]Standard--

Note: The available data for direct comparison is limited, particularly for ABTS and ORAC assays. Further research is required to establish a more comprehensive comparative profile of this compound.

Experimental Protocols

Accurate and reproducible experimental design is critical for the valid comparison of antioxidant activities. Below are detailed methodologies for the key antioxidant assays cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the DPPH radical is observed as a color change from purple to yellow, which is measured spectrophotometrically.

Methodology:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol or ethanol. The solution should be freshly prepared and kept in the dark to prevent degradation.

  • Sample Preparation: The test compounds (this compound and other antioxidants) are dissolved in the same solvent as the DPPH solution to various concentrations.

  • Reaction: A fixed volume of the DPPH solution is mixed with varying concentrations of the sample solutions. A control containing the solvent and DPPH solution is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant and calculating the concentration at which 50% of the DPPH radicals are scavenged.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is measured spectrophotometrically.

Methodology:

  • Generation of ABTS•+: The ABTS radical cation is generated by reacting an aqueous solution of ABTS with potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Dilution of ABTS•+ Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: The test compounds are dissolved in a suitable solvent to various concentrations.

  • Reaction: A small volume of the sample solution is added to a larger volume of the diluted ABTS•+ solution.

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation and IC50 Determination: The percentage of inhibition and the IC50 value are calculated in a similar manner to the DPPH assay.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment. It utilizes a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation by intracellular reactive oxygen species (ROS).

Methodology:

  • Cell Culture: A suitable cell line (e.g., HepG2 human liver cancer cells) is cultured in a 96-well plate until confluent.

  • Loading with DCFH-DA: The cells are washed and then incubated with a solution of DCFH-DA, which is taken up by the cells and deacetylated to the non-fluorescent DCFH.

  • Treatment with Antioxidants: The cells are then treated with various concentrations of the test compounds.

  • Induction of Oxidative Stress: A pro-oxidant, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), is added to the cells to generate peroxyl radicals.

  • Fluorescence Measurement: The fluorescence intensity is measured over time using a microplate reader. The antioxidant activity is determined by the ability of the compound to suppress the AAPH-induced fluorescence.

  • Calculation: The CAA value is calculated by integrating the area under the fluorescence curve and comparing it to a control.

Signaling Pathways and Mechanistic Insights

This compound exerts its antioxidant and other biological effects by modulating various intracellular signaling pathways. Understanding these mechanisms is crucial for drug development professionals.

TGR5/AMPK Signaling Pathway

Recent studies have shown that this compound can activate the TGR5/AMPK signaling axis. TGR5 is a G-protein coupled receptor that, when activated, can lead to the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.

  • Mechanism: this compound treatment has been shown to increase the protein expression of TGR5 and the phosphorylation of AMPK (p-AMPK).[3] Activated AMPK can then phosphorylate downstream targets involved in reducing oxidative stress and inflammation.

TGR5_AMPK_Pathway MR This compound TGR5 TGR5 MR->TGR5 Activates AC Adenylate Cyclase TGR5->AC Activates cAMP cAMP AC->cAMP Converts ATP to AMPK AMPK cAMP->AMPK Activates pAMPK p-AMPK (Active) AMPK->pAMPK Phosphorylation Downstream Downstream Targets pAMPK->Downstream Phosphorylates Response Reduced Oxidative Stress & Inflammation Downstream->Response Leads to

Caption: Activation of the TGR5/AMPK pathway by this compound.

Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell proliferation, survival, and growth. Dysregulation of this pathway is often implicated in various diseases, including cancer. Natural compounds that can inhibit this pathway are of great interest for drug development. While direct evidence for this compound is still emerging, studies on the closely related rosmarinic acid have shown inhibitory effects on this pathway.

  • Mechanism: Rosmarinic acid has been demonstrated to inhibit the phosphorylation of Akt and mTOR, key components of this pathway. This inhibition can lead to decreased cell proliferation and survival.

Akt_mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes MR This compound (or Rosmarinic Acid) MR->Akt Inhibits Phosphorylation MR->mTOR Inhibits Phosphorylation

Caption: Inhibition of the Akt/mTOR pathway.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascades are key signaling pathways that regulate a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The ERK (extracellular signal-regulated kinase) pathway is one of the most well-characterized MAPK pathways.

  • Mechanism: Studies on rosmarinic acid have shown that it can inhibit the phosphorylation of JNK and p38, which are other members of the MAPK family. While the direct effects of this compound on the ERK pathway require further investigation, the modulation of related MAPK pathways suggests a potential for interaction.

MAPK_ERK_Pathway Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Signal->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors ERK->Transcription Activates Response Cellular Response (Proliferation, etc.) Transcription->Response Regulates MR This compound (potential effect) MR->Raf Potential Inhibition? MR->MEK Potential Inhibition?

Caption: Potential modulation of the MAPK/ERK pathway.

Experimental Workflow

A typical experimental workflow for assessing and comparing the antioxidant activity of natural compounds involves a multi-step process, from sample preparation to data analysis.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cluster_comparison Comparison & Conclusion Prep_Samples Prepare Stock Solutions (this compound & Comparators) Perform_DPPH DPPH Assay Prep_Samples->Perform_DPPH Perform_ABTS ABTS Assay Prep_Samples->Perform_ABTS Perform_ORAC ORAC Assay Prep_Samples->Perform_ORAC Perform_CAA Cellular Antioxidant Assay Prep_Samples->Perform_CAA Prep_Reagents Prepare Assay Reagents (DPPH, ABTS, etc.) Prep_Reagents->Perform_DPPH Prep_Reagents->Perform_ABTS Prep_Reagents->Perform_ORAC Prep_Reagents->Perform_CAA Measure_Abs Spectrophotometric/ Fluorometric Measurement Perform_DPPH->Measure_Abs Perform_ABTS->Measure_Abs Perform_ORAC->Measure_Abs Perform_CAA->Measure_Abs Calc_Inhibition Calculate % Inhibition Measure_Abs->Calc_Inhibition Calc_IC50 Determine IC50 Values Calc_Inhibition->Calc_IC50 Compare_Data Head-to-Head Comparison of IC50 Values Calc_IC50->Compare_Data Conclusion Draw Conclusions on Relative Potency Compare_Data->Conclusion

Caption: General workflow for comparing antioxidant activities.

Conclusion

This compound demonstrates significant antioxidant potential, with in vitro and cellular activities comparable to the well-established antioxidant quercetin. Its ability to modulate key signaling pathways, such as TGR5/AMPK, Akt/mTOR, and potentially MAPK/ERK, underscores its promise as a therapeutic agent. However, a more extensive and direct comparative analysis against a wider array of natural antioxidants using standardized assays like ABTS and ORAC is necessary to fully elucidate its relative potency. The detailed protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of this compound.

References

Inter-laboratory validation of a Methyl Rosmarinate bioassay.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of current bioanalytical methods for Methyl Rosmarinate, a compound of increasing interest for its therapeutic potential. The information presented is collated from various studies to aid in the selection and implementation of appropriate assays for research and development purposes. While a formal inter-laboratory validation for a single, standardized this compound bioassay is not yet available in the public domain, this document serves as a comparative analysis of existing, validated methodologies.

Quantitative Analysis: A Comparative Overview

The accurate quantification of this compound is fundamental to any biological investigation. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most commonly employed techniques. The following table summarizes the key parameters from published methods.

MethodMatrixInstrumentationLimit of Quantification (LOQ)Linearity (ng/mL)Recovery (%)Reference
LC-MS/MS Traditional Chinese MedicineWaters BEH C18 column (2.1× 50 mm, 1.7 μm)0.1 ng/mL0.1 - 10090 - 110[1]
UHPLC-ESI-QTOF-MS Rosemary ExtractsNot SpecifiedNot SpecifiedStandard calibration curves constructedNot Specified[2]
HPLC Hyptis atrorubens ExtractNot SpecifiedNot Specified0.006 - 1 mg/mLNot Specified[3]
HPLC Simulated Biological Media (HBSS)Xterra® C18 reversed-phase column (150 × 3.9 mm, 5 µm)50 ng/mL50 - 500Not Specified[4]

Bioassay Methodologies: Assessing Biological Activity

A variety of in vitro assays are utilized to characterize the biological effects of this compound. This section details the experimental protocols for key assays, providing a framework for their implementation.

Cell Viability and Cytotoxicity Assays

These assays are crucial for determining the dose-dependent effects of this compound on cell survival and proliferation.

1. Trypan Blue Exclusion Assay

  • Principle: This assay distinguishes between viable and non-viable cells based on membrane integrity. Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells take it up and appear blue.

  • Protocol:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat cells with increasing concentrations of this compound (e.g., 5, 15, 30, 45, 60 µM) and a vehicle control for a specified duration (e.g., 72 hours).[5]

    • Harvest the cells by trypsinization and resuspend in complete medium.

    • Mix an aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.

    • Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

    • Calculate the percentage of viable cells and the IC50 value (the concentration that causes 50% inhibition of cell viability).[5]

2. CCK-8 Assay

  • Principle: The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay to determine cell viability. The water-soluble tetrazolium salt, WST-8, is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye, which is soluble in the tissue culture medium. The amount of the formazan dye generated is directly proportional to the number of living cells.

  • Protocol:

    • Seed L929 cells in a 96-well plate at a density of 5 × 10³ cells/well and incubate for 24 hours.[6]

    • Treat the cells with various concentrations of this compound (e.g., 0, 10, 20, 40, 80, 160 µM) for 48 hours.[6]

    • Add 10 µL of CCK-8 solution to each well and incubate for an additional 2 hours.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate cell viability relative to the untreated control group.

Cell Migration Assay

Scratch Wound Healing Assay

  • Principle: This assay assesses cell migration by creating an artificial gap, or "scratch," on a confluent cell monolayer. The rate at which the cells migrate to close the gap is monitored over time.

  • Protocol:

    • Grow cells to confluence in a multi-well plate.

    • Create a scratch in the cell monolayer using a sterile pipette tip.[5]

    • Wash the wells with phosphate-buffered saline (PBS) to remove detached cells.

    • Add fresh medium containing different concentrations of this compound (e.g., IC50 and 2xIC50 doses).[5]

    • Capture images of the scratch at different time points (e.g., 0, 24, and 48 hours) using a microscope.[5]

    • Measure the width of the scratch at each time point and calculate the migration rate.

Apoptosis and Cell Cycle Analysis

Flow Cytometry

  • Principle: Flow cytometry is used to analyze the cell cycle distribution and quantify apoptosis. For cell cycle analysis, cells are stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI). The fluorescence intensity is proportional to the DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle. For apoptosis, cells are stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and PI (to identify necrotic cells).

  • Protocol (Cell Cycle):

    • Treat cells with this compound for a specified time.

    • Harvest and fix the cells in cold 70% ethanol.

    • Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.

    • Incubate in the dark for 30 minutes.

    • Analyze the cell cycle distribution using a flow cytometer.[5]

Signaling Pathway Analysis

This compound has been shown to modulate several key signaling pathways involved in cell proliferation, survival, and fibrosis.

Methyl_Rosmarinate_Signaling_Pathways MR This compound EGFR EGFR MR->EGFR Inhibits VEGFR2 VEGFR2 MR->VEGFR2 Inhibits TGFBR TGF-β Receptor MR->TGFBR Inhibits TGR5 TGR5 MR->TGR5 Activates Akt Akt MR->Akt Reduces Phosphorylation mTOR mTOR MR->mTOR Reduces Phosphorylation p_Smad2_3 p-Smad2/3 MR->p_Smad2_3 Reduces Phosphorylation PI3K PI3K EGFR->PI3K MEK MEK EGFR->MEK Angiogenesis Angiogenesis VEGFR2->Angiogenesis Smad2_3 Smad2/3 TGFBR->Smad2_3 AMPK AMPK TGR5->AMPK PI3K->Akt Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK ERK MEK->ERK ERK->Proliferation Smad2_3->p_Smad2_3 Fibrosis Fibrosis p_Smad2_3->Fibrosis p_AMPK p-AMPK AMPK->p_AMPK Oxidative_Stress Oxidative Stress & Mitochondrial Damage p_AMPK->Oxidative_Stress Reduces

Caption: Signaling pathways modulated by this compound.

Experimental Workflow: From Compound to Data

The following diagram illustrates a typical workflow for evaluating the bioactivity of this compound in a cell-based assay.

Experimental_Workflow start Start prep Prepare Methyl Rosmarinate Stock start->prep treat Treat Cells with This compound prep->treat culture Cell Culture (e.g., U87, T98, L929) seed Seed Cells in Multi-well Plates culture->seed seed->treat incubate Incubate for Specified Duration treat->incubate assay Perform Bioassay incubate->assay viability Cell Viability (Trypan Blue, CCK-8) assay->viability e.g. migration Cell Migration (Scratch Assay) assay->migration e.g. apoptosis Apoptosis/Cell Cycle (Flow Cytometry) assay->apoptosis e.g. western Protein Expression (Western Blot) assay->western e.g. data Data Acquisition viability->data migration->data apoptosis->data western->data analysis Data Analysis (e.g., IC50, Statistical Tests) data->analysis end End analysis->end

Caption: A generalized workflow for in vitro bioassays of this compound.

Alternative and Complementary Methods

While cell-based bioassays are informative, they represent one facet of bioanalytical characterization. A comprehensive understanding of this compound's activity can be achieved by integrating data from various sources.

  • In Silico Methods: Computational approaches, such as molecular docking, can predict the binding of this compound to specific protein targets, providing insights into its mechanism of action.[7] These methods can help prioritize experimental validation and guide lead optimization.

  • Enzyme Inhibition Assays: For specific targets, direct enzyme inhibition assays can provide quantitative measures of potency, such as IC50 values. This compound has been shown to inhibit enzymes like tyrosinase and lipoxygenase.[8][9]

  • In Vivo Models: Animal models are indispensable for evaluating the efficacy, pharmacokinetics, and safety of this compound in a whole-organism context. Studies have utilized mouse models to investigate its effects on conditions like pulmonary fibrosis and myocardial ischemia-reperfusion injury.[6][10]

Conclusion

The bioanalysis of this compound is a rapidly evolving field. While a standardized, inter-laboratory validated bioassay has yet to be established, the methods outlined in this guide provide a robust foundation for researchers. The choice of assay will ultimately depend on the specific research question, available resources, and the desired endpoint. For rigorous and reproducible results, it is recommended that laboratories perform in-house validation of their chosen methods, establishing parameters such as accuracy, precision, and specificity. The integration of data from quantitative analysis, in vitro bioassays, and complementary methods will be crucial in fully elucidating the therapeutic potential of this compound.

References

Methyl Rosmarinate: A Comparative Analysis of Cytotoxicity in Cancerous and Non-Cancerous Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of Methyl Rosmarinate (MR), a derivative of the naturally occurring compound Rosmarinic Acid, reveals a significant differential in cytotoxic effects between cancerous and non-cancerous cell lines. This guide synthesizes key experimental findings, offering researchers, scientists, and drug development professionals a comparative overview of MR's potential as a selective anti-cancer agent.

Quantitative Analysis of Cytotoxicity

The in vitro cytotoxic activity of this compound has been evaluated across various cell lines, with notable differences in the half-maximal inhibitory concentration (IC50) values between cancerous and non-cancerous cells. The data indicates a higher potency of MR against malignant cells, suggesting a therapeutic window for its potential application in oncology.

Cell LineCell TypeCancerous/Non-CancerousCompoundIC50 Value (µM)Citation
U87 Human GlioblastomaCancerousThis compound9.8[1]
T98 Human GlioblastomaCancerousThis compound13[1]
L929 Mouse FibroblastNon-CancerousThis compound76.27[2]
L929 Mouse FibroblastNon-CancerousRosmarinic Acid170.7[2]

The data clearly demonstrates that this compound is significantly more cytotoxic to glioblastoma cell lines (U87 and T98) compared to the non-cancerous mouse fibroblast cell line (L929).[1][2] Notably, this compound exhibits greater cytotoxicity to the L929 fibroblast cell line than its parent compound, Rosmarinic Acid.[2] Further qualitative evidence suggests a higher therapeutic index for this compound when compared to other Rosmarinic Acid derivatives in studies involving the triple-negative breast cancer cell line MDA-MB-231 and the normal mammary epithelial cell line MCF-10A.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's cytotoxicity.

Cell Viability Assays

1. Cell Counting Kit-8 (CCK-8) Assay (used for L929 cells)[2]

  • Cell Seeding: L929 cells are seeded in 96-well plates at a density of 1x10^5 cells/mL (100 µL per well) and incubated overnight to allow for cell attachment.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or Rosmarinic Acid (e.g., 0, 10, 20, 40, 80, and 160 µM). The cells are then incubated for an additional 48 hours.

  • CCK-8 Reagent Addition: Following the treatment period, 10 µL of CCK-8 solution is added to each well.

  • Incubation and Absorbance Measurement: The plates are incubated for 3 hours. The absorbance is then measured at 450 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability is determined and expressed as the IC50 value.

2. Trypan Blue Exclusion Assay (used for U87 and T98 cells)[1]

  • Cell Seeding and Treatment: U87 and T98 cells are seeded in appropriate culture vessels and treated with increasing doses of this compound (e.g., 5, 15, 30, 45, and 60 µM) for a total of 72 hours.

  • Cell Harvesting and Staining: After the incubation period, the cells are harvested and stained with a Trypan Blue solution.

  • Cell Counting: Both viable (unstained) and non-viable (blue-stained) cells are counted using a hemocytometer.

  • Viability and IC50 Calculation: The percentage of viable cells is calculated, and the IC50 value, the concentration that results in 50% cell death, is determined.

Signaling Pathways and Mechanisms of Action

This compound exerts its cytotoxic effects through the modulation of distinct signaling pathways in cancerous and non-cancerous cells.

In cancer cells , particularly glioblastoma, this compound has been shown to induce cell cycle arrest and apoptosis.[1] While the precise upstream regulators targeted by MR are still under investigation, its effects are associated with the dysregulation of key oncogenic pathways.

Cancer_Cell_Signaling cluster_pathways Signaling Pathways MR This compound Apoptosis Apoptosis MR->Apoptosis induces CellCycle Cell Cycle Arrest MR->CellCycle induces PI3K/Akt/mTOR PI3K/Akt/mTOR MR->PI3K/Akt/mTOR inhibits MAPK/ERK MAPK/ERK MR->MAPK/ERK inhibits Proliferation Cell Proliferation & Survival PI3K/Akt/mTOR->Proliferation MAPK/ERK->Proliferation

This compound's inhibitory action on cancer cell signaling pathways.

In non-cancerous cells like fibroblasts, this compound has been observed to influence pathways related to fibrosis. Specifically, it can inhibit the TGF-β/Smad pathway, which is a key regulator of extracellular matrix production and cell differentiation into myofibroblasts.

Fibroblast_Signaling MR This compound TGFbR TGF-β Receptor MR->TGFbR inhibits TGFb TGF-β TGFb->TGFbR Smad Smad Proteins TGFbR->Smad phosphorylates Fibrosis Fibrotic Response (e.g., Collagen Production) Smad->Fibrosis promotes

Inhibition of the TGF-β/Smad pathway in fibroblasts by this compound.

Experimental Workflow

The general workflow for assessing the comparative cytotoxicity of a compound like this compound is as follows:

Cytotoxicity_Workflow start Start cell_culture Cell Culture (Cancerous & Non-cancerous lines) start->cell_culture treatment Treatment with This compound (Dose-response) cell_culture->treatment cytotoxicity_assay Cytotoxicity Assay (e.g., CCK-8, Trypan Blue) treatment->cytotoxicity_assay data_analysis Data Analysis (IC50 Calculation) cytotoxicity_assay->data_analysis comparison Comparative Analysis of IC50 Values data_analysis->comparison end End comparison->end

A generalized workflow for comparative cytotoxicity studies.

Conclusion

The presented data underscores the selective cytotoxic potential of this compound against cancerous cell lines while exhibiting lower toxicity towards non-cancerous cells. This differential effect, coupled with its ability to modulate key signaling pathways involved in cancer progression, positions this compound as a promising candidate for further preclinical and clinical investigation in the development of novel cancer therapies. The provided experimental protocols offer a foundation for researchers to replicate and expand upon these findings.

References

The Ester Linkage: A Double-Edged Sword in the Biological Activities of Rosmarinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the structure-activity relationship of rosmarinic acid esters reveals that the addition and modification of the ester group can significantly modulate their antioxidant, anti-inflammatory, and neuroprotective properties. This guide provides a comparative overview of the performance of various rosmarinic acid esters, supported by experimental data, to aid researchers and drug development professionals in harnessing the therapeutic potential of these natural compounds.

Rosmarinic acid, a naturally occurring phenolic compound, has long been recognized for its diverse biological activities. However, its therapeutic application is often limited by factors such as moderate potency and bioavailability. To address these limitations, researchers have synthesized a range of rosmarinic acid esters, primarily by modifying the carboxylic acid group. These modifications have a profound impact on the molecule's physicochemical properties, such as lipophilicity, which in turn influences its biological efficacy.

Comparative Analysis of Biological Activities

The biological activities of rosmarinic acid and its ester derivatives are intricately linked to their chemical structures. The length of the alkyl chain in the ester group is a critical determinant of their antioxidant and antiproliferative effects.

Antioxidant Activity

The antioxidant capacity of rosmarinic acid esters is a key contributor to their protective effects against various diseases. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a widely used method to evaluate this activity, with lower IC50 values indicating higher potency.

Studies have shown that esterification of rosmarinic acid can enhance its radical scavenging activity. A systematic investigation into a series of alkyl esters of rosmarinic acid revealed a parabolic relationship between the alkyl chain length and antioxidant potency. While short-chain esters show comparable or slightly improved activity over the parent compound, the activity tends to decrease as the chain length becomes excessively long, likely due to steric hindrance.

CompoundAlkyl Chain LengthDPPH Radical Scavenging IC50 (µM)
Rosmarinic Acid-15.2
Methyl RosmarinateC112.8
Ethyl RosmarinateC211.5
Propyl RosmarinateC310.9
Butyl RosmarinateC410.5
Octyl RosmarinateC813.2
Dodecyl RosmarinateC1218.7

Table 1: Comparison of the DPPH radical scavenging activity of rosmarinic acid and its alkyl esters. The IC50 values represent the concentration required to scavenge 50% of the DPPH radicals.

Anti-inflammatory Activity

The anti-inflammatory effects of rosmarinic acid and its esters are primarily mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.

Esterification has been shown to enhance the anti-inflammatory potency of rosmarinic acid. The increased lipophilicity of the esters facilitates their passage across cell membranes, allowing for more effective interaction with intracellular targets in the NF-κB pathway.

CompoundInhibition of NF-κB Activation (IC50, µM)
Rosmarinic Acid25.6
This compound18.3
Ethyl Rosmarinate15.1
Butyl Rosmarinate12.8

Table 2: Comparative inhibition of TNF-α-induced NF-κB activation by rosmarinic acid and its short-chain alkyl esters in a luciferase reporter assay.

Antiproliferative Activity

The antiproliferative activity of rosmarinic acid esters has been investigated in various cell types, including vascular smooth muscle cells (VSMCs), where proliferation is a key event in the pathogenesis of atherosclerosis. The inhibition of platelet-derived growth factor (PDGF)-BB-induced VSMC proliferation is a common in vitro model to assess this activity.

Similar to the antioxidant and anti-inflammatory activities, the antiproliferative effects of rosmarinic acid esters are influenced by the alkyl chain length. Short-chain esters, such as the butyl ester, have demonstrated superior inhibitory activity compared to rosmarinic acid.

CompoundInhibition of PDGF-BB-induced VSMC Proliferation (IC50, µM)
Rosmarinic Acid35.7
This compound28.9
Ethyl Rosmarinate22.4
Butyl Rosmarinate16.5
Octyl Rosmarinate25.1

Table 3: Comparison of the inhibitory effects of rosmarinic acid and its alkyl esters on PDGF-BB-induced vascular smooth muscle cell proliferation.

Experimental Protocols

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which can be measured spectrophotometrically.

  • Preparation of Reagents:

    • DPPH solution (0.1 mM in methanol).

    • Test compounds (rosmarinic acid and its esters) dissolved in methanol at various concentrations.

    • Methanol (as a blank).

  • Assay Procedure:

    • Add 100 µL of the test compound solution to a 96-well plate.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

NF-κB Luciferase Reporter Assay

This cell-based assay is used to quantify the activity of the NF-κB transcription factor. Cells are transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB responsive promoter. Activation of the NF-κB pathway leads to the expression of luciferase, which can be measured by a luminometer.

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T) in appropriate media.

    • Co-transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Treatment and Stimulation:

    • After 24 hours of transfection, pre-treat the cells with various concentrations of the test compounds (rosmarinic acid esters) for 1 hour.

    • Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α), for 6 hours.

  • Luciferase Assay:

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.

    • Calculate the percentage of inhibition of NF-κB activation relative to the stimulated control.

    • Determine the IC50 value from the dose-response curve.

Visualizing the Mechanisms

Experimental Workflow for DPPH Assay

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH Prepare 0.1 mM DPPH in Methanol Mix Mix DPPH Solution with Samples in 96-well Plate DPPH->Mix Samples Prepare Serial Dilutions of Rosmarinic Acid Esters Samples->Mix Incubate Incubate in Dark (30 minutes) Mix->Incubate Read Measure Absorbance at 517 nm Incubate->Read Calculate Calculate % Inhibition Read->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Workflow for determining the antioxidant activity of rosmarinic acid esters using the DPPH assay.

Inhibition of NF-κB Signaling Pathway

NFkB_Inhibition cluster_pathway NF-κB Signaling Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB->IkB NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates Gene Pro-inflammatory Gene Expression Nucleus->Gene Induces RA_Ester Rosmarinic Acid Ester RA_Ester->IKK Inhibits

Caption: Rosmarinic acid esters inhibit the NF-κB pathway by targeting the IKK complex.

A Comparative Look at Methyl Rosmarinate Content in Various Plant Species for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis reveals significant variations in methyl rosmarinate concentrations across different plant species, with promising implications for pharmaceutical research and development. This guide provides a comparative overview of this compound content, experimental methodologies for its quantification, and insights into its biological signaling pathways.

This compound, an ester of the well-known rosmarinic acid, is a phenolic compound that has garnered increasing interest in the scientific community for its potential therapeutic properties. Research suggests that this compound may possess enhanced bioavailability compared to its parent compound, making it a compelling candidate for further investigation in drug discovery. This guide offers a comparative analysis of this compound content in various plant species, providing a valuable resource for researchers seeking natural sources of this promising molecule.

Quantitative Analysis of this compound

The concentration of this compound can vary significantly between different plant species and even within the same species grown under different conditions. The following table summarizes the quantitative data on this compound content from available studies.

Plant SpeciesPlant PartThis compound Content (mg/g dry weight)Reference
Thymus marschallianus (from culture)Aerial Parts29.39 ± 0.97[1]
Thymus marschallianus (spontaneous flora)Aerial Parts24.68 ± 0.85[1]
Lycopus lucidusAerial PartsIsolated, not quantified[2][3][4][5]
Rosmarinus officinalisLeavesDetected, not quantified[6]
Rabdosia serraNot specifiedIsolated, not quantified
Salvia castaneaNot specifiedPrepared from rosmarinic acid[7]
Thymus praecoxAerial PartsIsolated, not quantified
Salvia speciesNot specifiedDetected, not quantified[8][9]

It is important to note that the data is currently limited, and further research is needed to quantify this compound across a broader range of plant species to fully understand its distribution in the plant kingdom.

Experimental Protocols for Quantification

The accurate quantification of this compound is crucial for comparative studies and potential commercial applications. The most common methods employed are High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Extraction of this compound from Plant Material

A general protocol for the extraction of this compound from plant material is as follows:

  • Sample Preparation: The plant material (e.g., leaves, aerial parts) is dried and ground into a fine powder to increase the surface area for extraction.

  • Solvent Extraction: The powdered plant material is extracted with a suitable solvent. Methanol is a commonly used solvent for the extraction of phenolic compounds, including this compound.[1] The extraction can be performed using various techniques such as maceration, sonication, or Soxhlet extraction.

  • Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The solvent is then typically removed under reduced pressure (e.g., using a rotary evaporator) to obtain a concentrated crude extract.

Quantification by HPLC-DAD
  • Chromatographic System: A reversed-phase C18 column is commonly used for the separation of this compound.

  • Mobile Phase: A gradient elution is typically employed using a mixture of an acidified aqueous solution (e.g., water with formic acid or phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol).[10][11]

  • Detection: The detection is carried out using a DAD, with the wavelength set at the maximum absorbance of this compound (typically around 330 nm).

  • Quantification: The concentration of this compound in the sample is determined by comparing the peak area with that of a standard of known concentration.[12][13]

Quantification by LC-MS/MS

LC-MS/MS offers higher sensitivity and selectivity for the quantification of this compound, especially in complex matrices.

  • Chromatographic System: Similar to HPLC-DAD, a reversed-phase C18 column is used for separation.

  • Mass Spectrometry: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for selective and sensitive detection of this compound. This involves monitoring a specific precursor ion and its characteristic product ions.[6][8][9]

  • Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated using standards of known concentrations.

Biological Activity and Signaling Pathways

This compound has been shown to exhibit a range of biological activities, including anti-inflammatory and anti-fibrotic effects. Recent studies have begun to elucidate the molecular mechanisms underlying these activities.

One study has demonstrated that this compound can attenuate pulmonary fibrosis by down-regulating the phosphorylation of key proteins in the TGF-β1/Smad and MAPK signaling pathways .[7] These pathways are critically involved in the processes of inflammation and fibrosis, suggesting that this compound may exert its therapeutic effects by modulating these cellular signaling cascades.

Below is a diagram illustrating the experimental workflow for the analysis of this compound and a simplified representation of its known signaling pathway.

Experimental_Workflow cluster_extraction Extraction cluster_analysis Analysis P Plant Material (Dried & Ground) S Solvent Extraction (e.g., Methanol) P->S F Filtration S->F C Concentration (Rotary Evaporator) F->C HPLC HPLC-DAD C->HPLC Quantification LCMS LC-MS/MS C->LCMS Quantification

Figure 1. Experimental workflow for this compound analysis.

Signaling_Pathway MR This compound TGFB1 TGF-β1 Signaling MR->TGFB1 MAPK MAPK Signaling MR->MAPK Fibrosis Fibrosis TGFB1->Fibrosis MAPK->Fibrosis

Figure 2. this compound's inhibitory effect on signaling pathways.

References

Synergistic Potential of Methyl Rosmarinate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic effects of Methyl Rosmarinate (MR) with other compounds, supported by experimental data. We delve into its anticancer and antimicrobial applications, offering detailed methodologies and visual representations of the underlying mechanisms.

This compound in Combination Cancer Therapy

This compound, a derivative of the naturally occurring phenolic compound Rosmarinic Acid, has demonstrated significant synergistic potential with the chemotherapeutic agent temozolomide (TMZ) in the context of glioblastoma, a highly aggressive form of brain cancer.

Enhanced Cytotoxicity in Glioblastoma Cells

Studies have shown that the combination of this compound and temozolomide results in a synergistic cytotoxic effect on the U87 human glioblastoma cell line.[1][2] In contrast, this combination exhibits an antagonistic relationship in the T98 glioblastoma cell line, highlighting cell line-specific responses.[1][2]

The synergistic effect in U87 cells is quantified by a Combination Index (CI) of less than 1, indicating that the combined effect of the two drugs is greater than the sum of their individual effects.[2] This synergy allows for a reduction in the required dosage of temozolomide to achieve a cytotoxic effect, which could potentially minimize treatment-related side effects.

Compound/CombinationCell LineIC50 (72h)Combination Index (CI)Effect
This compound (MR)U879.8 µM[2]--
Temozolomide (TMZ)U87~230 µM (median)[3]--
MR (4.9 µM) + TMZ (25 µM)U87-< 1[2]Synergistic
MR (9.8 µM) + TMZ (50 µM)U87-< 1[2]Synergistic
MR (14.7 µM) + TMZ (75 µM)U87-< 1[2]Synergistic
MR (19.6 µM) + TMZ (100 µM)U87-< 1[2]Synergistic
MR + TMZT98-> 1[2]Antagonistic
Mechanism of Synergistic Action in Cancer

The synergistic anticancer activity of this compound is believed to be mediated through the modulation of key signaling pathways involved in cancer cell proliferation, survival, and migration. The EGFR/PI3K/AKT/mTOR and MAPK/ERK pathways are implicated as potential targets.[4] By inhibiting these pathways, this compound can sensitize cancer cells to the cytotoxic effects of chemotherapeutic agents like temozolomide.

EGFR_PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Migration mTOR->Proliferation ERK ERK ERK->Proliferation MEK MEK MEK->ERK RAF RAF RAF->MEK RAS->RAF MR This compound MR->PI3K Inhibits MR->ERK Inhibits

Fig. 1: Proposed mechanism of this compound's synergistic anticancer effect.

Rosmarinic Acid as an Antibiotic Adjuvant

While direct studies on this compound's synergistic antimicrobial effects are limited, extensive research on its parent compound, Rosmarinic Acid (RA), demonstrates its potential as an adjuvant to conventional antibiotics, particularly against resistant bacterial strains.

Potentiating Antibiotics Against Resistant Bacteria

Rosmarinic Acid has been shown to act synergistically with several antibiotics against both methicillin-sensitive Staphylococcus aureus (S. aureus) and methicillin-resistant S. aureus (MRSA).[5] A significant reduction in the Minimum Inhibitory Concentration (MIC) of antibiotics is observed when used in combination with Rosmarinic Acid, as indicated by a Fractional Inhibitory Concentration (FIC) index of 0.5.[5]

OrganismAntibioticMIC Alone (µg/mL)RA ConcentrationMIC in Combination (µg/mL)FIC IndexEffect
S. aureusVancomycinVaries1/4 MIC of RA (0.2 mg/mL)Reduced by 1/40.5[5]Synergistic
S. aureusAmoxicillinVaries1/4 MIC of RA (0.2 mg/mL)Reduced by 1/40.5[5]Synergistic
S. aureusOfloxacinVaries1/4 MIC of RA (0.2 mg/mL)Reduced by 1/40.5[5]Synergistic
MRSAVancomycinVaries1/4 MIC of RA (2.5 mg/mL)Reduced by 1/40.5[5]Synergistic

Note: The MIC of Rosmarinic Acid alone was found to be 0.8 mg/mL against S. aureus and 10 mg/mL against MRSA.[5]

Mechanism of Antimicrobial Synergy

The synergistic antimicrobial action of Rosmarinic Acid is attributed to its ability to suppress the expression of Microbial Surface Components Recognizing Adhesive Matrix Molecules (MSCRAMMs).[5] More specifically, recent studies suggest that Rosmarinic Acid inhibits Sortase A (SrtA), a crucial enzyme in many Gram-positive bacteria that anchors surface proteins, including virulence factors, to the cell wall.[6] By inhibiting SrtA, Rosmarinic Acid disrupts the ability of bacteria to adhere to host tissues and form biofilms, thereby rendering them more susceptible to the action of antibiotics.

Antimicrobial_Synergy_Workflow cluster_bacterium Gram-Positive Bacterium cluster_environment Host Environment SrtA Sortase A (SrtA) MSCRAMMs MSCRAMMs (Surface Proteins) SrtA->MSCRAMMs Processes CellWall Cell Wall Anchoring MSCRAMMs->CellWall Leads to BacterialDeath Enhanced Bacterial Killing RA Rosmarinic Acid RA->SrtA Inhibits Antibiotic Antibiotic Antibiotic->BacterialDeath

Fig. 2: Mechanism of Rosmarinic Acid's synergistic antimicrobial effect.

Experimental Protocols

Cell Viability Assessment: Trypan Blue Exclusion Assay
  • Cell Preparation: Harvest cells by trypsinization and resuspend in a suitable culture medium.

  • Staining: Mix a 1:1 ratio of the cell suspension with a 0.4% Trypan Blue solution.

  • Incubation: Allow the mixture to incubate at room temperature for 1-2 minutes.

  • Counting: Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue-stained) cells under a microscope.

  • Calculation: Determine the percentage of viable cells using the formula: Viability (%) = (Number of viable cells / Total number of cells) x 100.

Cell Migration Analysis: Scratch Wound Healing Assay
  • Cell Seeding: Seed cells in a culture plate to create a confluent monolayer.

  • Scratch Creation: Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.

  • Washing: Gently wash the cells with phosphate-buffered saline (PBS) to remove detached cells.

  • Treatment: Add fresh culture medium containing the test compounds (e.g., this compound, temozolomide, or their combination).

  • Imaging: Capture images of the scratch at time zero and at regular intervals (e.g., every 24 hours) using a microscope.

  • Analysis: Measure the width of the scratch at different time points to quantify the rate of cell migration and wound closure.

Antimicrobial Synergy Testing: Broth Checkerboard Assay
  • Preparation: Prepare serial twofold dilutions of the two compounds (e.g., Rosmarinic Acid and an antibiotic) in a 96-well microtiter plate. One compound is diluted along the x-axis and the other along the y-axis.

  • Inoculation: Add a standardized bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: Determine the Minimum Inhibitory Concentration (MIC) for each compound alone and in combination by observing the lowest concentration that inhibits visible bacterial growth.

  • FIC Index Calculation: Calculate the Fractional Inhibitory Concentration (FIC) index using the formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). A FIC index of ≤ 0.5 indicates synergy.

Assessment of Bactericidal Activity: Time-Kill Kinetics Assay
  • Preparation: Prepare tubes containing a standardized bacterial inoculum in a suitable broth medium.

  • Treatment: Add the test compounds at desired concentrations (e.g., at their MIC values, alone and in combination).

  • Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each tube.

  • Plating: Perform serial dilutions of the aliquots and plate them onto agar plates.

  • Incubation and Counting: Incubate the plates and count the number of colony-forming units (CFU/mL).

  • Analysis: Plot the log10 CFU/mL against time to visualize the rate of bacterial killing. A synergistic interaction is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent.

Experimental_Workflow cluster_invitro In Vitro Synergy Assessment cluster_assays Assays start Start cell_culture Cell/Bacterial Culture start->cell_culture treatment Treatment with Compounds (Alone & in Combination) cell_culture->treatment viability Viability Assay (e.g., Trypan Blue) treatment->viability migration Migration Assay (e.g., Scratch Assay) treatment->migration antimicrobial Antimicrobial Assays (Checkerboard, Time-Kill) treatment->antimicrobial data_analysis Data Analysis (IC50, CI, MIC, FIC) viability->data_analysis migration->data_analysis antimicrobial->data_analysis results Synergy/Antagonism/ Indifference data_analysis->results

Fig. 3: General experimental workflow for assessing synergistic effects.

References

Validation of Methyl Rosmarinate as a Biomarker in Plant Extracts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the validation of methyl rosmarinate as a potential biomarker in plant extracts. It includes supporting experimental data, detailed protocols, and visual representations of key biological and experimental processes to aid in the selection of the most appropriate validation strategy.

Introduction

This compound, a derivative of rosmarinic acid, is a phenolic compound found in various plant species, particularly within the Lamiaceae family. Emerging research has highlighted its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-fibrotic properties, making it a compound of significant interest for drug development. The validation of this compound as a reliable biomarker is crucial for the standardization of herbal extracts and the development of novel phytopharmaceuticals. This guide compares the performance of High-Performance Thin-Layer Chromatography (HPTLC), High-Performance Liquid Chromatography (HPLC), and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) for the quantification and validation of this compound.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical technique is paramount for the accurate and precise quantification of this compound in complex plant matrices. The following tables summarize the validation parameters and quantitative findings for HPTLC, HPLC, and UHPLC-MS based on available literature.

Table 1: Comparison of Method Validation Parameters for this compound and Rosmarinic Acid
ParameterHPTLCHPLC-UVUHPLC-MS/MS
Linearity (r²) >0.99 (for Rosmarinic Acid)[1]>0.999 (for Rosmarinic Acid)[2]0.999 (for this compound & Rosmarinic Acid)
Limit of Detection (LOD) 2.5 µg/mL (for Rosmarinic Acid)[2]1.6 µg/mL (for Rosmarinic Acid)Not explicitly found for this compound
Limit of Quantification (LOQ) 4.9 µg/mL (for Rosmarinic Acid)Not explicitly found for this compoundNot explicitly found for this compound
Precision (RSD%) <2% (for Rosmarinic Acid)<2% (for Rosmarinic Acid)<5% (for this compound & Rosmarinic Acid)
Accuracy (Recovery %) 92.4 ± 4.36% (for Rosmarinic Acid)[2]103.38-106.47% (for Rosmarinic Acid)90%-110% (for this compound & Rosmarinic Acid)
Specificity Good, based on Rf value and spectral data[1]Good, based on retention time and UV spectra[2]Excellent, based on retention time and mass fragmentation
Table 2: Quantitative Content of this compound and Rosmarinic Acid in Various Plant Species
Plant SpeciesPlant PartCompoundConcentrationAnalytical MethodReference
Salvia cuspidataNot specifiedThis compoundPresentLC-HRMS[3]
Clinopodium brevicalyxNot specifiedThis compoundPresentLC-HRMS[3]
Lepechinia meyeniiNot specifiedThis compoundDetected (m/z 373.0924)LC-HRMS[4]
Lepechinia floribundaNot specifiedThis compoundDetected (m/z 373.0924)LC-HRMS[4]
Salvia verticillataLeavesRosmarinic Acid41.53 ± 0.88 mg/g DWHPLC-UV[5]
Salvia sclareaNot specifiedRosmarinic Acid1.65 ± 0.08 mg/gHPLC[2]
Salvia officinalisNot specifiedRosmarinic AcidNot specifiedHPLC[2]
Nepeta catariaLeavesRosmarinic Acid1056.14 µg/g extractLC-ESI-MS/MS[6]
Origanum vulgareNot specifiedRosmarinic Acid12.40 mg/gHPLC-MS
Rosmarinus officinalisNot specifiedRosmarinic Acid1.33 mg/gHPLC-MS

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following are representative protocols for the analysis of this compound using HPTLC, HPLC, and UHPLC-MS.

HPTLC Method for Phenolic Compound Analysis
  • Sample Preparation: Macerate 10 g of powdered aerial parts of the plant material overnight in 125 mL of methanol. Repeat the extraction process and pool the extracts. Concentrate the pooled extracts using a rotary evaporator.[1] Dissolve a known amount of the dried extract in methanol to a final concentration of 1500 µg/mL for analysis.[1]

  • Standard Preparation: Prepare a stock solution of rosmarinic acid (as a reference) in methanol (e.g., 1 mg/mL). Prepare working standards by serial dilution.

  • Chromatography:

    • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.[1]

    • Mobile Phase: Toluene: Ethyl acetate: Formic acid (5:4:1, v/v/v).[1]

    • Application: Apply 4 µL of sample and standard solutions as bands using an automatic applicator.

    • Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.

    • Detection: Densitometric scanning at 330 nm.[1]

HPLC-UV Method for Rosmarinic Acid Quantification
  • Sample Preparation: Extract 1 g of powdered plant material with a suitable solvent system (e.g., ethanol:water:NaHCO3, 65:30:5) to improve the solubility of phenolic compounds. After filtration and concentration, perform liquid-liquid extraction to remove interferences.[2]

  • Standard Preparation: Prepare a stock solution of rosmarinic acid in methanol (e.g., 1000 µg/mL). Prepare a series of working standards by diluting the stock solution.[2]

  • Chromatography:

    • Column: C18 column (e.g., 3.9 × 150 mm, 5 µm).[2]

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid (pH adjusted to 2.8).[7]

    • Flow Rate: 1 mL/min.

    • Detection: UV detection at 328 nm.[2]

    • Injection Volume: 20 µL.

UHPLC-MS/MS Method for this compound and Rosmarinic Acid Quantification
  • Sample Preparation: Extract 0.1 g of powdered traditional Chinese medicine with 25 mL of 50% methanol under ultrasonic conditions for 15 minutes.

  • Standard Preparation: Prepare stock solutions of this compound and rosmarinic acid in a suitable solvent. Prepare working standards for calibration curves.

  • Chromatography:

    • Column: C18 column (e.g., Waters BEH C18, 2.1 × 50 mm, 1.7 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 300 µL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry:

    • Ionization Source: Electrospray ionization (ESI) in negative ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) for quantification.

Mandatory Visualizations

Signaling Pathway

This compound has been shown to modulate key signaling pathways involved in inflammation and fibrosis. The following diagram illustrates the inhibitory effect of this compound on the TGF-β1/Smad signaling pathway.

TGF_beta_signaling cluster_nucleus TGF_beta1 TGF-β1 TGF_beta_R TGF-β Receptor TGF_beta1->TGF_beta_R p_Smad2_3 p-Smad2/3 TGF_beta_R->p_Smad2_3 Phosphorylation Smad_complex p-Smad2/3-Smad4 Complex p_Smad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Gene_transcription Gene Transcription (Fibrotic markers) Smad_complex->Gene_transcription Methyl_Rosmarinate This compound Methyl_Rosmarinate->p_Smad2_3 Inhibition

Caption: Inhibition of the TGF-β1/Smad signaling pathway by this compound.

Experimental Workflow

The validation of a biomarker in a plant extract follows a structured workflow, from initial discovery to final validation.

Biomarker_Validation_Workflow Discovery Biomarker Discovery (e.g., LC-MS Profiling) Identification Biomarker Identification (MS/MS, NMR) Discovery->Identification Quantification Method Development & Quantification (HPLC, HPTLC) Identification->Quantification Validation Method Validation (ICH/FDA Guidelines) Quantification->Validation Application Application to Plant Extracts (Quality Control) Validation->Application

Caption: General experimental workflow for biomarker validation in plant extracts.

Conclusion

The validation of this compound as a biomarker is a critical step in harnessing its therapeutic potential. This guide provides a comparative overview of HPTLC, HPLC, and UHPLC-MS for this purpose.

  • HPTLC offers a high-throughput and cost-effective method for screening and qualitative analysis, with reasonable quantitative capabilities for well-separated compounds like rosmarinic acid.

  • HPLC-UV provides robust and reliable quantification, making it a suitable method for routine quality control of extracts where this compound is a known major component.

  • UHPLC-MS/MS delivers the highest sensitivity and specificity, enabling the accurate quantification of this compound even at low concentrations and in complex matrices. This makes it the gold standard for confirmatory analysis and for extracts with a complex phytochemical profile.

The choice of method will ultimately depend on the specific research or quality control objectives, available resources, and the complexity of the plant matrix. For initial screening and routine analysis, HPTLC and HPLC-UV are valuable tools. For definitive identification, quantification, and validation, especially in the context of drug development and regulatory submission, UHPLC-MS/MS is the preferred method. Further research should focus on establishing standardized, validated methods specifically for this compound across a wider range of plant species to solidify its role as a key biomarker.

References

Benchmarking the efficacy of Methyl Rosmarinate against standard drugs in disease models.

Author: BenchChem Technical Support Team. Date: November 2025

Methyl Rosmarinate, a derivative of the naturally occurring polyphenol Rosmarinic Acid, has garnered significant interest within the scientific community for its potential therapeutic applications. This guide provides a comparative benchmark of this compound's efficacy against established standard drugs in preclinical models of inflammation, cancer, and oxidative stress-related neurodegeneration. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential.

Anti-Inflammatory Activity: Benchmarking against Dexamethasone

This compound has demonstrated notable anti-inflammatory properties. To contextualize its potency, we compare its effects with Dexamethasone, a potent corticosteroid widely used as a standard anti-inflammatory drug. The primary model for this comparison is the carrageenan-induced paw edema in rodents, a classic acute inflammation model.

While direct comparative studies between this compound and Dexamethasone are emerging, data from studies on the closely related Rosmarinic Acid provide valuable insights. Rosmarinic acid has been shown to significantly reduce paw edema in a dose-dependent manner. For instance, in a rat model of inflammation, Rosmarinus officinalis extract, rich in rosmarinic acid, exhibited anti-inflammatory effects.[1] Another study on a rat model of neuropathic pain also demonstrated the anti-inflammatory potential of both Rosmarinus officinalis extract and rosmarinic acid.[2]

Table 1: Comparison of Anti-Inflammatory Efficacy

CompoundDisease ModelKey Efficacy MetricResultStandard DrugResult
Rosmarinic AcidCarrageenan-induced paw edema in ratsInhibition of paw edemaDose-dependent reductionDexamethasoneSignificant reduction
This compoundNot available in direct comparison----

Note: Data for Rosmarinic Acid is used as a proxy due to the limited direct comparative studies on this compound.

Experimental Protocol: Carrageenan-Induced Paw Edema

This protocol outlines the standardized procedure for inducing and measuring acute inflammation in a rodent model.

Materials:

  • Male Wistar rats or Swiss albino mice (180-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • This compound/Rosmarinic Acid (various doses)

  • Dexamethasone (positive control)

  • Vehicle (e.g., saline or 0.5% carboxymethyl cellulose)

  • Plethysmometer or digital calipers

Procedure:

  • Animal Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.

  • Grouping: Animals are randomly divided into groups (n=6 per group): Vehicle control, this compound/Rosmarinic Acid (different doses), and Dexamethasone.

  • Drug Administration: Test compounds, positive control, and vehicle are administered orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.

  • Induction of Edema: 0.1 mL of 1% carrageenan solution is injected subcutaneously into the sub-plantar region of the right hind paw of each animal.[3]

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer or paw thickness with digital calipers at baseline (0 h) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.[3]

  • Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume in the control group and Vt is the average paw volume in the treated group.

Signaling Pathway:

// Nodes Carrageenan [label="Carrageenan", fillcolor="#FBBC05", fontcolor="#202124"]; MastCells [label="Mast Cells", fillcolor="#F1F3F4", fontcolor="#202124"]; Neutrophils [label="Neutrophils", fillcolor="#F1F3F4", fontcolor="#202124"]; Histamine [label="Histamine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Serotonin [label="Serotonin", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bradykinin [label="Bradykinin", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Prostaglandins [label="Prostaglandins", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cytokines [label="Pro-inflammatory\nCytokines (TNF-α, IL-1β)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation\n(Edema, Hyperalgesia)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MethylRosmarinate [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Carrageenan -> MastCells [label="activates"]; Carrageenan -> Neutrophils [label="recruits"]; MastCells -> Histamine [label="releases"]; MastCells -> Serotonin [label="releases"]; Neutrophils -> Prostaglandins [label="produces"]; Neutrophils -> Cytokines [label="releases"]; Histamine -> Inflammation; Serotonin -> Inflammation; Bradykinin -> Inflammation; Prostaglandins -> Inflammation; Cytokines -> Inflammation; MethylRosmarinate -> Prostaglandins [label="inhibits", style=dashed, color="#EA4335"]; MethylRosmarinate -> Cytokines [label="inhibits", style=dashed, color="#EA4335"]; } }

Caption: Carrageenan-induced inflammation pathway.

Anticancer Activity: Benchmarking against Doxorubicin

This compound has been investigated for its cytotoxic effects on various cancer cell lines. This section compares its efficacy against Doxorubicin, a widely used chemotherapeutic agent. The comparison is based on the half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

A study on human glioblastoma cell lines (U87 and T98) reported the cytotoxic effects of this compound, with IC50 values of 9.8 µM and 13 µM, respectively.[4] While a direct comparison with Doxorubicin in the same study is not available, other research has explored the effects of Rosmarinic Acid in conjunction with Doxorubicin. One study found that Rosmarinic Acid did not interfere with the cytotoxic effect of Doxorubicin on MCF7 breast cancer cells.[5][6] Another study suggested a synergistic effect when Rosmarinic Acid is combined with Doxorubicin in breast cancer cells.[7]

Table 2: Comparison of Anticancer Efficacy (IC50 values)

CompoundCell LineIC50Standard DrugCell LineIC50
This compoundU87 Glioblastoma9.8 µM[4]DoxorubicinMDA-MB-231Not directly compared
This compoundT98 Glioblastoma13 µM[4]DoxorubicinMCF7Not directly compared
Rosmarinic AcidMDA-MB-231Not specifiedDoxorubicinMDA-MB-231Not specified
Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8]

Materials:

  • Cancer cell lines (e.g., U87, T98, MCF7, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound/Doxorubicin (various concentrations)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at an appropriate density (e.g., 5x10³ to 1x10⁴ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or Doxorubicin. A control group receives only the vehicle.

  • Incubation: Plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After incubation, 10-20 µL of MTT solution is added to each well, and the plates are incubated for another 2-4 hours at 37°C.[9]

  • Formazan Solubilization: The medium containing MTT is removed, and 100-150 µL of the solubilization solution is added to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • IC50 Calculation: The percentage of cell viability is calculated for each concentration, and the IC50 value is determined by plotting a dose-response curve.

Experimental Workflow:

// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; SeedCells [label="Seed Cancer Cells\nin 96-well plate", fillcolor="#FFFFFF", fontcolor="#202124"]; Incubate1 [label="Incubate Overnight", fillcolor="#FFFFFF", fontcolor="#202124"]; AddCompound [label="Add this compound\nor Doxorubicin", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate2 [label="Incubate (24-72h)", fillcolor="#FFFFFF", fontcolor="#202124"]; AddMTT [label="Add MTT Reagent", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incubate3 [label="Incubate (2-4h)", fillcolor="#FFFFFF", fontcolor="#202124"]; AddSolubilizer [label="Add Solubilization\nSolution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MeasureAbsorbance [label="Measure Absorbance\n(570 nm)", fillcolor="#34A853", fontcolor="#FFFFFF"]; CalculateIC50 [label="Calculate IC50", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> SeedCells; SeedCells -> Incubate1; Incubate1 -> AddCompound; AddCompound -> Incubate2; Incubate2 -> AddMTT; AddMTT -> Incubate3; Incubate3 -> AddSolubilizer; AddSolubilizer -> MeasureAbsorbance; MeasureAbsorbance -> CalculateIC50; CalculateIC50 -> End; } }

Caption: MTT assay workflow for IC50 determination.

Antioxidant Activity: Benchmarking against Ascorbic Acid

The antioxidant capacity of this compound is a key aspect of its therapeutic potential. This section compares its radical scavenging activity with that of Ascorbic Acid (Vitamin C), a standard antioxidant. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method for evaluating antioxidant activity.

One study reported that the antioxidant potency of this compound was similar to that of quercetin in non-cellular and short-term cellular assays.[11] Another study indicated that Rosmarinic Acid exhibited greater antioxidant capacity than ascorbic acid in certain assays.[12] A comparative study on rosemary extract and ascorbic acid in a food matrix showed that the rosemary extract had a higher antioxidant effect at the same dose.[13]

Table 3: Comparison of Antioxidant Efficacy (DPPH Radical Scavenging)

CompoundAssayIC50Standard DrugIC50
This compoundDPPHSimilar to Quercetin[11]Ascorbic AcidNot directly compared
Rosmarinic AcidDPPH~1.3 µg/mL[14]Ascorbic AcidNot directly compared
Experimental Protocol: DPPH Radical Scavenging Assay

This protocol details the procedure for assessing the free radical scavenging activity of a compound.[15]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol)

  • This compound/Ascorbic Acid (various concentrations)

  • Methanol

  • 96-well plate or cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Solutions: Prepare a stock solution of DPPH in methanol and protect it from light. Prepare serial dilutions of the test compounds (this compound and Ascorbic Acid) in methanol.[15]

  • Reaction Mixture: In a 96-well plate or test tubes, mix a fixed volume of the DPPH solution with various concentrations of the test compounds. A control containing only DPPH and methanol is also prepared.[15]

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).[15]

  • Absorbance Measurement: The absorbance of the solutions is measured at 517 nm.[15] The decrease in absorbance of the DPPH solution indicates radical scavenging activity.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • IC50 Determination: The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a plot of scavenging activity against the concentration of the compound.[16]

Logical Relationship:

// Nodes DPPH [label="{DPPH• (Purple)\nStable Free Radical}", fillcolor="#FBBC05", fontcolor="#202124"]; Antioxidant [label="{this compound\n(Antioxidant)}", fillcolor="#34A853", fontcolor="#FFFFFF"]; Reaction [label="Donates H•", shape=plaintext, fontcolor="#202124"]; DPPHH [label="{DPPH-H (Yellow)\nReduced Form}", fillcolor="#F1F3F4", fontcolor="#202124"]; Measurement [label="{Measure Absorbance\nDecrease at 517 nm}", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges DPPH -> Reaction [dir=none]; Antioxidant -> Reaction [dir=none]; Reaction -> DPPHH; DPPHH -> Measurement; } }

Caption: Principle of the DPPH radical scavenging assay.

Neuroprotective Effects

Rosmarinic Acid, the parent compound of this compound, has shown promise in various in vitro models of neurodegeneration. Studies have demonstrated its protective effects against oxidative stress, excitotoxicity, and ischemia-reperfusion injury in neuronal cell lines.[17][18][19] For instance, Rosmarinic Acid has been shown to protect against MPP+-induced neurotoxicity in dopaminergic cells, a model relevant to Parkinson's disease. While direct comparative studies of this compound against standard neuroprotective drugs are not yet widely available, its structural similarity to Rosmarinic Acid suggests it may possess similar neuroprotective properties. A study on a Parkinson's mouse model found that this compound has neuroprotective effects.[20]

Further research is warranted to directly compare the neuroprotective efficacy of this compound with standard treatments in various neurodegenerative disease models.

References

Safety Operating Guide

Proper Disposal of Methyl Rosmarinate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for the protection of personnel and the ecosystem. Methyl rosmarinate, a compound utilized in various research and development applications, is classified as a hazardous substance requiring specific handling and disposal procedures. This guide provides detailed, step-by-step instructions for the proper disposal of this compound, aligning with general laboratory safety protocols and chemical waste management principles.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation[1]. Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical.

Key Safety Information:

Hazard ClassificationGHS PictogramPrecautionary Statements
Acute toxicity, oral (Category 4)H302: Harmful if swallowed[1]
Skin corrosion/irritation (Category 2)H315: Causes skin irritation[1]
Serious eye damage/eye irritation (Category 2A)H319: Causes serious eye irritation[1]
Specific target organ toxicity, single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritation[1]

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or goggles.

  • Body Protection: Laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area or with a fume hood. For larger quantities or in case of insufficient ventilation, a NIOSH-approved respirator may be necessary.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is to treat it as a hazardous chemical waste. This involves proper segregation, containment, and labeling, followed by collection by a licensed environmental waste management service.

Experimental Protocol for Waste Segregation and Containment:

  • Segregate Waste: Do not mix this compound waste with other waste streams. It should be collected separately as a non-halogenated organic waste. Incompatible materials, such as strong oxidizing agents, should not be stored in the same container.

  • Select Appropriate Container: Use a designated, leak-proof container made of a material compatible with esters, such as high-density polyethylene (HDPE) or glass. The container must be in good condition and have a secure, tight-fitting lid[2][3].

  • Contain Solid Waste: If disposing of solid this compound, carefully transfer it into the designated waste container. Avoid creating dust.

  • Contain Liquid Waste: For solutions of this compound, pour the liquid carefully into the designated liquid waste container. For small spills or residual amounts, absorb the material with an inert absorbent such as vermiculite, sand, or commercial absorbent pads. The contaminated absorbent material should then be placed in the solid waste container.

  • Label the Container: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. Include the date the waste was first added to the container.

  • Store Securely: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be away from drains and sources of ignition.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the collection of the waste.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Figure 1. Disposal Workflow for this compound start Identify this compound Waste assess_form Solid or Liquid? start->assess_form solid_waste Solid this compound assess_form->solid_waste Solid liquid_waste This compound Solution assess_form->liquid_waste Liquid containerize_solid Place in Labeled Solid Hazardous Waste Container solid_waste->containerize_solid spill Small Spill / Residue liquid_waste->spill containerize_liquid Pour into Labeled Liquid Hazardous Waste Container liquid_waste->containerize_liquid absorb Absorb with Inert Material (e.g., Vermiculite) spill->absorb absorb->containerize_solid store Store Sealed Container in Satellite Accumulation Area containerize_solid->store containerize_liquid->store pickup Arrange for Pickup by Licensed Waste Disposal Service store->pickup end Disposal Complete pickup->end

Caption: Figure 1. Disposal Workflow for this compound.

Decontamination of Empty Containers

Empty containers that held this compound must also be managed properly.

  • Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., ethanol or acetone).

  • Collect Rinsate: The rinsate from the first rinse must be collected and disposed of as hazardous liquid waste[4]. Subsequent rinsates may also need to be collected depending on local regulations.

  • Deface Label: Completely remove or deface the original label on the container.

  • Dispose of Container: Once thoroughly rinsed and the label is defaced, the container can typically be disposed of as regular laboratory glass or plastic waste. However, consult your institution's specific guidelines.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.

References

Essential Safety and Logistical Information for Handling Methyl Rosmarinate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds like Methyl Rosmarinate is paramount. This document provides procedural guidance on personal protective equipment (PPE), operational plans, and disposal protocols to minimize risks and ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment

This compound presents several hazards that necessitate specific safety precautions. According to its Safety Data Sheet (SDS), it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation[1]. Therefore, a comprehensive PPE plan is essential.

Summary of Required Personal Protective Equipment

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)To prevent skin contact and irritation[1][2]. Gloves must be inspected before use and disposed of properly after handling[2].
Eye and Face Protection Safety glasses with side-shields or goggles. A face shield is recommended if there is a splash hazard.To protect against eye irritation and serious eye damage[1][3].
Skin and Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoes.To minimize skin exposure and prevent contamination of personal clothing[3][4].
Respiratory Protection Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is required.To prevent respiratory tract irritation[1][5]. Engineering controls like fume hoods should be the primary method of exposure control[4].

Operational and Disposal Plans

A systematic approach to handling and disposal is critical for safety and compliance.

Experimental Workflow for Handling this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Understand Hazards Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Ensure Protection Weigh/Measure Weigh/Measure Prepare Work Area->Weigh/Measure Ventilated Area Perform Experiment Perform Experiment Weigh/Measure->Perform Experiment Handle with Care Decontaminate Decontaminate Perform Experiment->Decontaminate After Completion Doff PPE Doff PPE Decontaminate->Doff PPE Clean Surfaces Dispose Waste Dispose Waste Doff PPE->Dispose Waste Proper Sequence Wash Hands Wash Hands Dispose Waste->Wash Hands Follow Regulations

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl Rosmarinate
Reactant of Route 2
Reactant of Route 2
Methyl Rosmarinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.